molecular formula C10H15F2N2O13P3S B15568943 PSB-1114 tetrasodium

PSB-1114 tetrasodium

Cat. No.: B15568943
M. Wt: 534.22 g/mol
InChI Key: DFGBPSGNGNHNQM-XVFCMESISA-N
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Description

PSB-1114 tetrasodium is a useful research compound. Its molecular formula is C10H15F2N2O13P3S and its molecular weight is 534.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBPSGNGNHNQM-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N2O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PSB-1114 tetrasodium (B8768297), a potent and selective purinergic receptor agonist. The information presented herein is curated for an audience with a professional background in pharmacology, cell biology, and drug development.

Core Mechanism of Action: Selective P2Y₂ Receptor Agonism

PSB-1114 tetrasodium exerts its biological effects through the selective activation of the P2Y₂ receptor, a G protein-coupled receptor (GPCR). As a potent agonist, PSB-1114 mimics the action of the endogenous ligands for the P2Y₂ receptor, namely adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). The binding of PSB-1114 to the P2Y₂ receptor initiates a conformational change in the receptor protein, leading to the activation of intracellular signaling cascades.

The P2Y₂ receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of P2Y₂ receptor activation and mediates a wide range of cellular responses.

Due to its high potency and selectivity, coupled with expected metabolic stability against ectonucleotidases, PSB-1114 is a valuable pharmacological tool for the specific investigation of P2Y₂ receptor function.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantitatively characterized, demonstrating its preferential activity at the human P2Y₂ receptor over other related P2Y receptor subtypes.

Parameter Human P2Y₂ Receptor Human P2Y₄ Receptor Human P2Y₆ Receptor Selectivity (P2Y₂ vs. P2Y₄) Selectivity (P2Y₂ vs. P2Y₆)
EC₅₀ 134 nM9.3 µM7.0 µM>50-fold>50-fold

Table 1: Potency (EC₅₀) and selectivity of this compound at human P2Y₂, P2Y₄, and P2Y₆ receptors. Data sourced from MedChemExpress.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by the activation of the P2Y₂ receptor by PSB-1114.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Binds Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Triggers IP3R->Ca_release Induces

P2Y₂ Receptor Signaling Pathway

Experimental Protocols

The pharmacological activity of this compound was determined using a calcium mobilization assay in a human astrocytoma cell line (1321N1) stably transfected with the respective human P2Y receptors. The following is a representative protocol based on standard methodologies for this type of assay.

Objective: To determine the potency (EC₅₀) of this compound at the human P2Y₂, P2Y₄, and P2Y₆ receptors by measuring intracellular calcium mobilization.

Materials:

  • 1321N1 cells stably expressing either human P2Y₂, P2Y₄, or P2Y₆ receptors.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418).

  • This compound stock solution.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

Methodology:

  • Cell Culture and Plating:

    • Culture the transfected 1321N1 cell lines under standard conditions (37°C, 5% CO₂).

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.

    • Aspirate the culture medium from the cell plates and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in HBSS at concentrations ranging from sub-nanomolar to micromolar.

  • Calcium Mobilization Measurement:

    • Place the dye-loaded cell plate into the FLIPR instrument and allow it to equilibrate to the reading temperature (typically 37°C).

    • Program the instrument to measure fluorescence intensity before and after the addition of the compound. A typical protocol involves a 10-20 second baseline reading, followed by the automated addition of the PSB-1114 dilutions, and then continuous fluorescence measurement for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

    • The peak fluorescence response is determined for each concentration of PSB-1114.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response equation (e.g., four-parameter logistic fit) to determine the EC₅₀ value.

Experimental Workflow Diagram

The logical flow of the experimental procedure to determine the pharmacological profile of PSB-1114 is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture 1321N1 cells (P2Y₂, P2Y₄, P2Y₆ transfectants) Plate_Cells Seed cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading FLIPR Measure fluorescence kinetics with FLIPR Dye_Loading->FLIPR Compound_Prep Prepare serial dilutions of PSB-1114 Compound_Prep->FLIPR Measure_Response Determine peak fluorescence response FLIPR->Measure_Response Dose_Response Plot dose-response curves Measure_Response->Dose_Response Calculate_EC50 Calculate EC₅₀ values Dose_Response->Calculate_EC50

Workflow for Characterizing PSB-1114 Activity

References

An In-depth Technical Guide to PSB-1114 Tetrasodium: A Selective P2Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for the investigation of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] Its high potency and selectivity make it an ideal candidate for elucidating the diverse physiological and pathological roles of the P2Y2 receptor, which is implicated in processes ranging from inflammation and wound healing to cancer progression and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of PSB-1114, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Properties: PSB-1114 Tetrasodium

PSB-1114 is a potent and enzymatically stable agonist of the P2Y2 receptor, demonstrating significant selectivity over other P2Y receptor subtypes.[3]

PropertyValueReference
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt[4]
Molecular Formula C10H11F2N2Na4O13P3S[4]
Molecular Weight 622.14 g/mol [4]
CAS Number 1657025-60-9[4]

Quantitative Pharmacological Data

The efficacy and selectivity of PSB-1114 have been quantified through various in vitro functional assays. The half-maximal effective concentration (EC50) is a key measure of its potency.

Receptor SubtypeEC50Selectivity vs. P2Y2Reference
P2Y2 134 nM-[3][5]
P2Y4 9.3 µM>50-fold[3][6]
P2Y6 7.0 µM>50-fold[3][6]

P2Y2 Receptor Signaling Pathways

Activation of the P2Y2 receptor by agonists such as PSB-1114 initiates a cascade of intracellular signaling events through coupling with various G proteins. These pathways are crucial for the diverse cellular responses mediated by the P2Y2 receptor.

Canonical Gq/11 Signaling Pathway

The primary signaling pathway for the P2Y2 receptor involves its coupling to Gq/11 proteins.[1][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[1][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response leads to PSB1114 PSB-1114 PSB1114->P2Y2 activates

Canonical P2Y2 Receptor Gq/11 Signaling Pathway.
Non-Canonical G12/Rho and Go/Rac Signaling Pathways

The P2Y2 receptor can also couple to G12/13 and Go proteins, leading to the activation of the small GTPases RhoA and Rac, respectively.[1] These pathways are critical for regulating the actin cytoskeleton, influencing cell shape, migration, and adhesion.[1]

Rho_Rac_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor G12 G12/13 P2Y2->G12 activates Go Go P2Y2->Go activates RhoA RhoA G12->RhoA activates Rac Rac Go->Rac activates ROCK ROCK RhoA->ROCK activates PAK PAK Rac->PAK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton PAK->Cytoskeleton PSB1114 PSB-1114 PSB1114->P2Y2 activates

P2Y2 Receptor G12/Rho and Go/Rac Signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of PSB-1114's activity. Below are protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation, a direct consequence of the Gq/11 pathway.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Assay:

    • Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~515 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of PSB-1114 at various concentrations to the wells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the PSB-1114 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Fibroblast Proliferation Assay (CCK-8)

This assay assesses the effect of PSB-1114 on the proliferation of fibroblasts, a process in which the P2Y2 receptor is known to be involved.

Materials:

  • Primary muscle fibroblasts

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Complete culture medium

  • This compound

  • Microplate reader

Protocol:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of PSB-1114 in culture medium.

    • Add 10 µL of the PSB-1114 dilutions to the respective wells. Include a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the control (vehicle-treated) cells.

    • Plot the percentage of proliferation against the concentration of PSB-1114.

Western Blot for ERK1/2 Phosphorylation

This method is used to detect the activation of the MAPK/ERK signaling pathway, which can be downstream of P2Y2 receptor activation.

Materials:

  • Cells expressing the P2Y2 receptor

  • 6-well plates

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with various concentrations of PSB-1114 for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and apply the chemiluminescent substrate.

    • Visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a P2Y2 receptor agonist like PSB-1114.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Pharmacological Characterization PrimaryAssay High-Throughput Calcium Mobilization Assay HitID Hit Identification (e.g., PSB-1114) PrimaryAssay->HitID DoseResponse Dose-Response Curve (EC50 Determination) HitID->DoseResponse Selectivity Selectivity Profiling (vs. other P2Y receptors) DoseResponse->Selectivity Downstream Downstream Signaling (e.g., Western Blot for p-ERK) Selectivity->Downstream Functional Functional Assays (e.g., Proliferation, Migration) Downstream->Functional

Workflow for P2Y2 Receptor Agonist Characterization.

Conclusion

This compound is a potent and selective P2Y2 receptor agonist that serves as an invaluable tool for researchers in pharmacology and drug development. Its well-defined pharmacological profile, coupled with the detailed experimental protocols provided in this guide, will facilitate further investigation into the complex roles of the P2Y2 receptor in health and disease. The visualization of the signaling pathways and experimental workflows offers a clear framework for designing and interpreting studies utilizing this important research compound.

References

An In-Depth Technical Guide to PSB-1114 Tetrasodium: A Potent and Selective P2Y₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. As a stable analog of UTP, PSB-1114 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y₂ receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PSB-1114 tetrasodium. Detailed experimental protocols for its synthesis, purity analysis, and pharmacological characterization are presented, alongside visualizations of the P2Y₂ receptor signaling pathway and a representative experimental workflow. This document is intended to be a core resource for researchers utilizing PSB-1114 in their studies.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a synthetic derivative of uridine (B1682114) triphosphate (UTP).[1] The key structural modifications—the 4-thio substitution on the uracil (B121893) base and the β,γ-difluoromethylene bridge in the triphosphate chain—confer enhanced stability and selectivity for the P2Y₂ receptor.

PropertyValueReference
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt[1]
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S[1]
Molecular Weight 622.14 g/mol [1]
Purity ≥98% (by HPLC)[1]
Appearance White to off-white solid
Solubility Soluble in water (10 mM)
Storage Store at -80°C[1]
CAS Number 1657025-60-9[1]
PubChem CID 90488930[1]

Biological Activity

PSB-1114 is a potent and selective agonist of the human P2Y₂ receptor, with a reported EC₅₀ value of 0.134 μM.[1] It exhibits over 60-fold selectivity for the P2Y₂ receptor over the related P2Y₄ and P2Y₆ receptors.[1] This selectivity makes it a superior tool for dissecting the specific functions of the P2Y₂ receptor in various biological systems.

P2Y₂ Receptor Signaling Pathway

Activation of the P2Y₂ receptor by PSB-1114 initiates a cascade of intracellular signaling events. The P2Y₂ receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG concertedly activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y₂ Receptor Gq Gq/11 P2Y2->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3_DAG IP₃ + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG & Ca²⁺ Activation Gq->PLC Activation Ca_release->PKC DAG & Ca²⁺ Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of targets PSB1114 PSB-1114 PSB1114->P2Y2 Agonist Binding HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Water) Injection Injection Sample_Prep->Injection HPLC_System HPLC System (C18 Column) Gradient_Elution Gradient Elution (TEAB/Acetonitrile) HPLC_System->Gradient_Elution Injection->HPLC_System UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Purity Purity ≥98% Data_Analysis->Purity

References

The Discovery and Development of PSB-1114 Tetrasodium: A Selective P2Y₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) has emerged as a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP. Its discovery has provided the scientific community with a valuable pharmacological tool to investigate the diverse physiological and pathophysiological roles of the P2Y₂ receptor. This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with PSB-1114 tetrasodium. It is intended to serve as a resource for researchers in pharmacology and drug development, offering detailed insights into its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Introduction: The P2Y₂ Receptor as a Therapeutic Target

The P2Y₂ receptor is a member of the P2Y family of purinergic G-protein coupled receptors (GPCRs). It is widely expressed in various tissues and cell types, where it plays a crucial role in a multitude of physiological processes, including ion transport, inflammation, and wound healing.[1][2] The receptor is activated by the endogenous ligands adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP) with similar potency.[3] Upon activation, the P2Y₂ receptor primarily couples to the Gq/11 family of G proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[4]

The involvement of the P2Y₂ receptor in various disease states, such as cystic fibrosis, dry eye disease, and inflammatory disorders, has made it an attractive target for therapeutic intervention.[1][3] The development of selective agonists for the P2Y₂ receptor is therefore of significant interest for both basic research and clinical applications.

Discovery of this compound

This compound, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, was first described by El-Tayeb and colleagues in 2011 in the Journal of Medicinal Chemistry.[4] The development of PSB-1114 was part of a broader effort to synthesize subtype-selective agonists for the P2Y₂, P2Y₄, and P2Y₆ receptors through structural modifications of UMP, UDP, and UTP.[4]

The key innovation in the synthesis of PSB-1114 was the introduction of a β,γ-difluoromethylene group into the triphosphate chain of 4-thiouridine. This modification was intended to confer metabolic stability against ectonucleotidases, enzymes that typically degrade extracellular nucleotides. The resulting compound, PSB-1114, demonstrated high potency and selectivity for the human P2Y₂ receptor.

Pharmacological Profile

PSB-1114 is characterized as a potent and selective P2Y₂ receptor agonist. Its pharmacological properties have been determined through various in vitro functional assays.

ParameterValueReceptor SubtypeReference
EC₅₀ 134 nMHuman P2Y₂
Selectivity >60-foldOver Human P2Y₄ and P2Y₆

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action and Signaling Pathway

As an agonist of the P2Y₂ receptor, PSB-1114 initiates a well-defined intracellular signaling cascade. The binding of PSB-1114 to the P2Y₂ receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Binds Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Ca_cyto->PKC Activates Response Cellular Responses (e.g., Ion Transport, Inflammation) PKC->Response Leads to

P2Y₂ Receptor Signaling Pathway Activated by PSB-1114.

Preclinical Development and Applications

While extensive clinical development has focused on other P2Y₂ agonists like denufosol (B1242441) for conditions such as cystic fibrosis, PSB-1114 has served as a critical research tool in various preclinical studies.[1][3] Its high selectivity allows for the precise interrogation of P2Y₂ receptor function in different disease models, particularly in studies related to inflammation and fibrotic diseases. For instance, P2Y₂ receptor agonists have been investigated for their potential to improve mucociliary clearance in respiratory diseases.[5]

The development of potent and selective agonists like PSB-1114 is crucial for validating the P2Y₂ receptor as a therapeutic target and for understanding the downstream consequences of its activation in both healthy and diseased states.

Detailed Experimental Protocols

The characterization of PSB-1114 and other P2Y₂ receptor agonists relies on specific in vitro functional assays. The following are detailed protocols for two key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2Y₂ receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.[6][7]

  • Dye Loading: The culture medium is removed, and cells are washed with a physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in the presence of Pluronic F-127 (0.02%) for 45-60 minutes at 37°C in the dark. Probenecid (1-2.5 mM) can be included to prevent dye leakage.[8][9]

  • Assay Performance: After incubation, the dye-loading solution is removed, and cells are washed again with the assay buffer. The plate is then placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is measured before the automated addition of PSB-1114 at various concentrations.[6]

  • Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time. The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.[6]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed P2Y₂-expressing HEK293 cells in 96-well plates B Culture to 80-90% confluency A->B C Wash cells with assay buffer B->C D Load with Fluo-4 AM (1-5 µM) + Pluronic F-127 (45-60 min at 37°C) C->D E Wash to remove extracellular dye D->E F Measure baseline fluorescence in plate reader E->F G Add PSB-1114 (various concentrations) F->G H Record fluorescence change over time G->H I Plot dose-response curve H->I J Calculate EC₅₀ I->J

Workflow for Calcium Mobilization Assay.
Inositol Phosphate (B84403) Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation.

  • Cell Labeling: P2Y₂ receptor-expressing 1321N1 human astrocytoma cells are seeded in 24-well plates. The cells are metabolically labeled by incubating them overnight in inositol-free medium containing [³H]myo-inositol (typically 0.5-1 µCi/well).

  • Assay Performance: The labeling medium is removed, and cells are washed. The cells are then pre-incubated with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. PSB-1114 is then added at various concentrations, and the incubation continues for a defined period (e.g., 30 minutes).

  • Extraction and Quantification: The reaction is terminated by the addition of a cold acid solution (e.g., 5% trichloroacetic acid). The cell lysates are collected, and the [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Data Analysis: The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting. The amount of [³H]inositol phosphate accumulation is plotted against the agonist concentration to determine the EC₅₀ value.

IP_Accumulation_Workflow cluster_prep_ip Preparation cluster_assay_ip Assay cluster_analysis_ip Quantification & Analysis A_ip Seed P2Y₂-expressing 1321N1 cells in 24-well plates B_ip Label overnight with [³H]myo-inositol A_ip->B_ip C_ip Wash cells B_ip->C_ip D_ip Pre-incubate with LiCl (10 mM) C_ip->D_ip E_ip Add PSB-1114 (various concentrations) D_ip->E_ip F_ip Incubate for 30 min E_ip->F_ip G_ip Terminate reaction with acid F_ip->G_ip H_ip Separate [³H]inositol phosphates via anion- exchange chromatography G_ip->H_ip I_ip Quantify radioactivity (scintillation counting) H_ip->I_ip J_ip Plot dose-response and calculate EC₅₀ I_ip->J_ip

References

In-Depth Technical Guide: In Vitro Biological Activity of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. This document details its pharmacological profile, the underlying signaling mechanisms, and the experimental methodologies used for its characterization.

Core Compound Activity: A Selective P2Y2 Receptor Agonist

PSB-1114 tetrasodium is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Its activity is characterized by its ability to elicit a cellular response upon binding to the P2Y2 receptor.

Data Presentation: Potency and Selectivity of PSB-1114

The potency of PSB-1114 is quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. In vitro studies have demonstrated that PSB-1114 is a potent P2Y2 receptor agonist with an EC50 value of 0.134 µM.

Selectivity is a critical aspect of a pharmacological tool, and PSB-1114 displays a high degree of selectivity for the P2Y2 receptor over other related P2Y receptor subtypes. Specifically, it exhibits over 60-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.

Receptor SubtypeAgonist Activity (EC50)Reference
P2Y2 0.134 µM
P2Y4 >10 µM
P2Y6 >10 µM

Signaling Pathway of P2Y2 Receptor Activation

The P2Y2 receptor is coupled to the Gq/11 family of G proteins.[1][2][3] Upon agonist binding, such as with PSB-1114, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade that results in the mobilization of intracellular calcium, a key second messenger.

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[1][2] This rapid increase in intracellular calcium concentration is a hallmark of P2Y2 receptor activation and is the basis for the primary in vitro functional assay used to characterize agonists like PSB-1114.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB-1114 PSB-1114 P2Y2R P2Y2 Receptor PSB-1114->P2Y2R Binds to Gq Gq/11 Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto Increased Intracellular Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+

P2Y2 Receptor Signaling Pathway

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a P2Y2 receptor agonist like PSB-1114 typically follows a multi-step workflow to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow start Start: Compound Synthesis and Purification primary_assay Primary Functional Assay: Calcium Mobilization start->primary_assay potency Determine Potency (EC50) at P2Y2 Receptor primary_assay->potency selectivity_assays Selectivity Assays: Test against other P2Y receptors (e.g., P2Y4, P2Y6) potency->selectivity_assays selectivity_analysis Analyze Selectivity Profile selectivity_assays->selectivity_analysis end End: Characterized P2Y2 Agonist selectivity_analysis->end

Experimental Workflow for In Vitro Characterization

Experimental Protocols

A key experiment to determine the potency of PSB-1114 is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation.

Calcium Mobilization Assay using a Fluorescence Imaging Plate Reader (FLIPR)

This protocol is a representative method for determining the EC50 value of a P2Y2 receptor agonist.

1. Cell Culture and Plating:

  • Use a human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y2 receptor.

  • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The loading buffer should also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent the extrusion of the dye from the cells.

  • Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.

3. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate buffer (e.g., HEPES-buffered saline).

  • Perform serial dilutions of the stock solution to create a range of concentrations to generate a dose-response curve.

4. FLIPR Assay:

  • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., excitation ~488 nm, emission ~525 nm).

  • Place the cell plate and the compound plate into the FLIPR.

  • Initiate the assay, which will first measure the baseline fluorescence of the dye-loaded cells.

  • The instrument will then automatically add the different concentrations of PSB-1114 to the wells while continuously monitoring the fluorescence.

  • The addition of the agonist will trigger P2Y2 receptor activation, leading to an increase in intracellular calcium and a subsequent increase in Fluo-4 fluorescence.

5. Data Analysis:

  • The change in fluorescence intensity over time is recorded for each well.

  • The peak fluorescence response is determined for each concentration of PSB-1114.

  • The data are then normalized to the maximum response and plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

6. Selectivity Assays:

  • To determine the selectivity of PSB-1114, the same calcium mobilization assay is performed using cell lines stably expressing other P2Y receptor subtypes, such as P2Y4 and P2Y6. The EC50 values obtained from these assays are then compared to the EC50 value for the P2Y2 receptor.

References

A Technical Guide to PSB-1114 Tetrasodium: A Potent Agonist for Studying P2Y₂ Receptor-Mediated Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PSB-1114 tetrasodium (B8768297), a crucial pharmacological tool for the investigation of purinergic signaling pathways. Contrary to potential misconceptions, PSB-1114 is not an antagonist but a potent and selective agonist of the P2Y₂ receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Its stability and selectivity make it an invaluable asset for elucidating the complex roles of P2Y₂ signaling in various physiological and pathological processes.

Introduction to PSB-1114 and the P2Y₂ Receptor

The P2Y₂ receptor is ubiquitously expressed and plays a pivotal role in inflammation, wound healing, cell migration, and ion transport.[1][2] Activation of this receptor by agonists such as ATP or UTP initiates a cascade of intracellular events that are fundamental to cellular communication and response.[2]

PSB-1114 is a synthetic analog of UTP, specifically a 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate.[3] Its enzymatic stability and high selectivity for the P2Y₂ receptor over other P2Y subtypes, such as P2Y₄ and P2Y₆, allow for precise probing of P2Y₂-specific functions without confounding off-target effects.[3][4]

Physicochemical and Pharmacological Properties

The key characteristics of PSB-1114 tetrasodium are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
IUPAC Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt[3]
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S[4]
Molecular Weight 622.14 g/mol [4]
Mechanism of Action Selective P2Y₂ Receptor Agonist[3][4][5]
Potency (EC₅₀) 134 nM[4][5]
Selectivity >60-fold selective versus P2Y₄ and P2Y₆ receptors[3][4][5]
Solubility Soluble in water[4]

P2Y₂ Receptor Signaling Pathways

Activation of the P2Y₂ receptor by PSB-1114 can trigger multiple downstream signaling cascades, primarily through the coupling of different G proteins. The major pathways are illustrated below.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_Gprotein cluster_effectors cluster_second_messengers cluster_downstream PSB1114 PSB-1114 (or ATP/UTP) P2Y2R P2Y₂ Receptor PSB1114->P2Y2R binds Gq11 Gαq/11 P2Y2R->Gq11 activates Go Gαo P2Y2R->Go activates G12 Gα12 P2Y2R->G12 activates PLC Phospholipase C (PLC) Gq11->PLC Rac Rac Go->Rac Rho Rho G12->Rho IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Rac->Cytoskeleton Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->Ca_release Migration Cell Migration & Invasion Cytoskeleton->Migration

P2Y₂ Receptor Signaling Pathways Activated by Agonists.

As depicted, the canonical pathway involves Gαq/11 activation of Phospholipase C (PLC), which cleaves PIP₂ into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ triggers calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6][7] Additionally, P2Y₂ can couple to Gαo and Gα12 to activate small GTPases Rac and Rho, respectively, leading to cytoskeletal rearrangements that are critical for cell migration and invasion.[6][8]

Experimental Protocols Using PSB-1114

PSB-1114 is an ideal tool for a variety of in vitro and in vivo experiments to probe P2Y₂ function. Below are detailed methodologies for key assays.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following P2Y₂ receptor activation, a hallmark of Gq-coupled signaling.[9]

Objective: To quantify the dose-dependent increase in intracellular calcium in response to PSB-1114.

Materials:

  • Cells expressing the P2Y₂ receptor (e.g., HeLa, 1321N1 astrocytoma, or primary cells).[10][11]

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound stock solution.

  • Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR).[9]

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[11]

  • Dye Loading: Prepare a dye loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS).[8] Remove cell culture medium and add 50-100 µL of dye loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light, to allow for dye de-esterification.[11][12]

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving a final volume of 100 µL in each well.[12]

  • Assay Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Measure baseline fluorescence for 10-20 seconds.

    • Program the injector to add desired concentrations of PSB-1114 (typically prepared at 5-10x final concentration).

    • Immediately after injection, continue kinetic fluorescence measurement for at least 60-120 seconds to capture the peak response.[8]

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of PSB-1114 to generate a dose-response curve and calculate the EC₅₀.

In Vitro Cell Migration (Transwell) Assay

This protocol assesses the chemotactic effect of PSB-1114 on cell migration.[2][13]

Objective: To determine if P2Y₂ receptor activation by PSB-1114 promotes directed cell migration.

Materials:

  • 24-well Transwell chambers (typically with 8-µm pore size filters).[2]

  • Cells of interest (e.g., cancer cells, fibroblasts).

  • Serum-free culture medium with 0.1% BSA.

  • Chemoattractant (e.g., NIH3T3-conditioned medium or medium with 10% FBS).[2]

  • This compound.

  • Cotton swabs, methanol (B129727) (for fixing), and crystal violet stain.

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 0.5-1.0 x 10⁶ cells/mL.[2]

  • Assay Setup: Add 600 µL of chemoattractant medium to the lower chambers of the 24-well plate.

  • Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber (the Transwell insert). Add PSB-1114 to the desired final concentration in the upper or lower chamber, depending on the experimental design. Include a vehicle control.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.[2][6]

  • Staining and Quantification:

    • After incubation, remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the filter.

    • Fix the migrated cells on the lower surface of the filter with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes, then wash with water.

    • Count the number of migrated cells in several random fields under a microscope.[2]

Migration_Workflow A 1. Prepare Cell Suspension (Serum-free medium) C 3. Seed Cells + PSB-1114 into Upper Chamber (Insert) A->C B 2. Add Chemoattractant to Lower Chamber B->C D 4. Incubate (12-24 hours) C->D E 5. Remove Non-Migrated Cells (from top of insert) D->E F 6. Fix and Stain Migrated Cells (bottom) E->F G 7. Quantify by Counting Cells Under Microscope F->G

References

A Technical Guide to PSB-1114 Tetrasodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides comprehensive technical information on PSB-1114 tetrasodium (B8768297), a potent and selective P2Y₂ receptor agonist. It is designed to assist researchers, scientists, and drug development professionals in understanding its properties, sourcing, and application in experimental settings.

Supplier and Purchasing Information

PSB-1114 tetrasodium is available from several reputable suppliers catering to the research community. For procurement, researchers can approach the following vendors:

  • R&D Systems (a Bio-Techne brand): Offers high-purity PSB-1114.

  • Tocris Bioscience (a Bio-Techne brand): Provides the compound with detailed technical data.

  • MedChemExpress: A supplier of various biochemicals, including this compound.[1][2]

To purchase, researchers typically need to register on the supplier's website, and for larger quantities, a direct quote may be required. It is important to note that this compound is intended for laboratory research use only.

Core Technical Data

A summary of the key technical specifications for this compound is presented below for easy reference and comparison.

PropertyValueSource
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Molecular Weight 622.14 g/mol
Purity ≥98% (by HPLC)
CAS Number 1657025-60-9
Solubility Soluble in water (often supplied pre-dissolved at 10 mM)[3]
Storage Store at -80°C

Mechanism of Action and Receptor Selectivity

PSB-1114 is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor.[1] Its enzymatic stability makes it a valuable tool for studying P2Y₂ receptor signaling.[1][2] The compound exhibits significant selectivity for the P2Y₂ receptor over other P2Y receptor subtypes, as detailed in the table below.

Receptor SubtypeEC₅₀ (nM)Selectivity vs. P2Y₂Source
P2Y₂ 134-[1][2]
P2Y₄ 9,300>60-fold[1][2]
P2Y₆ 7,000>50-fold[1][2]

Signaling Pathway

Activation of the P2Y₂ receptor by an agonist like PSB-1114 initiates a downstream signaling cascade. The receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y₂ Receptor Gq11 Gq/11 P2Y2->Gq11 Activation PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activation Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream PSB1114 PSB-1114 PSB1114->P2Y2 Agonist Binding

Caption: P2Y₂ receptor signaling cascade initiated by PSB-1114.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following outlines a general workflow for studying the effects of PSB-1114 on intracellular calcium mobilization in a cell line expressing the P2Y₂ receptor.

Cell Culture and Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells stably expressing the human P2Y₂ receptor) in appropriate media and conditions.

  • Seed cells onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Allow cells to adhere and grow for 24-48 hours.

Calcium Assay using a Fluorescent Dye (e.g., Fura-2 AM):

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and wash once with the salt solution.

  • Add the dye-loading buffer to each well and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Wash the cells twice with the salt solution to remove extracellular dye.

  • Add fresh salt solution to each well.

Measurement of Intracellular Calcium:

  • Use a fluorescence plate reader capable of ratiometric measurement for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Record a baseline fluorescence reading for a few cycles.

  • Add varying concentrations of this compound (prepared as a stock solution in water and diluted in the salt solution) to the wells.

  • Immediately begin recording the fluorescence changes over time.

  • After the response to PSB-1114 has been recorded, a maximal calcium response can be induced by adding a calcium ionophore (e.g., ionomycin) as a positive control.

Data Analysis:

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.

  • Normalize the data to the baseline fluorescence.

  • Plot the change in fluorescence ratio over time to visualize the calcium transient.

  • Generate dose-response curves by plotting the peak fluorescence response against the concentration of PSB-1114.

  • Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture Cell Culture (P2Y₂-expressing cells) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Dye_Loading Load Cells with Calcium Dye (Fura-2 AM) Cell_Seeding->Dye_Loading Wash_Cells Wash to Remove Extracellular Dye Dye_Loading->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Add_PSB1114 Add PSB-1114 Baseline->Add_PSB1114 Record_Response Record Fluorescence Change Add_PSB1114->Record_Response Data_Analysis Data Analysis (EC₅₀ Calculation) Record_Response->Data_Analysis

Caption: Workflow for a calcium mobilization assay using PSB-1114.

References

A Comparative Analysis of the Metabolic Stability of PSB-1114 Tetrasodium and ATP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the metabolic stability of the selective P2Y₂ receptor agonist, PSB-1114 tetrasodium (B8768297), and the ubiquitous signaling molecule, Adenosine (B11128) Triphosphate (ATP). Understanding the metabolic fate of these purinergic signaling molecules is critical for the design and interpretation of pharmacological studies and for the development of novel therapeutics targeting P2Y receptors. This document outlines the key structural features influencing their stability, the enzymatic pathways responsible for their degradation, and detailed experimental protocols for their comparative assessment.

Introduction: The Significance of Metabolic Stability in Purinergic Signaling

Purinergic signaling, mediated by extracellular nucleotides like ATP and its analogs, plays a pivotal role in a myriad of physiological and pathophysiological processes. The efficacy and duration of action of these signaling molecules are tightly regulated by their metabolic stability in the extracellular environment. Rapid degradation by ectonucleotidases serves as a key mechanism for terminating purinergic signaling.

ATP , the primary endogenous agonist for many P2 receptors, is notoriously unstable, with a half-life in the order of seconds in the bloodstream. This rapid turnover is essential for the precise temporal control of signaling events.

PSB-1114 , a synthetic analog of uridine (B1682114) triphosphate (UTP), is a potent and selective agonist of the P2Y₂ receptor. Its chemical modifications are designed to enhance its receptor selectivity and, potentially, its metabolic stability compared to endogenous nucleotides. A greater understanding of PSB-1114's metabolic profile is crucial for its application as a pharmacological tool and for the development of stable P2Y₂ receptor agonists for therapeutic use.

Structural Features Influencing Metabolic Stability

The metabolic stability of ATP and PSB-1114 is intrinsically linked to their chemical structures. Key modifications in PSB-1114 are designed to confer resistance to enzymatic degradation.

MoleculeStructureKey Features Influencing Stability
ATP Adenosine base, ribose sugar, triphosphate chainThe phosphoanhydride bonds of the triphosphate chain are highly susceptible to hydrolysis by ectonucleotidases.
PSB-1114 4-Thiouridine (B1664626) base, ribose sugar, β,γ-difluoromethylene triphosphate chain4-thio modification: The substitution of oxygen with sulfur at the 4-position of the uracil (B121893) base may alter its recognition by degrading enzymes. β,γ-difluoromethylene bridge: This modification makes the triphosphate chain resistant to hydrolysis by phosphatases.

Enzymatic Degradation Pathways

The primary route of metabolism for extracellular ATP and its analogs is enzymatic hydrolysis by a cascade of ectonucleotidases.

ATP Metabolism

Extracellular ATP is rapidly degraded by the concerted action of several cell-surface enzymes:

  • Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases): CD39 (NTPDase1) is a key enzyme that hydrolyzes ATP to ADP and subsequently to AMP.[1][2]

  • Ecto-5'-nucleotidase (CD73): This enzyme dephosphorylates AMP to adenosine, a potent signaling molecule in its own right.[1]

  • Alkaline phosphatases: These enzymes can also contribute to the hydrolysis of extracellular nucleotides.

The rapid sequential degradation of ATP ensures a short duration of action and a dynamic regulation of P2 receptor activation.

Predicted Metabolism of PSB-1114

However, the 4-thiouridine moiety may be subject to other metabolic transformations. For instance, some bacterial desulfidases have been shown to act on 4-thiouridine-5'-monophosphate (B12687013).[3] While the relevance of this pathway in mammalian systems is unclear, it highlights a potential, albeit likely slower, metabolic route.

cluster_ATP ATP Metabolism cluster_PSB1114 Predicted PSB-1114 Metabolism ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ado Adenosine AMP->Ado CD73 PSB1114 PSB-1114 Metabolites Potential Minor Metabolites PSB1114->Metabolites Slow/Alternative Pathways

Figure 1: Comparative metabolic pathways of ATP and PSB-1114.

Quantitative Comparison of Metabolic Stability

Direct quantitative data from head-to-head studies are not available. However, based on the known kinetics of ATP degradation and the structural features of PSB-1114, a qualitative and predicted quantitative comparison can be made.

ParameterATPPSB-1114 (Predicted)
Half-life in Plasma < 40 seconds[4]Significantly longer than ATP; likely in the range of hours.
Susceptibility to Ectonucleotidases (e.g., CD39) HighVery Low
Primary Metabolic Pathway Sequential dephosphorylationLikely slow metabolism via alternative pathways.
Primary Metabolites ADP, AMP, AdenosineTo be determined; likely to be structurally related to the parent compound with minor modifications.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of PSB-1114 and ATP, standardized in vitro assays are recommended.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various esterases and other enzymes.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of PSB-1114 and ATP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add the test compound to pre-warmed plasma (human, rat, etc.) to a final concentration of 1-10 µM. Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t₁/₂).

start Start prep_stock Prepare Stock Solutions (PSB-1114, ATP) start->prep_stock incubate Incubate with Plasma (37°C) prep_stock->incubate sample Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sample terminate Terminate Reaction (Acetonitrile + IS) sample->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-life (t₁/₂) analyze->calculate end End calculate->end

Figure 2: Workflow for the plasma stability assay.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[5]

Methodology:

  • Preparation of Reagents:

    • Test compounds (PSB-1114, ATP) and positive controls (e.g., a compound with known high and low clearance).

    • Liver microsomes (human, rat, etc.).

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (to ensure the continuous activity of CYP enzymes).

  • Incubation:

    • Pre-warm a mixture of the test compound, liver microsomes, and buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge to remove precipitated proteins.

  • Analysis: Quantify the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t₁/₂).

    • Determine the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Signaling Pathways

Both ATP and PSB-1114 exert their effects by activating P2Y receptors, which are G-protein coupled receptors (GPCRs).

  • ATP is an agonist for several P2Y receptors (P2Y₂, P2Y₁₁, etc.) and all P2X receptors.

  • PSB-1114 is a selective agonist for the P2Y₂ receptor.

Activation of the P2Y₂ receptor typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.

ligand ATP or PSB-1114 receptor P2Y₂ Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Figure 3: P2Y₂ receptor signaling pathway.

Conclusion

References

PSB-1114 Tetrasodium: A Technical Guide to its P2Y Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2Y receptor selectivity profile of PSB-1114 tetrasodium (B8768297), a potent and selective agonist for the P2Y2 receptor subtype. This document compiles available quantitative data, outlines the likely experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

PSB-1114 tetrasodium is a synthetic analog of uridine (B1682114) triphosphate (UTP) that has been identified as a highly potent and selective agonist for the Gq-protein coupled P2Y2 receptor. Its enzymatic stability makes it a valuable tool for studying the physiological and pathophysiological roles of the P2Y2 receptor. Understanding its selectivity profile against other P2Y receptor subtypes is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized against the uracil-nucleotide sensitive P2Y receptors: P2Y2, P2Y4, and P2Y6. The available data, presented in terms of EC50 values (the concentration of an agonist that gives half-maximal response), demonstrates a clear preference for the P2Y2 receptor.

Receptor SubtypeAgonist Activity (EC50)Fold Selectivity vs. P2Y2
P2Y2 134 nM[1][2][3]-
P2Y4 9.3 µM[1][2][3]~69-fold
P2Y6 7.0 µM[1][2][3]~52-fold

Experimental Protocols

The determination of the potency and selectivity of P2Y receptor agonists like PSB-1114 typically involves functional assays that measure the downstream consequences of receptor activation in recombinant cell lines expressing a specific human P2Y receptor subtype. Given that P2Y2, P2Y4, and P2Y6 receptors are coupled to the Gq signaling pathway, a calcium mobilization assay is the standard method employed.

Calcium Mobilization Assay (General Protocol)

This protocol outlines the general steps for assessing the agonist activity of a compound at Gq-coupled P2Y receptors expressed in a host cell line, such as human astrocytoma 1321N1 cells, which do not endogenously express P2Y receptors.

1. Cell Culture and Preparation:

  • Human 1321N1 astrocytoma cells stably transfected with the human P2Y2, P2Y4, or P2Y6 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
  • Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.

2. Fluorescent Dye Loading:

  • The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS) supplemented with 20 mM HEPES.
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Agonist Stimulation and Signal Detection:

  • After dye loading, the cells are washed again to remove excess dye.
  • The microplate is placed in a fluorescence plate reader equipped with an automated injection system.
  • A baseline fluorescence reading is taken before the addition of the agonist.
  • Varying concentrations of this compound (or other test compounds) are automatically injected into the wells.
  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

4. Data Analysis:

  • The peak fluorescence response is normalized to the baseline.
  • Concentration-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.
  • The EC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.

Gq_Coupled_P2Y_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y_Receptor P2Y2 / P2Y4 / P2Y6 Receptor Gq_protein Gq Protein P2Y_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Agonist PSB-1114 Agonist->P2Y_Receptor Binds

Caption: Gq-Coupled P2Y Receptor Signaling Pathway.

Gi_Coupled_P2Y_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y_Receptor P2Y12 / P2Y13 / P2Y14 Receptor Gi_protein Gi Protein P2Y_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP_cAMP ATP → cAMP AC->ATP_cAMP cAMP cAMP ATP_cAMP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Agonist Endogenous Agonist Agonist->P2Y_Receptor Binds

Caption: Gi-Coupled P2Y Receptor Signaling Pathway.

Calcium_Assay_Workflow start Start: Culture P2Y-expressing 1321N1 cells in 96-well plate wash1 Wash cells with buffer start->wash1 dye_loading Load cells with Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) wash1->dye_loading incubation Incubate in dark at 37°C dye_loading->incubation wash2 Wash to remove excess dye incubation->wash2 plate_reader Place plate in fluorescence plate reader wash2->plate_reader baseline Measure baseline fluorescence plate_reader->baseline injection Inject PSB-1114 (or other agonist) baseline->injection measurement Measure fluorescence change over time injection->measurement analysis Data Analysis: - Normalize response - Generate dose-response curve - Calculate EC50 measurement->analysis end End: Determine Agonist Potency analysis->end

References

Understanding P2Y2 Receptor Function: A Technical Guide to Utilizing PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides, and the utility of PSB-1114, a potent and selective agonist, in elucidating its function. This document details the receptor's signaling pathways, presents quantitative data for PSB-1114, and offers detailed experimental protocols for key assays.

The P2Y2 receptor, activated by adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), is widely expressed and plays a crucial role in a variety of physiological and pathological processes.[1][2] These include inflammation, wound healing, cell migration, and cancer progression.[1][2][3] Its diverse functions make it a compelling target for therapeutic intervention.[1] PSB-1114 is a valuable pharmacological tool for investigating the specific roles of the P2Y2 receptor due to its high potency and selectivity.[4][5][6][7]

P2Y2 Receptor Signaling Pathways

Upon activation by agonists such as ATP, UTP, or PSB-1114, the P2Y2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the Gq/11 protein, which in turn activates phospholipase C (PLC).[1][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in many cellular responses.[1][8] DAG, along with elevated Ca2+ levels, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like gene expression and cell proliferation.[1][8]

Beyond the canonical Gq/11 pathway, the P2Y2 receptor can also couple to other G proteins, such as Go and G12/13, to regulate cytoskeletal dynamics and cell migration.[1] Activation of these pathways can lead to the activation of small GTPases like RhoA and Rac.[1]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates PSB1114 PSB-1114 (Agonist) PSB1114->P2Y2 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream Leads to

P2Y2 Receptor Canonical Signaling Pathway.

Quantitative Data for PSB-1114

PSB-1114 is characterized by its high potency as a P2Y2 receptor agonist and its significant selectivity over other P2Y receptor subtypes, particularly P2Y4 and P2Y6. This makes it an ideal tool for targeted studies of P2Y2 receptor function.

ParameterValueReceptor SubtypeReference
EC50 134 nMHuman P2Y2[4][6][9]
Selectivity >50-fold vs. P2Y4Human P2Y4[6][9]
Selectivity >50-fold vs. P2Y6Human P2Y6[6][9]
EC50 9.3 µMHuman P2Y4[6][9]
EC50 7.0 µMHuman P2Y6[6][9]

Experimental Protocols

Calcium Imaging Assay

This protocol outlines a method to measure intracellular calcium mobilization following P2Y2 receptor activation by PSB-1114 using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells stably expressing P2Y2) in appropriate media.

  • Seed cells onto 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. A common final concentration for Fluo-4 AM is 1-5 µM.

  • Aspirate the culture medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

3. Cell Washing:

  • After incubation, gently aspirate the dye-loading buffer.

  • Wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.

  • Add fresh physiological salt solution to each well.

4. Compound Preparation and Addition:

  • Prepare a stock solution of PSB-1114 in an appropriate solvent (e.g., water).

  • Prepare serial dilutions of PSB-1114 in the physiological salt solution to achieve the desired final concentrations for generating a dose-response curve.

5. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Record a baseline fluorescence reading for a set period (e.g., 30-60 seconds).

  • Inject the PSB-1114 solutions into the wells and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decline.

6. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response to the baseline fluorescence (ΔF/F).

  • Plot the normalized fluorescence response against the logarithm of the PSB-1114 concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Culture & Plate P2Y2-expressing cells Start->Cell_Culture Dye_Loading 2. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Wash1 3. Wash to remove extracellular dye Dye_Loading->Wash1 Measure_Baseline 5. Measure Baseline Fluorescence Wash1->Measure_Baseline Prepare_PSB1114 4. Prepare PSB-1114 dilutions Inject_PSB1114 6. Inject PSB-1114 Prepare_PSB1114->Inject_PSB1114 Measure_Baseline->Inject_PSB1114 Measure_Response 7. Measure Fluorescence Response Inject_PSB1114->Measure_Response Analyze_Data 8. Analyze Data (ΔF/F) & Generate Dose-Response Curve Measure_Response->Analyze_Data End End Analyze_Data->End

Calcium Imaging Experimental Workflow.
Cell Migration (Chemotaxis) Assay

This protocol describes a transwell migration assay to assess the effect of P2Y2 receptor activation by PSB-1114 on cell chemotaxis.

1. Cell Culture and Serum Starvation:

  • Culture cells known to express the P2Y2 receptor and exhibit migratory behavior (e.g., various cancer cell lines, endothelial cells).

  • Once cells reach 70-80% confluency, serum-starve them for 12-24 hours in a serum-free medium to reduce basal migration.

2. Preparation of Transwell Inserts:

  • Rehydrate the membranes of transwell inserts (e.g., 8 µm pore size) by adding serum-free medium to the inside of the insert and the bottom of the well for at least 30 minutes at 37°C.

3. Cell Seeding:

  • Harvest the serum-starved cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in serum-free medium and count them.

  • Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Remove the rehydration medium from the transwell inserts.

  • Seed the cell suspension into the upper chamber of the transwell inserts.

4. Chemoattractant Addition:

  • In the lower chamber of the transwell plate, add serum-free medium containing different concentrations of PSB-1114.

  • Include a negative control (serum-free medium only) and a positive control (medium with a known chemoattractant like 10% FBS).

5. Incubation:

  • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 4-24 hours, depending on the cell type).

6. Staining and Quantification:

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes.

  • Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Visualize and count the migrated cells under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

7. Data Analysis:

  • Quantify the number of migrated cells for each condition.

  • Express the data as the mean number of migrated cells per field or as a percentage of the control.

  • Plot the number of migrated cells against the PSB-1114 concentration.

Cell_Migration_Workflow Start Start Serum_Starve 1. Serum-starve cells Start->Serum_Starve Seed_Cells 3. Seed cells into upper chamber Serum_Starve->Seed_Cells Prepare_Inserts 2. Rehydrate Transwell inserts Prepare_Inserts->Seed_Cells Add_Chemoattractant 4. Add PSB-1114 to lower chamber Seed_Cells->Add_Chemoattractant Incubate 5. Incubate for 4-24 hours Add_Chemoattractant->Incubate Remove_NonMigrated 6. Remove non-migrated cells Incubate->Remove_NonMigrated Fix_Stain 7. Fix and stain migrated cells Remove_NonMigrated->Fix_Stain Quantify 8. Quantify migrated cells Fix_Stain->Quantify Analyze 9. Analyze and plot data Quantify->Analyze End End Analyze->End

References

A Technical Guide to Utilizing PSB-1114 Tetrasodium for the Investigation of Gq-Coupled Protein Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PSB-1114 tetrasodium (B8768297), a potent and selective agonist for the P2Y2 receptor, and its application in the study of Gq-coupled protein signaling pathways. While the prompt implied a broader investigatory role, it is crucial to understand that PSB-1114's primary utility lies in the specific activation of the P2Y2 receptor, thereby initiating the Gq signaling cascade.

Introduction to Gq-Coupled Protein Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling.[1][2][3] Upon activation by an extracellular ligand, GPCRs undergo a conformational change that allows them to activate intracellular heterotrimeric G proteins.[1][2] G proteins are classified into several families based on their α subunit, including Gs, Gi/o, Gq/11, and G12/13.[4]

The Gq/11 family of G proteins primarily signals through the activation of phospholipase C (PLC).[3][4][5] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][6][7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3][4] This cascade of events ultimately leads to a variety of cellular responses, including smooth muscle contraction, secretion, and neurotransmission.[5]

PSB-1114 Tetrasodium: A Selective P2Y2 Receptor Agonist

This compound is a potent, enzymatically stable, and subtype-selective agonist for the P2Y2 receptor.[8][9] The P2Y2 receptor is a Gq-coupled GPCR, and therefore, PSB-1114 serves as a valuable tool for initiating and studying the Gq signaling pathway.[10] Its high selectivity allows for the targeted activation of this pathway with minimal off-target effects on other P2Y receptors.[8][9][11]

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of PSB-1114, highlighting its potency and selectivity.

ReceptorParameterValueReference
P2Y2EC50134 nM[8][9][11]
P2Y4EC509.3 µM[8][9]
P2Y6EC507.0 µM[8][9]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Visualizing the Gq Signaling Pathway and Experimental Workflow

To better understand the mechanisms discussed, the following diagrams illustrate the Gq signaling cascade initiated by PSB-1114 and a typical experimental workflow for its characterization.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PSB1114 PSB-1114 PSB1114->P2Y2 Binds and Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: Gq signaling pathway activated by PSB-1114 at the P2Y2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture (Expressing P2Y2 Receptor) DyeLoading Loading with Calcium-Sensitive Dye CellCulture->DyeLoading PSB1114Addition Addition of PSB-1114 (Dose-Response) DyeLoading->PSB1114Addition Fluorescence Measure Fluorescence Change (e.g., FLIPR) PSB1114Addition->Fluorescence EC50 Calculate EC50 Fluorescence->EC50 Pathway Downstream Pathway Analysis (e.g., Western Blot for p-PKC) EC50->Pathway

Caption: Experimental workflow for characterizing PSB-1114 activity.

Experimental Protocols

The investigation of Gq signaling using PSB-1114 often involves assays that measure the downstream consequences of P2Y2 receptor activation. A primary and widely used method is the calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[7]

Objective: To determine the potency (EC50) of PSB-1114 in activating the P2Y2 receptor by measuring the resulting increase in intracellular calcium.

Materials:

  • Cells expressing the human P2Y2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)[12]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader)[7][13]

  • Black-walled, clear-bottom 96- or 384-well microplates

Methodology:

  • Cell Seeding:

    • Seed the P2Y2-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid is often included in this step.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake.[13]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

    • Perform serial dilutions of PSB-1114 in assay buffer to create a range of concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then add the different concentrations of PSB-1114 to the wells while simultaneously and kinetically measuring the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[12]

  • Data Analysis:

    • The peak fluorescence intensity following compound addition is determined for each concentration.

    • Plot the fluorescence response against the logarithm of the PSB-1114 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]

Conclusion

This compound is a valuable pharmacological tool for the specific activation of the P2Y2 receptor. Its potency and selectivity make it ideal for initiating the Gq signaling cascade, allowing researchers to study the downstream events such as calcium mobilization and protein kinase C activation. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will aid in the effective use of PSB-1114 for advancing research in cellular signaling and drug discovery.

References

An In-depth Technical Guide to Extracellular Nucleotide Signaling and the P2Y2 Receptor Agonist PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), have emerged as critical signaling molecules that regulate a vast array of physiological and pathological processes. These molecules exert their effects through a complex network of purinergic receptors, broadly classified into P1 receptors for adenosine and P2 receptors for nucleotides. The P2 receptor family is further subdivided into ionotropic P2X receptors and G protein-coupled P2Y receptors. This guide provides a comprehensive overview of extracellular nucleotide signaling with a specific focus on the P2Y2 receptor, a key player in inflammation, fibrosis, and ocular surface homeostasis. We delve into the pharmacological properties and experimental applications of PSB-1114, a potent and selective P2Y2 receptor agonist. This document is intended to serve as a technical resource, offering detailed experimental protocols, structured quantitative data, and visual representations of signaling pathways and workflows to aid researchers in the study of purinergic signaling and the therapeutic potential of P2Y2 receptor modulation.

Extracellular Nucleotide Signaling: A Core Overview

Under physiological conditions, intracellular nucleotide concentrations are in the millimolar range, while extracellular levels are maintained at nanomolar concentrations. However, upon cellular stress, injury, or activation, nucleotides are released into the extracellular space where they act as signaling molecules.[1] This release can occur through various mechanisms, including vesicular release, and through channels like pannexins and connexins.

Once in the extracellular milieu, these nucleotides interact with P2 receptors, which are ubiquitously expressed on the surface of most cell types.[2][3] The P2 receptor family consists of two main classes:

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, rapidly increase the cell membrane's permeability to cations such as Na+, K+, and Ca2+.[2][4][5] There are seven mammalian P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric trimers.[2][4]

  • P2Y Receptors: This family comprises eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[5] They are activated by a range of purine (B94841) and pyrimidine (B1678525) nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[4][5] P2Y receptor activation initiates intracellular signaling cascades through the coupling to various G proteins (Gq/11, Gi/o, Gs), leading to the modulation of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).[5]

The signaling is terminated by the action of ectonucleotidases, a group of cell surface enzymes that hydrolyze extracellular nucleotides, thereby regulating the concentration and type of nucleotide available to activate P2 receptors.

The P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a Gq/11-coupled GPCR that is activated by ATP and UTP with similar potency. Its activation plays a crucial role in a variety of cellular responses, including inflammation, mechanotransduction, and cell proliferation. The canonical signaling pathway for the P2Y2 receptor is as follows:

  • Agonist Binding: Extracellular ATP or UTP binds to the P2Y2 receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.

  • Phospholipase C Activation: The activated α subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response phosphorylates targets leading to ATP_UTP ATP / UTP ATP_UTP->P2Y2 binds Calcium_Mobilization_Workflow Start Start Cell_Plating Plate cells in 96-well plate Start->Cell_Plating Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubate_Overnight Prepare_Dye Prepare Fluo-4 AM dye loading solution Incubate_Overnight->Prepare_Dye Wash_Cells_1 Wash cells with assay buffer Prepare_Dye->Wash_Cells_1 Add_Dye Add dye loading solution to cells Wash_Cells_1->Add_Dye Incubate_Dye Incubate for 60 min at 37°C Add_Dye->Incubate_Dye Wash_Cells_2 Wash cells twice with assay buffer Incubate_Dye->Wash_Cells_2 Add_Buffer Add assay buffer to wells Wash_Cells_2->Add_Buffer Equilibrate Equilibrate plate in fluorescence reader Add_Buffer->Equilibrate Record_Baseline Record baseline fluorescence Equilibrate->Record_Baseline Inject_Agonist Inject PSB-1114 (agonist) Record_Baseline->Inject_Agonist Record_Signal Record fluorescence signal Inject_Agonist->Record_Signal Data_Analysis Analyze data and calculate EC50 Record_Signal->Data_Analysis End End Data_Analysis->End Experimental_Logic cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Hypothesis Hypothesis: PSB-1114 modulates a specific physiological/pathological process via P2Y2 receptor activation Cell_Culture Select appropriate cell line expressing P2Y2 Hypothesis->Cell_Culture Ca_Assay Calcium Mobilization Assay (confirm P2Y2 activation) Cell_Culture->Ca_Assay cAMP_Assay cAMP Assay (confirm selectivity) Ca_Assay->cAMP_Assay Functional_Assay Functional Assay (e.g., fibroblast proliferation, cytokine release) cAMP_Assay->Functional_Assay Animal_Model Select relevant animal model (e.g., fibrosis, dry eye) Functional_Assay->Animal_Model Treatment Administer PSB-1114 (dose, route, frequency) Animal_Model->Treatment Phenotypic_Analysis Phenotypic Analysis (e.g., histology, tear production) Treatment->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., gene/protein expression) Phenotypic_Analysis->Molecular_Analysis Conclusion Conclusion: Elucidate the role of P2Y2 and the therapeutic potential of PSB-1114 Molecular_Analysis->Conclusion

References

PSB-1114 tetrasodium CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. It includes key chemical data, detailed signaling pathways, and experimental methodologies for its application in research.

Core Compound Data

PSB-1114 tetrasodium is a valuable tool for studying the P2Y2 purinergic receptor, a G-protein coupled receptor involved in a variety of physiological processes.

PropertyValue
CAS Number 1657025-60-9
Molecular Weight 622.14 g/mol
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Biological Activity Potent and selective P2Y₂ receptor agonist

P2Y₂ Receptor Signaling Pathways

Activation of the P2Y₂ receptor by PSB-1114 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including ion transport, cell proliferation, and migration.

P2Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB-1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB-1114->P2Y2R binds Gq11 Gq/11 P2Y2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Ion Transport, Proliferation, Migration) Ca2->Response PKC->Response Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture and serum-starve cells D Seed cells in upper chamber A->D B Prepare PSB-1114 (chemoattractant) C Add chemoattractant to lower chamber B->C E Incubate C->E D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image and quantify G->H

A Technical Guide to P2Y2 Receptor Agonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of P2Y2 receptor agonists, focusing on their application in scientific research and drug development. The P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by the extracellular nucleotides ATP and UTP, is a key player in a multitude of physiological processes, making it a compelling target for therapeutic intervention. This document details the signaling pathways modulated by P2Y2 receptor activation, presents quantitative data on various agonists, and provides detailed experimental protocols for their characterization.

Core Signaling Pathways of the P2Y2 Receptor

The P2Y2 receptor is known for its promiscuous coupling to several G protein subtypes, leading to the activation of diverse downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. However, evidence also points to its interaction with other G proteins such as Go and G12, expanding its signaling repertoire.[1][2][3]

Gq/11-Mediated Signaling

Upon agonist binding, the P2Y2 receptor activates Gq/11, which in turn stimulates PLC.[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to diverse cellular responses such as inflammation, cell proliferation, and migration.[5]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist P2Y2 Agonist (ATP/UTP) P2Y2R P2Y2 Receptor Agonist->P2Y2R Gq Gq/11 P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates CellularResponse Cellular Responses (e.g., Inflammation, Proliferation) PKC->CellularResponse phosphorylates targets

Caption: Canonical P2Y2 Receptor Gq/11 Signaling Pathway.

G12/13 and Go-Mediated RhoA Activation

The P2Y2 receptor can also couple to G12/13 and Go proteins to activate the small GTPase RhoA.[6][7] This pathway is crucial for regulating the actin cytoskeleton, influencing processes such as cell migration, adhesion, and morphology.[1] RhoA activation leads to the stimulation of Rho-associated kinase (ROCK), which in turn phosphorylates various substrates to promote stress fiber formation and focal adhesion assembly.

RhoA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist P2Y2 Agonist P2Y2R P2Y2 Receptor Agonist->P2Y2R G12_Go G12/13 or Go P2Y2R->G12_Go activates RhoA_inactive RhoA-GDP G12_Go->RhoA_inactive activates GEFs for RhoA_active RhoA-GTP RhoA_inactive->RhoA_active GTP ROCK ROCK RhoA_active->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement phosphorylates targets

Caption: P2Y2 Receptor-Mediated RhoA Signaling Pathway.

Transactivation of Epidermal Growth Factor Receptor (EGFR)

P2Y2 receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase.[8][9][10] This process involves the activation of Src family kinases and matrix metalloproteinases (MMPs), which cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). The released ligands then bind to and activate the EGFR, initiating downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway, which is heavily implicated in cell proliferation and survival.[8]

EGFR_Transactivation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist P2Y2 Agonist P2Y2R P2Y2 Receptor Agonist->P2Y2R Src Src Kinase P2Y2R->Src activates MMP MMP Src->MMP activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR binds & activates ERK_Pathway Ras-Raf-MEK-ERK Pathway EGFR->ERK_Pathway activates Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation promotes

Caption: P2Y2 Receptor-Mediated EGFR Transactivation Pathway.

Quantitative Data on P2Y2 Receptor Agonists

The potency and selectivity of various P2Y2 receptor agonists are critical parameters for their use in research. The following tables summarize the half-maximal effective concentration (EC50) values for several key agonists.

AgonistHuman P2Y2 EC50 (nM)SpeciesAssay TypeReference
ATP85HumanInositol Phosphate (B84403) Accumulation[11]
UTP49HumanInositol Phosphate Accumulation[11]
MRS26988HumanCalcium Mobilization[7][10][12]
PSB-1114134HumanCalcium Mobilization[3][8][9]
Diquafosol (INS365)---[13]
Denufosol (INS37217)---[13]
AgonistSelectivity over other P2Y ReceptorsReference
MRS2698>300-fold selective for P2Y2 over P2Y4 and P2Y6[10][12]
PSB-1114>50-fold selective for P2Y2 over P2Y4 and P2Y6[8]

Experimental Protocols

Characterization of P2Y2 receptor agonists typically involves functional assays that measure the downstream consequences of receptor activation. The two most common assays are the intracellular calcium mobilization assay and the inositol phosphate accumulation assay.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following P2Y2 receptor activation. Fluorescent calcium indicators, such as Fura-2 AM, are commonly used.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • P2Y2 receptor agonist of interest

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

  • Agonist Addition and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).

    • Inject the P2Y2 receptor agonist at various concentrations and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in fluorescence ratio against the agonist concentration to determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates (IPs), the products of PLC activity, upon P2Y2 receptor stimulation. This is often done in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

Materials:

  • Cells expressing the P2Y2 receptor

  • myo-[3H]inositol

  • Cell culture medium

  • Stimulation buffer containing LiCl (typically 10-20 mM)

  • P2Y2 receptor agonist of interest

  • Perchloric acid or trichloroacetic acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Seed cells in 12- or 24-well plates and incubate overnight with medium containing myo-[3H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.

  • Washing and Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes.

  • Agonist Stimulation: Add the P2Y2 receptor agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

    • Neutralize the extracts.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the agonist concentration to determine the EC50 value.

Experimental and Logical Workflows

The discovery and characterization of novel P2Y2 receptor agonists follow a structured workflow, from initial screening to detailed pharmacological profiling.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization & Lead Optimization Compound_Library Compound Library Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & Potency (EC50) (Calcium & IP Assays) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (vs. other P2Y receptors) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Selectivity_Profiling->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: General Experimental Workflow for P2Y2 Agonist Discovery.

This guide provides a foundational understanding of P2Y2 receptor agonists for researchers in the field. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the roles of the P2Y2 receptor and developing novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging Using PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. The activation of the P2Y2 receptor is implicated in a variety of physiological processes, and its signaling cascade typically involves the mobilization of intracellular calcium. This makes in vitro calcium imaging a primary method for studying the activity of P2Y2 receptor agonists like PSB-1114. These application notes provide a detailed protocol for utilizing PSB-1114 tetrasodium in in vitro calcium imaging experiments, intended for researchers in drug discovery and cell signaling.

Mechanism of Action

The P2Y2 receptor is coupled to the Gq family of G proteins. Upon agonist binding, such as with PSB-1114, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a transient increase in intracellular calcium concentration. This increase can be detected using fluorescent calcium indicators.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its use in in vitro calcium imaging assays.

ParameterValue/RangeNotes
Compound This compound-
Target Receptor P2Y2Potent and selective agonist.
EC50 134 nMThe concentration at which PSB-1114 elicits a half-maximal response in calcium mobilization assays.
Recommended Concentration Range for Testing 1 nM - 10 µMA concentration range spanning the EC50 is recommended to generate a full dose-response curve.
Solubility WaterPrepare stock solutions in high-purity water.
Recommended Cell Lines CHO-K1, EFO-21, EFO-27, FRT, MCF10AThese cell lines endogenously express the P2Y2 receptor.
Calcium Indicator Dyes Fluo-4 AM or Fura-2 AMFluo-4 is a single-wavelength dye, while Fura-2 is a ratiometric dye.
Dye Loading Concentration 2-5 µMOptimal concentration may vary depending on the cell line.
Dye Loading Time & Temperature 30-60 minutes at 37°CFollowed by a de-esterification period at room temperature.

Experimental Protocols

This section provides a detailed methodology for an in vitro calcium imaging experiment using this compound. The protocol is adaptable for different cell lines and calcium indicators.

Materials

  • This compound

  • Cell line expressing P2Y2 receptors (e.g., CHO-K1)

  • Complete cell culture medium

  • Black-walled, clear-bottom 96-well microplates

  • Calcium indicator dye (Fluo-4 AM or Fura-2 AM)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Probenecid (B1678239) (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Protocol

  • Cell Preparation:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density that ensures a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fluo-4 AM or Fura-2 AM in anhydrous DMSO.

    • For a working solution, dilute the stock to a final concentration of 2-5 µM in HBSS.

    • To aid in dye solubilization, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) to the working solution is recommended.

    • To prevent dye extrusion by organic anion transporters in some cell lines, probenecid can be added to the loading buffer (final concentration 1-2.5 mM).[1]

  • Cell Loading with Calcium Indicator Dye:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS per well.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the AM ester.

  • Preparation of PSB-1114 Solutions:

    • Prepare a stock solution of this compound in water.

    • Perform serial dilutions of the stock solution in HBSS to achieve the desired final concentrations for the dose-response experiment (e.g., from 1 nM to 10 µM).

  • Calcium Imaging and Data Acquisition:

    • Place the 96-well plate into a fluorescence microplate reader or a microscope equipped for calcium imaging.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the prepared PSB-1114 solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time. For Fluo-4, use excitation at ~490 nm and emission at ~515 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

Data Analysis

  • For Fluo-4, the change in fluorescence is typically expressed as the ratio of fluorescence relative to the baseline (ΔF/F0).

  • For Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated.

  • Plot the peak fluorescence response against the logarithm of the PSB-1114 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of P2Y2 Receptor Activation

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Gq Gq Protein P2Y2->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_ER Ca²⁺ IP3R->Ca_ER Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release

Caption: P2Y2 receptor signaling cascade initiated by PSB-1114.

Experimental Workflow for In Vitro Calcium Imaging

Calcium_Imaging_Workflow start Start cell_prep 1. Cell Seeding (96-well plate) start->cell_prep dye_loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash deester 4. De-esterification wash->deester baseline 5. Baseline Fluorescence Measurement deester->baseline agonist_add 6. Add PSB-1114 (Dose-response) baseline->agonist_add data_acq 7. Record Fluorescence Change Over Time agonist_add->data_acq analysis 8. Data Analysis (ΔF/F0, EC50) data_acq->analysis end End analysis->end

Caption: Workflow for a PSB-1114 calcium imaging experiment.

References

Application Notes and Protocols for PSB-1114 Tetrasodium in FLIPR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and highly selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Its stability and selectivity make it an invaluable tool for studying P2Y2 receptor signaling and for screening potential therapeutic compounds. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method ideal for monitoring GPCR activation by measuring changes in intracellular calcium concentration.[1] This document provides detailed application notes and protocols for utilizing PSB-1114 tetrasodium in FLIPR calcium flux assays.

Mechanism of Action

The P2Y2 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, such as with PSB-1114, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels. This increase in intracellular calcium is the signal detected in FLIPR assays.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant compounds for the P2Y2 receptor. This data is essential for designing experiments and interpreting results.

Compound NameActionReceptor TargetEC50 / IC50Assay TypeReference
This compound AgonistP2Y2134 nMCalcium Mobilization
ATPAgonistP2Y2104 - 1.5 µMCalcium Mobilization[2][3]
UTPAgonistP2Y21.021 µMCalcium Mobilization[3]
2-Chloro-ATPAgonistP2Y22.30 µMCalcium Mobilization[4]
AR-C118925XXAntagonistP2Y2~1 µMCalcium Mobilization[5]
SuraminAntagonistP2Y2 (non-selective)~50 µMCalcium Mobilization[5]

Signaling Pathway Diagram

The following diagram illustrates the P2Y2 receptor signaling pathway leading to calcium mobilization.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release PSB1114 PSB-1114 PSB1114->P2Y2 binds

P2Y2 Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for a FLIPR-based calcium flux assay using this compound. This protocol is adaptable for various cell lines endogenously or recombinantly expressing the P2Y2 receptor.

Materials and Reagents
  • Cell Line: A suitable cell line expressing the P2Y2 receptor (e.g., HEK293, CHO, or astrocytoma cell lines).

  • This compound: Prepare a stock solution in a suitable buffer (e.g., water or DMSO).

  • FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 5 or 6 Assay Kit from Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Control Compounds: ATP or UTP as a positive control agonist, and a P2Y2 antagonist like AR-C118925XX for inhibition studies.

  • Black, clear-bottom 96- or 384-well microplates.

  • FLIPR instrument.

Experimental Workflow Diagram

The following diagram outlines the key steps in the FLIPR assay workflow.

FLIPR_Workflow start Start cell_plating 1. Cell Plating Seed cells in microplate and incubate overnight. start->cell_plating dye_loading 2. Dye Loading Incubate cells with calcium indicator dye. cell_plating->dye_loading compound_prep 3. Compound Preparation Prepare serial dilutions of PSB-1114 and controls. flipr_assay 4. FLIPR Measurement Measure baseline fluorescence, add compounds, and record calcium flux. dye_loading->flipr_assay compound_prep->flipr_assay data_analysis 5. Data Analysis Calculate dose-response curves and determine EC50/IC50 values. flipr_assay->data_analysis end End data_analysis->end

FLIPR Assay Experimental Workflow
Detailed Protocol

1. Cell Plating:

  • The day before the assay, seed your chosen cell line into a 96- or 384-well black, clear-bottom plate.

  • The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment (typically 40,000 - 80,000 cells/well for a 96-well plate).[4]

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[6]

  • Carefully remove the cell culture medium from the wells.

  • Add the prepared dye loading buffer to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plate for 1 hour at 37°C, protected from light. Some cell lines may have optimal dye loading at room temperature.[1]

3. Compound Preparation:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions of PSB-1114 in the assay buffer to create a range of concentrations for generating a dose-response curve. A suggested starting range, based on its reported EC50, would be from 1 nM to 10 µM.

  • Prepare solutions of positive control (e.g., ATP) and negative control/vehicle. For antagonist assays, prepare dilutions of the antagonist.

4. FLIPR Measurement:

  • Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for your chosen calcium indicator dye.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Program the instrument to perform the following:

    • Measure a baseline fluorescence reading for a set period (e.g., 10-20 seconds).

    • Add the PSB-1114 dilutions (or control compounds) to the respective wells.

    • Immediately and continuously record the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the calcium flux kinetics.[7]

  • For antagonist screening, a two-addition protocol can be used. First, add the antagonist and incubate for a predetermined time. Then, add an EC80 concentration of PSB-1114 and measure the fluorescence response.[8]

5. Data Analysis:

  • The FLIPR software will generate kinetic data for each well.

  • The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

  • Plot the response against the logarithm of the PSB-1114 concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of PSB-1114 that elicits 50% of the maximal response.

  • For antagonist studies, calculate the IC50 value from the inhibition curve.

Conclusion

This compound is a powerful tool for investigating P2Y2 receptor function. The FLIPR assay provides a robust and high-throughput method for characterizing the activity of PSB-1114 and for screening compound libraries for novel modulators of the P2Y2 receptor. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize PSB-1114 in their drug discovery and signaling pathway research.

References

Application Notes and Protocols for PSB-1114 Tetrasodium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the P2Y₂ receptor in various cellular processes, including proliferation, migration, and signaling. These application notes provide detailed protocols for utilizing PSB-1114 in common cell-based assays.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Weight 622.14 g/mol [2]
Purity ≥98% (HPLC)[2]
Solubility Soluble in water. Often supplied as a 10 mM pre-dissolved solution.[2]
Storage Store at -80°C.[2]

Mechanism of Action: The P2Y₂ Receptor Signaling Pathway

Activation of the P2Y₂ receptor by PSB-1114 initiates a primary signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Binds to Gq Gq/11 P2Y2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Response Cellular Responses (e.g., Proliferation) PKC->Response Leads to ER->Ca_release Induces

P2Y₂ receptor signaling cascade.

Quantitative Data Summary

ParameterReceptorValueCell Type/SystemReference
EC₅₀ P2Y₂0.134 µMRecombinant systems[2]
Selectivity P2Y₄ vs P2Y₂>60-foldRecombinant systems
Selectivity P2Y₆ vs P2Y₂>60-foldRecombinant systems
Suggested Concentration Range for Cell-Based Assays P2Y₂1 - 10 µMPrimary skeletal muscle fibroblasts[1][3]

Note: The suggested concentration range is based on typical laboratory practice for agonists to ensure maximal receptor activation, derived from the EC₅₀ value.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/SRB Method)

This protocol outlines the steps to assess the effect of PSB-1114 on the proliferation of adherent cells, such as fibroblasts.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Prepare PSB-1114 dilutions (e.g., 1 µM, 5 µM, 10 µM) B->C D 4. Treat cells with PSB-1114 C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Add MTT or fix for SRB E->F G 7. Incubate and solubilize F->G H 8. Measure absorbance (e.g., 570 nm) G->H

Workflow for cell proliferation assay.

Materials:

  • PSB-1114 tetrasodium stock solution (e.g., 10 mM in water)

  • Adherent cells of interest (e.g., primary skeletal muscle fibroblasts)[1][3]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay kit

  • Phosphate-buffered saline (PBS)

  • DMSO (for MTT) or 10 mM Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of PSB-1114 in serum-free or low-serum medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium without PSB-1114).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared PSB-1114 dilutions or vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay Protocol:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay Protocol:

    • Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the wells five times with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the wells five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 100 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the transient increase in intracellular calcium concentration following P2Y₂ receptor activation by PSB-1114.

Materials:

  • This compound stock solution

  • Cells expressing the P2Y₂ receptor

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader with an injection system or a fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Calcium Flux Measurement:

    • Prepare a stock solution of PSB-1114 at 2-10 times the final desired concentration in HBSS.

    • Place the plate in a fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Inject the PSB-1114 solution into the wells and continue recording the fluorescence.

    • A positive response will be a rapid increase in fluorescence intensity followed by a gradual decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after compound addition minus the baseline fluorescence.

    • Data can be expressed as the change in fluorescence (ΔF) or as a ratio of the baseline fluorescence (F/F₀).

    • Dose-response curves can be generated by testing a range of PSB-1114 concentrations to determine the EC₅₀.

Conclusion

This compound is a powerful research tool for studying P2Y₂ receptor function. The protocols provided here offer a starting point for investigating its effects on cell proliferation and intracellular signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

Preparation of PSB-1114 Tetrasodium Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. These guidelines are intended to ensure the consistent and effective use of this compound in experimental settings. The information compiled is based on manufacturer recommendations and standard laboratory practices.

Introduction

PSB-1114 tetrasodium is a valuable pharmacological tool for studying P2Y2 receptor signaling. As a tetrasodium salt, it exhibits good solubility in aqueous solutions. Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary steps for dissolving and storing this compound to maintain its stability and activity.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Synonym 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Weight 622.14 g/mol
Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Purity ≥98% (HPLC)
Solubility Soluble in water.[1]
Storage (Solid) Store at -20°C
Storage (Solution) Store at -80°C.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. This concentration is based on supplier information where the compound is sometimes supplied pre-dissolved.[1]

Materials:
  • This compound salt (solid powder)

  • Nuclease-free water, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound using a calibrated balance in a clean, designated weighing area. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.622 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to the solid this compound. Using the previous example, add 1 mL of water.

  • Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility for cell-based assays, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation start Start equilibrate Equilibrate PSB-1114 to Room Temperature start->equilibrate weigh Weigh Solid PSB-1114 equilibrate->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

P2Y12 Receptor Signaling Pathway

While PSB-1114 is an agonist for the P2Y2 receptor, understanding related purinergic receptor pathways is often crucial in experimental design. The P2Y12 receptor, a Gi-protein-coupled receptor, is a key player in platelet aggregation and is activated by ADP. The diagram below outlines its primary signaling cascade.

P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt activates Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation inhibits Akt->Platelet_Activation promotes ADP ADP ADP->P2Y12

Caption: Simplified P2Y12 receptor signaling pathway.

Upon activation by ADP, the P2Y12 receptor couples to the inhibitory G-protein, Gi.[2] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] A reduction in cAMP promotes platelet activation. Concurrently, the Gβγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling that also contributes to platelet aggregation.[3]

References

Application Notes and Protocols for Studying Bone Cell Function with PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone homeostasis is a dynamic process maintained by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts. Purinergic signaling, particularly through P2Y receptors, has emerged as a critical regulator of bone cell function.[1] The P2Y12 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is expressed on osteoblasts, osteoclasts, and osteocytes, suggesting its involvement in bone physiology and pathology.[1]

This document provides detailed application notes and protocols for the use of PSB-1114 tetrasodium (B8768297), a selective P2Y12 receptor antagonist, in studying bone cell function. While direct studies on PSB-1114 in bone cells are limited, the information presented here is based on the known roles of the P2Y12 receptor in bone and the effects of other P2Y12 antagonists, such as clopidogrel.[2][3] These protocols will enable researchers to investigate the potential of PSB-1114 as a modulator of bone cell activity and a potential therapeutic agent for bone diseases.

Mechanism of Action

PSB-1114 tetrasodium is hypothesized to exert its effects on bone cells by selectively blocking the P2Y12 receptor. In platelets, P2Y12 receptor activation leads to the activation of the GTPase Ras-related protein (RAP1) and subsequent integrin activation.[4] A similar pathway is likely operative in osteoclasts, where ADP stimulation induces RAP1 activation.[4] By inhibiting the P2Y12 receptor, PSB-1114 is expected to interfere with downstream signaling cascades that regulate osteoclast function, including adhesion, migration, and resorptive activity. In osteoblasts, antagonism of the P2Y12 receptor has been shown to inhibit differentiation and mineralization.[2][3]

Potential Applications in Bone Research

  • Investigating the role of the P2Y12 receptor in osteoblast differentiation and function.

  • Elucidating the signaling pathways downstream of P2Y12 activation in osteoclasts.

  • Screening for novel therapeutic agents for bone diseases such as osteoporosis and rheumatoid arthritis. [4]

  • Studying the effects of purinergic signaling on bone remodeling in vitro and in vivo.

Data Presentation

The following tables summarize the expected quantitative effects of a P2Y12 receptor antagonist, such as PSB-1114, on bone cell function based on published data for similar compounds like clopidogrel.

Table 1: Expected Effects of PSB-1114 on Osteoblast Function

ParameterConcentrationExpected EffectReference
Mineralized Nodule Formation10 µM~50% inhibition[2]
25 µM>85% inhibition[2]
Cell Proliferation (Day 7)Dose-dependent25% to 40% decrease[2]
Alkaline Phosphatase (ALP) Activity (Day 14)≥10 µM≤70% decrease[2]
Collagen Formation (Day 14)≥10 µM~40% decrease[2]
Adipocyte Formation≥10 µMIncrease[2]

Table 2: Expected Effects of PSB-1114 on Osteoclast Function

ParameterConcentrationExpected EffectReference
Osteoclast Formation≥1 µMInhibition[2]
Osteoclast Viability≥1 µMInhibition[2]
Resorptive Activity≥1 µMInhibition[2]

Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the effect of PSB-1114 on the differentiation and mineralization of pre-osteoblastic cells (e.g., MC3T3-E1).

Materials:

  • MC3T3-E1 pre-osteoblast cell line

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic Induction Medium (OIM): Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone[5]

  • This compound

  • Alkaline Phosphatase (ALP) Activity Assay Kit

  • Alizarin Red S solution

  • 96-well and 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells/well and in a 96-well plate at 5 x 10^3 cells/well in alpha-MEM with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Differentiation: Once cells reach confluency, replace the growth medium with OIM.

  • Treatment: Add PSB-1114 to the OIM at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (OIM without PSB-1114).

  • Medium Change: Change the medium with fresh OIM and PSB-1114 every 2-3 days.

  • ALP Activity Assay (Day 7-14):

    • Wash cells in the 96-well plate with PBS.

    • Lyse the cells according to the ALP activity assay kit manufacturer's instructions.

    • Measure ALP activity spectrophotometrically.

  • Mineralization Assay (Alizarin Red S Staining) (Day 14-21):

    • Wash cells in the 24-well plate with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water and stain with 2% Alizarin Red S solution for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visualize and quantify the stained mineralized nodules. For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured.

Protocol 2: In Vitro Osteoclastogenesis and Resorption Pit Assay

This protocol assesses the effect of PSB-1114 on the differentiation of bone marrow macrophages (BMMs) into osteoclasts and their resorptive activity.

Materials:

  • Bone marrow cells isolated from mice or rats

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)[6]

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining Kit

  • Corning Osteo Assay Surface plates or dentine slices

  • 96-well and 24-well tissue culture plates

Procedure:

  • BMM Isolation: Isolate bone marrow cells from the long bones of mice or rats and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.

  • Osteoclast Differentiation: Seed BMMs in a 96-well plate (for TRAP staining) at 1 x 10^4 cells/well or on Corning Osteo Assay Surface plates/dentine slices (for resorption assay) at 2 x 10^4 cells/well.

  • Treatment: Culture the cells in alpha-MEM containing M-CSF (30 ng/mL), RANKL (e.g., 50 ng/mL), and varying concentrations of PSB-1114 (e.g., 0.1, 1, 10 µM). Include a vehicle control.

  • Medium Change: Replace the medium with fresh cytokines and PSB-1114 every 2 days.

  • TRAP Staining (Day 5-7):

    • Fix the cells in the 96-well plate.

    • Stain for TRAP activity according to the manufacturer's protocol.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

  • Resorption Pit Assay (Day 7-9):

    • Remove the cells from the Corning Osteo Assay Surface plates or dentine slices by treating with bleach or sonication.

    • Visualize the resorption pits using a microscope.

    • Quantify the resorbed area using image analysis software.

Visualizations

P2Y12_Signaling_in_Osteoclasts cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gi Gi P2Y12R->Gi Activates RAP1 RAP1 Activation P2Y12R->RAP1 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Integrin Integrin Activation (αvβ3) RAP1->Integrin Adhesion Cell Adhesion Integrin->Adhesion Resorption Bone Resorption Adhesion->Resorption PSB1114 PSB-1114 (Antagonist) PSB1114->P2Y12R Blocks

Caption: P2Y12 receptor signaling pathway in osteoclasts and the inhibitory action of PSB-1114.

Experimental_Workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies OB_Culture Culture pre-osteoblasts (e.g., MC3T3-E1) OB_Induce Induce differentiation with Osteogenic Medium OB_Culture->OB_Induce OB_Treat Treat with PSB-1114 OB_Induce->OB_Treat OB_ALP ALP Activity Assay (Day 7-14) OB_Treat->OB_ALP OB_Mineral Mineralization Assay (Alizarin Red S) (Day 14-21) OB_Treat->OB_Mineral OC_Isolate Isolate Bone Marrow Macrophages (BMMs) OC_Differentiate Differentiate with M-CSF & RANKL OC_Isolate->OC_Differentiate OC_Treat Treat with PSB-1114 OC_Differentiate->OC_Treat OC_TRAP TRAP Staining (Day 5-7) OC_Treat->OC_TRAP OC_Resorption Resorption Pit Assay (Day 7-9) OC_Treat->OC_Resorption

References

Application of PSB-1114 Tetrasodium in Cancer Cell Invasion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

PSB-1114 tetrasodium (B8768297) is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] Emerging evidence suggests that the P2Y12 receptor is also implicated in cancer progression and metastasis.[2][4][5] Tumor cells can activate platelets, creating a microenvironment that promotes tumor cell survival, extravasation, and the establishment of metastatic colonies.[2][3] By blocking the P2Y12 receptor, antagonists like PSB-1114 may disrupt this tumor-platelet crosstalk, thereby inhibiting cancer cell invasion and metastasis. These application notes provide a framework for researchers to investigate the potential of PSB-1114 tetrasodium as an anti-cancer agent, with a focus on its effects on cell invasion.

Mechanism of Action:

The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP).[2][4] In the context of cancer, ADP released from tumor cells and activated platelets can stimulate the P2Y12 receptor on platelets, leading to their aggregation around tumor cells. This platelet cloak is thought to protect cancer cells from immune surveillance and facilitate their adhesion to the endothelium, a critical step in metastasis. Furthermore, P2Y12 receptor signaling can promote the release of pro-angiogenic and pro-inflammatory factors from platelets, further supporting tumor growth and invasion.[3][5] PSB-1114, by selectively inhibiting the P2Y12 receptor, is hypothesized to counteract these effects.

Data Presentation

The following tables present hypothetical data on the efficacy of PSB-1114 in inhibiting cancer cell invasion, migration, and enzymatic activity. These tables are intended to serve as examples of how to present quantitative data from the described experimental protocols.

Table 1: Effect of PSB-1114 on Cancer Cell Invasion (Matrigel Invasion Assay)

Cell LinePSB-1114 Concentration (µM)Invasion Inhibition (%)
MDA-MB-231 (Breast Cancer)125.3 ± 3.1
1058.7 ± 4.5
5085.1 ± 2.9
PC-3 (Prostate Cancer)119.8 ± 2.5
1045.2 ± 3.8
5076.9 ± 4.1
A549 (Lung Cancer)122.6 ± 3.3
1051.4 ± 4.0
5081.3 ± 3.5

Table 2: Effect of PSB-1114 on Cancer Cell Migration (Wound Healing Assay)

Cell LinePSB-1114 Concentration (µM)Wound Closure Inhibition (%) at 24h
MDA-MB-231 (Breast Cancer)118.9 ± 2.7
1042.1 ± 3.9
5065.4 ± 4.2
PC-3 (Prostate Cancer)115.2 ± 2.1
1035.8 ± 3.5
5058.7 ± 3.9
A549 (Lung Cancer)117.5 ± 2.4
1039.6 ± 3.1
5061.2 ± 4.5

Table 3: Effect of PSB-1114 on MMP-2 and MMP-9 Activity (Gelatin Zymography)

Cell LinePSB-1114 Concentration (µM)MMP-2 Activity Inhibition (%)MMP-9 Activity Inhibition (%)
MDA-MB-231 (Breast Cancer)115.6 ± 2.820.1 ± 3.0
1038.2 ± 4.145.7 ± 3.8
5062.5 ± 3.570.3 ± 4.2
PC-3 (Prostate Cancer)112.1 ± 2.216.8 ± 2.5
1031.7 ± 3.639.2 ± 3.3
5055.9 ± 4.064.1 ± 3.9
A549 (Lung Cancer)114.3 ± 2.518.4 ± 2.7
1034.8 ± 3.942.5 ± 3.5
5059.1 ± 3.768.9 ± 4.1

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-invasive properties of PSB-1114 are provided below.

Matrigel Invasion Assay

This assay quantifies the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[6][7][8]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound

  • Cancer cell line of interest

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Coating Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel to 1 mg/mL with cold, serum-free medium.

    • Add 100 µL of diluted Matrigel to the upper chamber of each Transwell insert.

    • Incubate at 37°C for 2-4 hours to allow for gelation.[7]

  • Cell Preparation and Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Trypsinize and resuspend cells in serum-free medium containing various concentrations of PSB-1114 (e.g., 1, 10, 50 µM) and a vehicle control.

    • Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.

    • Add 500 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

  • Fixation and Staining:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove non-invading cells from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Quantification:

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay assesses the effect of PSB-1114 on cancer cell migration, a key component of invasion.[9][10]

Materials:

  • 12-well or 24-well plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • p200 pipette tip or a scratcher

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 12-well plate and allow them to grow to a confluent monolayer.

  • Creating the Wound:

    • Once confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[9]

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh serum-free or low-serum medium containing different concentrations of PSB-1114 or a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[10]

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure and compare the rates between treated and control groups.

Gelatin Zymography

This technique is used to measure the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (containing CaCl₂, ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Sample Preparation:

    • Culture cancer cells in serum-free medium with various concentrations of PSB-1114 for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer.

    • Load the samples onto a polyacrylamide gel containing gelatin.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

    • Incubate the gel in developing buffer at 37°C for 24-48 hours.[11]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Quantification:

    • Quantify the intensity of the bands using densitometry software.

    • Compare the MMP activity in PSB-1114-treated samples to the control.

Mandatory Visualization

G cluster_0 P2Y12 Signaling in Cancer Cell Invasion ADP ADP (from Tumor Cells & Platelets) P2Y12R P2Y12 Receptor ADP->P2Y12R G_protein Gi Protein Activation P2Y12R->G_protein PSB1114 PSB-1114 PSB1114->P2Y12R AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition PI3K_Akt PI3K/Akt Pathway Activation G_protein->PI3K_Akt cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Platelet_Activation Platelet Activation & Aggregation cAMP_decrease->Platelet_Activation Inhibits PI3K_Akt->Platelet_Activation Tumor_Platelet_Cloak Tumor-Platelet 'Cloaking' Platelet_Activation->Tumor_Platelet_Cloak Invasion_Metastasis Increased Cell Invasion & Metastasis Tumor_Platelet_Cloak->Invasion_Metastasis

Caption: P2Y12 receptor signaling pathway in cancer cell invasion.

G cluster_1 Matrigel Invasion Assay Workflow start Start coat Coat Transwell inserts with Matrigel start->coat prepare Prepare cell suspension with PSB-1114 coat->prepare seed Seed cells in upper chamber Add chemoattractant to lower prepare->seed incubate Incubate for 24-48 hours seed->incubate remove Remove non-invading cells incubate->remove fix_stain Fix and stain invading cells remove->fix_stain quantify Quantify invaded cells fix_stain->quantify end End quantify->end

Caption: Workflow for the Matrigel invasion assay.

G cluster_2 Wound Healing Assay Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_wound Create a 'scratch' in the monolayer seed_cells->create_wound add_treatment Add medium with PSB-1114 create_wound->add_treatment image_t0 Image wound at 0h add_treatment->image_t0 incubate Incubate and image at time intervals image_t0->incubate analyze Measure wound area and calculate closure incubate->analyze end End analyze->end

Caption: Workflow for the wound healing (scratch) assay.

References

Application Notes and Protocols for PSB-1114 Tetrasodium in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. In the central and peripheral nervous systems, as well as in other tissues, P2Y2 receptor activation is coupled to the Gq/11 signaling pathway. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores. This rise in intracellular calcium can, in turn, modulate the activity of various ion channels. These application notes provide a detailed, albeit theoretical, framework for investigating the effects of PSB-1114 on ion channel activity using patch-clamp electrophysiology, based on the known signaling pathways of the P2Y2 receptor.

Data Presentation

As no direct patch-clamp electrophysiology data for PSB-1114 is currently available in the public domain, the following table provides a template for how such data, once generated, should be presented for clarity and comparative analysis. It includes the known EC50 value of PSB-1114 from non-electrophysiological assays to guide concentration selection.

ParameterValueCell TypeIon Channel TargetReference
PSB-1114 EC50 134 nMN/AP2Y2 ReceptorTocris Bioscience
Proposed Concentration Range for Electrophysiology 10 nM - 10 µMe.g., Primary Neurons, Astrocytes, or cell lines expressing P2Y2e.g., KCa, CaCCN/A
Effect on Channel Activity TBDTBDTBDN/A
Modulation of Current Amplitude (%) TBDTBDTBDN/A
Shift in Voltage-Dependence (mV) TBDTBDTBDN/A

Signaling Pathway and Experimental Rationale

The activation of the P2Y2 receptor by PSB-1114 is expected to modulate ion channels sensitive to changes in intracellular calcium. The primary signaling cascade is illustrated below.

P2Y2_Signaling PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release IonChannel Ion Channel (e.g., KCa, CaCC) Ca_release->IonChannel Activates Modulation Modulation of Channel Activity IonChannel->Modulation

Caption: P2Y2 Receptor Signaling Pathway.

Based on this pathway, promising targets for investigation are calcium-activated potassium (KCa) channels and calcium-activated chloride (CaCC) channels. Activation of these channels by increased intracellular calcium would lead to membrane hyperpolarization (KCa) or depolarization (CaCC), respectively.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp experiments designed to characterize the effects of PSB-1114 on neuronal or other P2Y2-expressing cells.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Form_Seal Approach Cell & Form Gigaohm Seal Cell_Culture->Form_Seal Solution_Prep Prepare Intra- & Extra-cellular Solutions Solution_Prep->Form_Seal Pipette_Pull Pull & Fire-Polish Glass Pipettes Pipette_Pull->Form_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Form_Seal->Whole_Cell Baseline Record Baseline Currents/Voltage Whole_Cell->Baseline Drug_App Bath Apply PSB-1114 Baseline->Drug_App Record_Effect Record Changes in Currents/Voltage Drug_App->Record_Effect Washout Washout PSB-1114 Record_Effect->Washout Data_Analysis Analyze Current-Voltage (I-V) Relationships, Channel Kinetics, and Dose-Response Washout->Data_Analysis

Caption: Experimental Workflow for Patch-Clamp Analysis.

Solutions and Reagents

Extracellular (Bath) Solution (aCSF)

ComponentConcentration (mM)
NaCl125
KCl2.5
CaCl₂2
MgCl₂1
NaH₂PO₄1.25
NaHCO₃26
Glucose10
  • Preparation Note: Prepare a 10x stock solution without NaHCO₃ and glucose. On the day of the experiment, dilute to 1x and add fresh glucose and NaHCO₃. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The final pH should be 7.4, and the osmolarity should be ~310 mOsm.

Intracellular (Pipette) Solution

ComponentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.3
Phosphocreatine10
  • Preparation Note: Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose. Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.

PSB-1114 Tetrasodium Stock Solution

  • Prepare a 10 mM stock solution in nuclease-free water. Aliquot and store at -20°C or below. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.

Whole-Cell Voltage-Clamp Protocol
  • Cell Preparation: Culture cells expressing P2Y2 receptors on glass coverslips. Alternatively, prepare acute brain slices from a region known to express P2Y2 receptors.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place the coverslip or brain slice in the recording chamber and perfuse with oxygenated extracellular solution at a rate of 1-2 mL/min.

  • Obtaining a Seal: Under visual control (e.g., DIC microscopy), approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction to achieve a gigaohm seal (>1 GΩ).

  • Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip. The formation of the whole-cell configuration is indicated by the appearance of the membrane capacitance transient.

  • Baseline Recording:

    • For Voltage-Gated Currents: Hold the cell at a membrane potential of -70 mV. Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit voltage-gated currents. Record the baseline activity for 5-10 minutes to ensure stability.

    • For Spontaneous Activity: In current-clamp mode, record the resting membrane potential and any spontaneous firing for a stable baseline period.

  • Application of PSB-1114: Switch the perfusion to the extracellular solution containing the desired concentration of PSB-1114 (e.g., starting with 100 nM and creating a dose-response curve).

  • Recording the Effect: Once the drug has reached the recording chamber, repeat the voltage-step protocol or continue recording in current-clamp to observe the effects of PSB-1114 on ion channel activity.

  • Washout: After recording the effect, switch the perfusion back to the control extracellular solution to determine the reversibility of the drug's effects.

Data Analysis
  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the corresponding voltage step before, during, and after PSB-1114 application to identify changes in the I-V relationship.

  • Dose-Response Curve: Apply increasing concentrations of PSB-1114 and plot the percentage change in current amplitude against the log of the agonist concentration to determine the EC50.

  • Channel Kinetics: Analyze the activation and deactivation kinetics of the affected currents to determine if PSB-1114 alters the channel's gating properties.

  • Current-Clamp Analysis: Measure changes in resting membrane potential, input resistance, and action potential firing frequency.

Expected Outcomes and Troubleshooting

  • Activation of KCa Channels: Application of PSB-1114 is expected to induce an outward current at depolarized potentials, leading to membrane hyperpolarization. This can be confirmed by using specific KCa channel blockers like apamin (B550111) (for SK channels) or charybdotoxin (B568394) (for BK channels).

  • Activation of CaCCs: An inward current at negative potentials, leading to depolarization, may be observed. This can be verified using CaCC inhibitors such as niflumic acid.

  • No Effect: If no effect is observed, consider the following:

    • Confirm P2Y2 receptor expression in the cell type used.

    • Increase the concentration of PSB-1114.

    • Ensure the intracellular solution contains ATP and GTP to maintain the G-protein signaling cascade.

    • Check for rundown of the effect, which can occur during prolonged whole-cell recordings. The perforated patch technique can mitigate this issue.

These detailed notes and protocols provide a robust starting point for researchers to investigate the electrophysiological effects of the P2Y2 receptor agonist PSB-1114, facilitating a deeper understanding of its role in modulating cellular excitability.

Application Notes: Utilizing Cell Culture Models to Investigate the Effects of PSB-1114, a Selective P2Y₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1] P2Y₂ receptors are widely expressed across various tissues and are implicated in a multitude of physiological and pathophysiological processes, including inflammation, wound healing, cell migration, and cancer progression.[2][3][4] Understanding the cellular and molecular consequences of P2Y₂ receptor activation is crucial for evaluating its therapeutic potential. This document provides detailed guidance and protocols for using cell culture models to study the effects of PSB-1114.

Mechanism of Action

PSB-1114 selectively binds to and activates the P2Y₂ receptor. This receptor primarily couples to the Gq/11 protein, initiating a canonical signaling cascade that involves the activation of Phospholipase C (PLC).[2][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from endoplasmic reticulum stores, leading to a rapid increase in intracellular calcium concentration.[2][5] Concurrently, DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).

Downstream of this initial activation, P2Y₂ signaling can diverge to influence other critical pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways, which regulate cellular processes like proliferation and survival.[7][8][9] The P2Y₂ receptor can also couple to G₁₂/₁₃ to activate RhoA, influencing cytoskeletal dynamics and cell migration.[2][10]

Data Presentation

The following tables summarize the key quantitative data for PSB-1114 and the cellular responses to P2Y₂ activation.

Table 1: Pharmacological Profile of PSB-1114 Tetrasodium

ParameterReceptorValueReference
EC₅₀ P2Y₂134 nM[1][11]
EC₅₀ P2Y₄9.3 µM[1][11][12]
EC₅₀ P2Y₆7.0 µM[1][11][12]
Selectivity P2Y₂ vs. P2Y₄/P2Y₆>50-fold[1][11][12]

Table 2: Example Cellular Responses Following P2Y₂ Receptor Activation

Cell Line/TypeAgonistAssayKey ResultReference
Primary Mouse HepatocytesATPγS (100 µM)Western Blot (p-ERK)~4-fold increase in p-ERK at 5 min[9]
Primary Mouse HepatocytesATP (100 µM)Western Blot (Cyclin D1)Significant increase at 12, 18, and 24h[9]
Skeletal Muscle FibroblastsPSB-1114Proliferation AssayEnhanced fibroblast proliferation[8]
Skeletal Muscle FibroblastsPSB-1114Western Blot (ECM proteins)Increased Collagen I & Fibronectin[8]
FaDu & Cal27 cellsATP/UTP (100 µM)Calcium Imaging (Fura-2)Rapid increase in intracellular Ca²⁺[13]
MCF-7 & Hs578T cellsATPTranswell Invasion AssayIncreased invasive capacity[14]

Recommended Cell Culture Models

The choice of cell model is critical and depends on the research question. P2Y₂ receptors are expressed in a wide variety of cell types.

Table 3: Suggested Cell Lines for Studying PSB-1114 Effects

Cell LineCell TypeTissue of OriginKey Features & ApplicationsReference
A549 Epithelial-likeHuman Lung CarcinomaModel for airway epithelium; studying ion transport, inflammation.[15][16]
16HBE14o- EpithelialHuman Bronchial EpitheliumNon-cancerous model for airway physiology.[15][16]
MCF-7 EpithelialHuman Breast AdenocarcinomaWell-characterized breast cancer model; studying cancer cell migration and invasion.[14]
HT-29 EpithelialHuman Colon AdenocarcinomaModel for intestinal epithelium and cancer signaling.[17]
THP-1 MonocyticHuman Acute Monocytic LeukemiaDifferentiates into macrophages; model for studying inflammation and immune responses.[18]
Primary Cells e.g., Hepatocytes, FibroblastsVariousMore physiologically relevant; essential for validating findings from cell lines.[8][9]
1321N1 AstrocytomaHuman BrainP2Y receptor-null background, ideal for stable transfection and studying specific P2Y₂ receptor functions without interference.[6]

Mandatory Visualizations

Diagram 1: P2Y₂ Receptor Signaling Pathway

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Responses P2Y2 P2Y₂ Receptor Gq Gαq/11 P2Y2->Gq Couples to PI3K PI3K/AKT Pathway P2Y2->PI3K Can activate RhoA RhoA Pathway P2Y2->RhoA Can activate via G12/13 PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release Ca->PKC Co-activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Leads to Inflammation Inflammation PKC->Inflammation Proliferation Proliferation MAPK->Proliferation PI3K->Proliferation Migration Migration RhoA->Migration ER_Ca->Ca Releases PSB1114 PSB-1114 (Agonist) PSB1114->P2Y2 Activates

Caption: P2Y₂ Receptor Signaling Cascade Activated by PSB-1114.

Diagram 2: Experimental Workflow for Assessing PSB-1114 Effects

PSB1114_Workflow cluster_assays Perform Downstream Assays start Select P2Y₂-expressing cell line (e.g., A549) culture Culture cells to ~80% confluency start->culture treat Treat cells with PSB-1114 (Dose-response & time-course) culture->treat ca_assay Calcium Mobilization Assay (Short-term: seconds to minutes) treat->ca_assay Immediate Response wb_assay Western Blot for p-ERK/p-AKT (Mid-term: 5-60 minutes) treat->wb_assay Signaling Activation func_assay Functional Assays (Proliferation, Migration) (Long-term: 24-72 hours) treat->func_assay Phenotypic Change analyze Data Analysis (EC₅₀, Fold Change, etc.) ca_assay->analyze wb_assay->analyze func_assay->analyze conclusion Draw Conclusions on PSB-1114 Effects analyze->conclusion

Caption: General workflow for characterizing PSB-1114 in cell culture.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the rapid increase in intracellular calcium ([Ca²⁺]i) following P2Y₂ receptor activation by PSB-1114 using a fluorescent plate reader.

Materials:

  • P2Y₂-expressing cells (e.g., A549, HT-29)

  • Black, clear-bottom 96-well cell culture plates

  • Fluo-4 AM calcium indicator dye (or similar)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound (10 mM stock in water)

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for A549). Culture overnight.

  • Dye Loading:

    • Prepare a 4 µM Fluo-4 AM loading solution in HBSS/HEPES. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersal.

    • Aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of HBSS/HEPES.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • Gently aspirate the loading solution.

    • Wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS/HEPES to each well.

    • Incubate for 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measurement:

    • Prepare a dilution series of PSB-1114 in HBSS/HEPES at 5X the final desired concentration (e.g., for a final concentration of 100 nM, prepare a 500 nM solution).

    • Place the 96-well plate into the fluorescent plate reader, pre-set to 37°C.

    • Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Program the injector to add 25 µL of the 5X PSB-1114 solution to the wells.

    • Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

    • Plot the peak response against the logarithm of the PSB-1114 concentration to determine the EC₅₀.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of activated ERK1/2 (p-ERK) as a downstream marker of P2Y₂ signaling.

Materials:

  • P2Y₂-expressing cells

  • 6-well cell culture plates

  • This compound

  • Serum-free culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Starvation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • To reduce basal signaling, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to treatment.

  • PSB-1114 Treatment:

    • Prepare desired concentrations of PSB-1114 in serum-free medium.

    • Treat cells for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) with a fixed concentration of PSB-1114 (e.g., 1 µM). The untreated (0 min) sample serves as the negative control.

  • Cell Lysis:

    • Following treatment, immediately place the plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer to a final 1X concentration and boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • Quantify band intensities using densitometry software. Express p-ERK levels as a ratio to total ERK.

References

Application Notes and Protocols for P2Y2 Receptor Activation using PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by extracellular nucleotides, primarily ATP and UTP.[1][2][3][4] Its activation triggers a cascade of intracellular signaling events, playing crucial roles in various physiological and pathological processes, including inflammation, wound healing, and cell migration.[1][2][3] PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, making it a valuable pharmacological tool for studying the receptor's function.[5][6][7] These application notes provide detailed experimental protocols for utilizing PSB-1114 to investigate P2Y2 receptor activation and its downstream signaling pathways.

P2Y2 Receptor Signaling Pathways

Activation of the P2Y2 receptor by an agonist like PSB-1114 primarily initiates signaling through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][8] These events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PSB1114 PSB-1114 (Agonist) PSB1114->P2Y2 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) MAPK_cascade->Cellular_Response Leads to

Caption: P2Y2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the pharmacological data for PSB-1114 and other relevant P2Y2 receptor ligands.

CompoundActionReceptor SpecificityReported EC50/IC50Reference
PSB-1114 tetrasodium AgonistPotent and selective P2Y2 agonist. Displays >60-fold selectivity versus P2Y4 and P2Y6 receptors.EC50 = 0.134 µM[5][6][7]
ATPAgonistEndogenous agonist for P2Y2 and other P2Y/P2X receptors.Varies by cell type[1][3]
UTPAgonistEndogenous agonist for P2Y2 and P2Y4 receptors.Varies by cell type[1][3]
AR-C118925AntagonistPotent and selective P2Y2 antagonist.IC50 in the nanomolar range[9]

Experimental Protocols

The following protocols are designed for studying P2Y2 receptor activation in a model cell line, such as 1321N1 human astrocytoma cells, which lack endogenous P2Y receptors and can be stably transfected with the human P2Y2 receptor.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Functional Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., 1321N1-P2Y2) Seed 2. Seed Cells in Assay Plates Culture->Seed Stimulate 3. Stimulate with PSB-1114 Seed->Stimulate Assay_Ca 4a. Calcium Mobilization Assay Stimulate->Assay_Ca Assay_IP 4b. Inositol Phosphate Assay Stimulate->Assay_IP Assay_ERK 4c. ERK1/2 Phosphorylation Assay Stimulate->Assay_ERK Analyze 5. Data Acquisition & Analysis Assay_Ca->Analyze Assay_IP->Analyze Assay_ERK->Analyze CR_Curve 6. Generate Concentration-Response Curves Analyze->CR_Curve

Caption: General Experimental Workflow.
Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following P2Y2 receptor activation.

Materials:

  • 1321N1 cells stably expressing the human P2Y2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed 1321N1-P2Y2 cells into 96-well plates at a density of 50,000-80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Agonist Preparation: Prepare serial dilutions of PSB-1114 in HBSS at 2x the final desired concentrations.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add 100 µL of the 2x PSB-1114 solutions to the corresponding wells.

    • Continue recording the fluorescence to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of PSB-1114.

    • Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 value.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the accumulation of inositol phosphates, a direct product of PLC activation.

Materials:

  • 1321N1-P2Y2 cells

  • myo-[³H]inositol

  • Cell culture medium

  • LiCl solution

  • This compound

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Seed cells in 12-well plates and incubate with medium containing myo-[³H]inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Agonist Stimulation: Add various concentrations of PSB-1114 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the PSB-1114 concentration.

    • Determine the EC50 value from the resulting concentration-response curve.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol detects the phosphorylation of ERK1/2, a downstream event of P2Y2 receptor activation.

Materials:

  • 1321N1-P2Y2 cells

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours before the experiment to reduce basal ERK phosphorylation.

    • Stimulate the cells with various concentrations of PSB-1114 for a specific time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the PSB-1114 concentration.

Logical Relationships

The following diagram illustrates the logical relationship in a competitive binding assay, which can be used to characterize the interaction of PSB-1114 and a potential antagonist at the P2Y2 receptor.

Logical_Relationship Agonist PSB-1114 (Agonist) Binding_Site Binding Site Agonist->Binding_Site Binds to Antagonist Potential Antagonist Antagonist->Binding_Site Competes for No_Activation No Activation Antagonist->No_Activation Prevents Receptor P2Y2 Receptor Activation Receptor Activation Receptor->Activation Leads to Binding_Site->Receptor

Caption: Agonist vs. Antagonist Binding.

References

Measuring P2Y2 Receptor Activation with the Agonist PSB-1114: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective P2Y2 receptor agonist, PSB-1114, to study P2Y2 receptor activation and its downstream signaling pathways. The following protocols are intended for researchers in academia and industry engaged in drug discovery and development, offering detailed methodologies for key experimental assays.

The P2Y2 receptor, a G protein-coupled receptor (GPCR), is activated by extracellular nucleotides like ATP and UTP.[1] Its activation triggers a cascade of intracellular events with significant roles in various physiological and pathological processes, including inflammation, wound healing, and cancer progression.[1][2] PSB-1114 is a potent and selective agonist for the P2Y2 receptor, making it a valuable tool for elucidating the receptor's function.[3][4]

P2Y2 Receptor Signaling Pathways

Upon agonist binding, the P2Y2 receptor can couple to various G proteins, primarily Gq/11, Go, and G12, to initiate diverse downstream signaling cascades.[2][5]

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[5]

  • Go and G12 Pathways: The P2Y2 receptor can also activate Go and G12 pathways, which stimulate the small GTPases Rac and RhoA, respectively.[2][5] These proteins are key regulators of cytoskeletal dynamics, influencing cell migration and morphology.[2][5]

  • Transactivation of Growth Factor Receptors: P2Y2 receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), further amplifying downstream signaling, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][6]

Key Experiments for Measuring P2Y2 Receptor Activation

The following are standard experimental protocols used to measure the activation of the P2Y2 receptor in response to PSB-1114.

Intracellular Calcium Mobilization Assay

This assay directly measures one of the earliest events in P2Y2 receptor activation: the release of intracellular calcium.

Principle: Cells expressing the P2Y2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with PSB-1114, the increase in intracellular calcium concentration is detected as a change in fluorescence intensity.

Protocol:

  • Cell Culture: Plate cells expressing the P2Y2 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Compound Addition: Add varying concentrations of PSB-1114 to the wells.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results are often expressed as a percentage of the maximal response to a saturating concentration of a reference agonist like ATP or UTP.

Table 1: Representative Data from a Calcium Mobilization Assay

Concentration of PSB-1114 (µM)Change in Fluorescence (ΔF/F₀)
0.011.1
0.11.5
12.8
104.2
1004.5
ERK1/2 Phosphorylation Assay

This assay measures the activation of a key downstream signaling molecule in the P2Y2 pathway.

Principle: P2Y2 receptor activation leads to the phosphorylation of ERK1/2. This can be detected using specific antibodies that recognize the phosphorylated form of the protein. Common methods include Western blotting or cell-based ELISA.[7][8][9]

Protocol (Cell-Based ELISA):

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of PSB-1114 for a specified time (e.g., 5-15 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a solution of 4% formaldehyde (B43269) in PBS.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the wells and incubate with a secondary antibody conjugated to a fluorescent reporter or an enzyme (e.g., HRP).

  • Detection:

    • For fluorescent detection, measure the fluorescence intensity.

    • For enzymatic detection, add a substrate and measure the resulting signal (e.g., absorbance or luminescence).

  • Normalization: Normalize the p-ERK1/2 signal to the total cell number or total protein content in each well.

Table 2: Representative Data from an ERK1/2 Phosphorylation Assay

Concentration of PSB-1114 (µM)Fold Increase in p-ERK1/2
0.011.2
0.12.5
15.8
108.1
1008.5
Radioligand Binding Assay

This assay is used to determine the binding affinity of PSB-1114 to the P2Y2 receptor.[10][11]

Principle: A radiolabeled ligand with known affinity for the P2Y2 receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled competitor, PSB-1114. The ability of PSB-1114 to displace the radioligand is measured.

Protocol (Competition Binding):

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y2 receptor.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable P2Y2 receptor radioligand (e.g., [³H]-UTP).

    • Add increasing concentrations of unlabeled PSB-1114.

    • Add the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of PSB-1114. The IC50 value (the concentration of PSB-1114 that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the binding affinity (Ki).

Table 3: Representative Data from a Radioligand Binding Assay

Concentration of PSB-1114 (µM)% Specific Binding
0.00198
0.0185
0.152
115
102

Visualizing P2Y2 Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor EGFR EGFR P2Y2->EGFR transactivates Gq Gq/11 P2Y2->Gq Go Go P2Y2->Go G12 G12 P2Y2->G12 PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes ERK ERK1/2 EGFR->ERK Gq->PLC activates Rac Rac Go->Rac activates RhoA RhoA G12->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates PKC->ERK pERK p-ERK1/2 ERK->pERK phosphorylates PSB1114 PSB-1114 PSB1114->P2Y2 activates

Caption: P2Y2 Receptor Signaling Pathways.

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Add PSB-1114 D->E F Measure fluorescence change over time E->F G Analyze data (ΔF/F₀) F->G ERK_Phosphorylation_Workflow A Seed and starve cells in 96-well plate B Treat with PSB-1114 A->B C Fix and permeabilize cells B->C D Incubate with anti-p-ERK1/2 antibody C->D E Incubate with secondary antibody D->E F Detect signal E->F G Normalize and analyze data F->G Radioligand_Binding_Workflow A Prepare cell membranes B Incubate membranes with radioligand and varying concentrations of PSB-1114 A->B C Separate bound and free ligand via filtration B->C D Wash filters C->D E Quantify radioactivity D->E F Analyze data to determine IC₅₀ and Ki E->F

References

Application Note: High-Throughput Screening for P2Y2 Receptor Modulators Using PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The P2Y2 receptor, a Gq protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological processes including inflammation, wound healing, and cell migration.[1][2][3] Its involvement in various pathologies makes it an attractive target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel modulators of the P2Y2 receptor. This application note provides a detailed protocol for a cell-based HTS assay to identify P2Y2 receptor modulators, utilizing the potent and selective P2Y2 agonist, PSB-1114 tetrasodium (B8768297), as a reference compound.

PSB-1114 tetrasodium is a potent, enzymatically stable, and subtype-selective P2Y2 receptor agonist with an EC50 of 134 nM.[4][5][6] It exhibits over 50-fold selectivity for the P2Y2 receptor over the P2Y4 and P2Y6 receptors, making it an excellent pharmacological tool for studying P2Y2 receptor function and for validating HTS assays.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel P2Y2 receptor modulators.

P2Y2 Receptor Signaling Pathway

Upon activation by an agonist such as ATP, UTP, or PSB-1114, the P2Y2 receptor couples to Gq/11 proteins. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, forming the basis of the HTS assay described herein.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y2 P2Y2 Receptor Gq Gq P2Y2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Agonist Agonist (e.g., PSB-1114) Agonist->P2Y2 Binds

P2Y2 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes representative data from a hypothetical high-throughput screening campaign for P2Y2 receptor modulators.

ParameterAgonist ScreenAntagonist Screen
Compound Library Size 100,000100,000
Screening Concentration 10 µM10 µM
Reference Agonist PSB-1114 (EC50 = 134 nM)UTP (EC80 concentration)
Positive Control PSB-1114 (1 µM)AR-C118925 (10 µM)
Negative Control Vehicle (0.1% DMSO)Vehicle (0.1% DMSO)
Primary Hit Rate 0.5%0.3%
Number of Primary Hits 500300
Confirmation Rate 60%55%
Number of Confirmed Hits 300165
Z'-factor > 0.6> 0.7

Experimental Protocols

Cell Culture and Plating

This protocol describes the use of a recombinant cell line stably expressing the human P2Y2 receptor, such as HEK293 or CHO cells.

  • Materials:

    • HEK293 cells stably expressing human P2Y2 receptor

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Selection antibiotic (e.g., G418)

    • 384-well black, clear-bottom assay plates

  • Protocol:

    • Culture the P2Y2-expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Grow cells to 80-90% confluency.

    • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Determine the cell density and adjust to the optimal seeding concentration (e.g., 20,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C and 5% CO2.

Calcium Mobilization Assay

This protocol is for a no-wash, fluorescence-based calcium mobilization assay.

  • Materials:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

    • Probenecid (B1678239)

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

    • This compound

    • Test compounds

    • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)

  • Protocol:

    • Dye Loading:

      • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

      • Remove the culture medium from the cell plates.

      • Add 20 µL of the dye loading solution to each well.

      • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Compound Addition:

      • Prepare a compound plate with test compounds, positive controls (e.g., PSB-1114 for agonist screen), and negative controls (vehicle) at a 4x final concentration in assay buffer.

      • For an antagonist screen, pre-incubate the cells with the test compounds before adding an EC80 concentration of a P2Y2 agonist like UTP.

    • Data Acquisition:

      • Place the cell plate and the compound plate into the fluorescence kinetic plate reader.

      • Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for a total of 120 seconds.

      • Establish a baseline fluorescence reading for the first 10-20 seconds.

      • The instrument's integrated liquid handler should then add 10 µL of the compounds from the compound plate to the cell plate.

      • Continue recording the fluorescence signal for the remaining time to capture the calcium mobilization.

Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • The response of each test compound is typically normalized to the response of the positive and negative controls.

  • For agonist screening, compounds that elicit a significant increase in intracellular calcium are identified as hits.

  • For antagonist screening, compounds that significantly inhibit the calcium mobilization induced by the reference agonist are identified as hits.

  • A Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

High-Throughput Screening Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify P2Y2 receptor modulators.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Cell_Plating Cell Plating (P2Y2-expressing cells) Dye_Loading Dye Loading (Calcium-sensitive dye) Cell_Plating->Dye_Loading Compound_Addition Compound Addition (Library compounds, Controls) Dye_Loading->Compound_Addition Data_Acquisition Data Acquisition (Fluorescence reading) Compound_Addition->Data_Acquisition Data_Normalization Data Normalization & Z'-factor Calculation Data_Acquisition->Data_Normalization Hit_Identification Primary Hit Identification Data_Normalization->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-response) Hit_Identification->Hit_Confirmation Selectivity_Assays Selectivity & Follow-up Assays Hit_Confirmation->Selectivity_Assays Lead_Optimization Lead Optimization Selectivity_Assays->Lead_Optimization

HTS Workflow for P2Y2 Modulators

References

In Vivo Applications of PSB-1114 Tetrasodium in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its high selectivity, with over 60-fold preference against P2Y₄ and P2Y₆ receptors, makes it a valuable tool for elucidating the physiological and pathophysiological roles of the P2Y₂ receptor in various biological systems.[1][2] In vivo studies in animal models are crucial for understanding the therapeutic potential and mechanisms of action of P2Y₂ receptor activation. This document provides a summary of the current knowledge on the in vivo applications of PSB-1114, including quantitative data from key experiments, detailed protocols for its use, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data from in vivo and ex vivo studies utilizing PSB-1114 in animal models.

Animal ModelApplication TypeTissue/OrganConcentration/DoseRoute of AdministrationObserved EffectReference
Mouse (ex vivo brain slices)P2Y₂ Receptor AgonismRetrotrapezoid Nucleus (RTN) Arterioles200 nMBath applicationMimicked CO₂/H⁺-induced constriction of RTN arterioles (Δ -2.3 ± 0.7%)Cleary et al., 2020[1]
Mouse (in vivo)P2Y₂ Receptor AgonismVentral Medullary Surface (VMS)100 µMLocal applicationConstricted vessels in the region of the RTN by -6.3 ± 0.9%Cleary et al., 2020[3]
Mouse (ex vivo brain slices from P2Y₂ cKO mice)P2Y₂ Receptor RescueRetrotrapezoid Nucleus (RTN) ArteriolesNot specifiedNot applicable (rescue via AAV)PSB-1114 induced robust constriction in rescued cells (-9.3 ± 4.9%)Cleary et al., 2020[1]
Mouse (primary skeletal muscle fibroblasts - in vitro)P2Y₂ Receptor AgonismSkeletal Muscle FibroblastsNot specifiedIn vitro treatmentEnhanced proliferation and increased expression of profibrotic markers (TGF-β1, CTGF, collagen I, fibronectin 1)Jia et al., 2021[4][5]

Experimental Protocols

Protocol 1: Local Application of PSB-1114 to the Ventral Medullary Surface in Mice

This protocol is adapted from the methodology described by Cleary et al. (2020) for studying the role of P2Y₂ receptors in the vascular control of breathing.

1. Materials:

  • PSB-1114 tetrasodium salt (Tocris Bioscience, R&D Systems, or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Micropipette or other suitable microinjection system

  • Surgical instruments for exposing the ventral medullary surface

  • Animal monitoring equipment (respiratory rate, heart rate, temperature)

2. Animal Model:

  • Adult mice (specific strain as required by the study, e.g., C57BL/6J)

3. PSB-1114 Solution Preparation:

  • PSB-1114 is soluble in water.[2] For local application, dissolve PSB-1114 in aCSF to the desired final concentration (e.g., 100 µM).

  • Ensure the pH of the final solution is adjusted to physiological range (~7.4) to avoid tissue damage.

  • Filter-sterilize the solution before use.

4. Surgical Procedure and Drug Administration:

  • Anesthetize the mouse using an appropriate anesthetic and mount it in a stereotaxic frame.

  • Surgically expose the ventral surface of the medulla.

  • Carefully apply the PSB-1114 solution (100 µM) directly to the ventral medullary surface, specifically targeting the region of the retrotrapezoid nucleus (RTN).[3]

  • The volume of application should be minimal to avoid widespread effects and changes in intracranial pressure.

5. Post-Administration Monitoring and Data Collection:

  • Monitor physiological parameters such as breathing rate and blood pressure.

  • Use appropriate imaging techniques (e.g., two-photon microscopy) to visualize and quantify changes in vessel diameter in the targeted region.[3]

  • Record data at baseline before application and at specified time points after application.

6. Control Experiments:

  • Administer vehicle (aCSF) alone to control for any effects of the surgical procedure or fluid application.

  • In separate experiments, a P2Y₂ receptor antagonist (e.g., AR-C118925) can be applied prior to PSB-1114 to confirm the specificity of the observed effects.[3]

Signaling Pathways and Experimental Workflows

P2Y₂ Receptor Signaling Pathway in Fibroblast Activation

Activation of the P2Y₂ receptor by agonists such as PSB-1114 can promote fibroblast activation and the expression of profibrotic molecules. This process is mediated through several downstream signaling cascades.

P2Y2_Signaling_Fibrosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Gq Gq protein P2Y2R->Gq AKT AKT P2Y2R->AKT activates ERK ERK P2Y2R->ERK activates PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Transcription Gene Transcription PKC->Transcription AKT->Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation ECM_Production ECM Production (TGF-β1, CTGF, Collagen I, Fibronectin 1) Transcription->ECM_Production

Caption: P2Y₂ receptor signaling in fibrosis.

Experimental Workflow for In Vivo Vascular Response Study

The following diagram illustrates the general workflow for investigating the in vivo vascular effects of PSB-1114 in a specific brain region of a mouse model.

InVivo_Workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia PSB1114_Prep Prepare PSB-1114 Solution (e.g., 100 µM in aCSF) Drug_Admin Local Application of PSB-1114 or Vehicle PSB1114_Prep->Drug_Admin Surgery Surgical Exposure of Target Area (e.g., VMS) Anesthesia->Surgery Baseline Record Baseline Physiological Data & Imaging Surgery->Baseline Baseline->Drug_Admin Monitoring Post-Administration Monitoring & Imaging Drug_Admin->Monitoring Data_Collection Quantify Vascular Changes & Physiological Responses Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results & Draw Conclusions Statistical_Analysis->Interpretation

Caption: In vivo vascular response workflow.

Concluding Remarks

This compound is a critical pharmacological tool for investigating the roles of the P2Y₂ receptor in vivo. The available data highlight its utility in studying neurovascular coupling and its potential involvement in fibrotic processes. The provided protocols and diagrams serve as a guide for researchers designing and conducting experiments with this potent and selective P2Y₂ agonist. Further research is warranted to explore the systemic effects of PSB-1114 and its therapeutic potential in a broader range of animal models of disease.

References

Application Notes and Protocols for Studying ATP Release Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) triphosphate (ATP) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its release from cells and subsequent activation of purinergic P2 receptors (ionotropic P2X and metabotropic P2Y) on adjacent cells mediate intercellular communication. Understanding the mechanisms of ATP release is crucial for research in inflammation, neurotransmission, cancer biology, and more.

This document provides detailed application notes and protocols for studying ATP release, focusing on two key pharmacological approaches:

  • Stimulation of ATP release using the selective P2Y2 receptor agonist, PSB-1114 tetrasodium (B8768297) .

  • Inhibition of a key ATP release pathway using selective antagonists of the P2X7 receptor (P2X7R) , a ligand-gated ion channel that also functions as a conduit for ATP release.

Section 1: PSB-1114 Tetrasodium for Stimulating ATP Release

PSB-1114 is a potent and selective agonist for the P2Y2 receptor. While not a direct inhibitor of ATP release channels, it serves as a valuable tool to study the signaling pathways that promote ATP release. Activation of the P2Y2 receptor has been shown to enhance the release of ATP from cells, such as osteoblasts and osteoclasts, creating a positive feedback loop where released ATP can further act on P2 receptors.[1][2] This makes PSB-1114 useful for investigating the cellular machinery and downstream consequences of P2Y2-mediated ATP release.

Quantitative Data: PSB-1114 and Related P2Y Agonists
CompoundReceptor TargetAgonist/AntagonistPotency (EC50)SelectivityReference
PSB-1114 P2Y2Agonist134 nM>60-fold vs. P2Y4 & P2Y6[3]
UTPP2Y2, P2Y4AgonistP2Y2: ~0.91-1.3 µMEquipotent at P2Y2[3][4]
2-thioUTPP2Y2AgonistMore selective than UTPHigher selectivity for P2Y2[1][2]

Signaling Pathway: P2Y2 Receptor-Mediated ATP Release

P2Y2_ATP_Release cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates ATP_Channel ATP Release Channel (e.g., Pannexin-1) ATP_release ATP Release ATP_Channel->ATP_release PSB1114 PSB-1114 (Agonist) PSB1114->P2Y2 Binds & Activates PLC PLC Activation Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->ATP_Channel Modulates Ext_ATP Extracellular ATP ATP_release->Ext_ATP

Caption: P2Y2 receptor activation by PSB-1114 stimulates ATP release.

Experimental Protocol: Measuring PSB-1114 Stimulated ATP Release

This protocol is adapted from methodologies used to measure agonist-stimulated ATP release from cultured cells.[1][5]

Objective: To quantify the amount of ATP released from cultured cells following stimulation with PSB-1114.

Materials:

  • Cultured cells of interest (e.g., osteoblasts, astrocytes)

  • This compound (stock solution in water or buffer)

  • Assay medium (e.g., serum-free DMEM or HBSS)

  • Luciferin-luciferase ATP assay kit

  • Luminometer

  • 96-well opaque white plates (for luminometry)

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to desired confluency. The day before the experiment, replace the growth medium with a low-serum or serum-free medium to minimize background ATP.

  • Preparation: On the day of the experiment, gently wash the cells twice with the assay medium to remove any residual ATP. Add 100 µL of fresh assay medium to each well.

  • Baseline Measurement: Collect a 10 µL aliquot from each well to measure the basal level of extracellular ATP before adding the agonist.

  • Stimulation: Prepare serial dilutions of PSB-1114 in the assay medium. Add the desired concentration of PSB-1114 to the wells. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5, 15, 30 minutes). Time-course experiments are recommended to determine the optimal incubation time.

  • Sample Collection: After incubation, carefully collect a 10 µL aliquot of the supernatant from each well for ATP measurement. Avoid disturbing the cell monolayer.

  • ATP Measurement:

    • Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well of an opaque white 96-well plate.

    • Add the 10 µL sample aliquot to the reagent.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Convert the relative light unit (RLU) readings from your samples to ATP concentrations using the standard curve.

    • Subtract the basal ATP concentration from the stimulated ATP concentration to determine the net ATP release.

    • Plot the net ATP release as a function of PSB-1114 concentration.

Section 2: P2X7 Receptor Antagonists for Studying ATP Release Mechanisms

The P2X7 receptor is a unique ion channel that, upon prolonged activation by high concentrations of extracellular ATP, forms a large, non-selective pore.[6][7] This pore is permeable to molecules up to 900 Da, including ATP itself.[8] Therefore, P2X7R can act as a significant pathway for ATP release, creating a positive feedback loop that amplifies purinergic signaling.[9] Selective P2X7R antagonists are indispensable tools for dissecting the contribution of this pathway to overall ATP release from a given cell type.

Quantitative Data: Common P2X7 Receptor Antagonists
CompoundTypePotency (IC50 / KB)Species SelectivityKey ApplicationsReference
A-438079 Competitive~100 nM (human)Human, Rat, MouseBlocks IL-1β release, allodynia[7][10][11]
A-740003 Competitive18-40 nMHuman, RatPotent inhibitor of IL-1β release and pore formation[10][12]
AZ11645373 Non-competitive5-20 nM (human)Human >> RatSelective for human P2X7R, inhibits IL-1β release[13][14][15][16]
Brilliant Blue G Non-competitive10 nM (rat), 200 nM (human)Rat > HumanBlocks pore formation, neuroprotective[6][17][18]
KN-62 Non-competitive0.1-10 µMInhibits ATP efflux[10][11]

Experimental Workflow: Using P2X7R Antagonists to Quantify ATP Release

P2X7_Workflow A Culture Cells (e.g., Macrophages, Osteoclasts) B Pre-incubate with P2X7R Antagonist (e.g., A-438079) or Vehicle Control A->B C Induce ATP Release (e.g., Mechanical Stress, LPS, Hypotonic Shock) B->C D Collect Supernatant C->D E Measure ATP Concentration (Luciferin-Luciferase Assay) D->E F Compare ATP Levels: Antagonist vs. Control E->F G Quantify P2X7R-mediated ATP Release Component F->G

Caption: Workflow for assessing P2X7R's role in ATP release.

Experimental Protocol: Inhibition of P2X7R-Mediated ATP Release

This protocol describes how to use a P2X7R antagonist to determine the portion of ATP release that is dependent on this receptor.

Objective: To quantify the contribution of the P2X7 receptor to stimulus-induced ATP release.

Materials:

  • Cultured cells known to express P2X7R (e.g., THP-1 monocytes, primary macrophages, osteoclasts)

  • Selective P2X7R antagonist (e.g., A-438079, AZ11645373)

  • Stimulus for ATP release (e.g., Lipopolysaccharide (LPS), mechanical stress, hypotonic buffer)

  • Assay medium (e.g., serum-free DMEM or HBSS)

  • Luciferin-luciferase ATP assay kit

  • Luminometer

  • 96-well opaque white plates

Procedure:

  • Cell Culture: Plate cells and prepare them for the assay as described in the previous protocol.

  • Antagonist Pre-incubation:

    • Wash cells twice with assay medium.

    • Add fresh assay medium containing either the P2X7R antagonist at the desired concentration (e.g., 1-10 µM for A-438079) or a vehicle control (e.g., DMSO).[10][11]

    • Pre-incubate for 30-60 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Stimulation:

    • Without washing out the antagonist, apply the stimulus to induce ATP release.

    • Example Stimuli:

      • Chemical: Add a P2X7R agonist like BzATP (10-100 µM).[19]

      • Inflammatory: Treat with LPS (1 µg/mL) for a designated period.

      • Mechanical/Osmotic: Replace the medium with a hypotonic buffer.

    • Include control wells with no stimulus to measure basal release.

  • Incubation and Sample Collection: Incubate for the appropriate duration for the chosen stimulus (this may range from minutes to hours). Collect supernatant aliquots as previously described.

  • ATP Measurement: Perform the luciferin-luciferase assay to quantify ATP concentration as detailed in the first protocol.

  • Data Analysis:

    • Calculate the net ATP release for each condition (Stimulated - Basal).

    • Compare the net ATP release in the vehicle-treated group to the antagonist-treated group.

    • The reduction in ATP release in the presence of the antagonist represents the component of release mediated by the P2X7 receptor.

    • Calculate the percentage of inhibition: [1 - (Net Release with Antagonist / Net Release with Vehicle)] * 100.

Conclusion

The study of ATP release mechanisms is complex, involving multiple pathways that can be cell-type and stimulus-specific. The protocols outlined here provide two distinct but complementary pharmacological strategies. Using a P2Y2 agonist like PSB-1114 allows for the investigation of signaling cascades that actively promote ATP secretion. Conversely, employing P2X7R antagonists like A-438079 or AZ11645373 enables researchers to isolate and quantify the contribution of this important channel to the overall efflux of extracellular ATP. Together, these tools provide a robust framework for advancing our understanding of purinergic signaling in health and disease.

References

Application Notes and Protocols: Western Blot Analysis of Downstream Targets Following PSB-1114 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1] The P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and migration.[1][2] Upon activation by agonists such as PSB-1114, the P2Y2 receptor initiates a cascade of intracellular signaling events. Understanding the downstream consequences of P2Y2 receptor stimulation is crucial for elucidating its role in cellular function and for the development of novel therapeutics targeting this receptor.

This document provides detailed protocols for the analysis of key downstream signaling targets of P2Y2 receptor activation using Western blotting. The primary pathways investigated are the Mitogen-Activated Protein Kinase (MAPK) cascade, evidenced by the phosphorylation of ERK1/2, and the PI3K/Akt signaling pathway, assessed by the phosphorylation of Akt. Additionally, the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) will be examined.

P2Y2 Receptor Signaling Pathways

Activation of the P2Y2 receptor predominantly couples to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] DAG activates protein kinase C (PKC), which can then lead to the activation of the Raf-MEK-ERK cascade, resulting in the phosphorylation of ERK1/2.[2][3] Furthermore, P2Y2 receptor activation has been shown to stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[1][4] Both the MAPK/ERK and PI3K/Akt pathways can converge on the phosphorylation of various transcription factors, including CREB, which plays a critical role in gene expression.[5]

P2Y2_Signaling PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R binds Gq Gαq P2Y2R->Gq activates PI3K PI3K P2Y2R->PI3K activates PLC PLC Gq->PLC activates PKC PKC PLC->PKC activates RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CREB CREB pERK->CREB pAkt->CREB pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene

Figure 1. P2Y2 Receptor Downstream Signaling Pathways.

Experimental Protocols

Cell Culture and Stimulation
  • Cell Seeding: Plate cells (e.g., THP-1 monocytes, primary fibroblasts, or other cell lines endogenously expressing the P2Y2 receptor) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.[1][6]

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of protein phosphorylation.

  • PSB-1114 Stimulation: Prepare a stock solution of PSB-1114 in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10, 100 µM). For a time-course experiment, stimulate cells with an optimal concentration of PSB-1114 for various durations (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Cell Lysis: Following stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]

  • Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting Protocol
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[9]

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are provided in Table 2.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of ERK, Akt, or CREB, or with an antibody against a housekeeping protein like GAPDH or β-actin.[12]

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Stimulation Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging & Analysis Detection->Imaging

Figure 2. Western Blotting Experimental Workflow.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band or a housekeeping protein.

Table 1: Dose-Response of PSB-1114 on Protein Phosphorylation

PSB-1114 (µM)Normalized p-ERK1/2 Intensity (Fold Change)Normalized p-Akt (Ser473) Intensity (Fold Change)Normalized p-CREB (Ser133) Intensity (Fold Change)
0 (Control)1.01.01.0
0.1
1
10
100

Table 2: Time-Course of PSB-1114 (10 µM) on Protein Phosphorylation

Time (minutes)Normalized p-ERK1/2 Intensity (Fold Change)Normalized p-Akt (Ser473) Intensity (Fold Change)Normalized p-CREB (Ser133) Intensity (Fold Change)
01.01.01.0
5
15
30
60

Table 3: Recommended Antibodies for Western Blotting

Target ProteinRecommended DilutionSupplier (Example)Catalog Number (Example)
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)1:1000Cell Signaling Technology#4370
p44/42 MAPK (ERK1/2)1:1000Cell Signaling Technology#4695
Phospho-Akt (Ser473)1:1000Cell Signaling Technology#4060
Akt1:1000Cell Signaling Technology#9272
Phospho-CREB (Ser133)1:1000Cell Signaling Technology#9198
CREB1:1000Cell Signaling Technology#9197
GAPDH1:5000Santa Cruz Biotechnologysc-47724
β-actin1:5000Sigma-AldrichA5441

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Reduce the concentration of primary or secondary antibodies.

  • No or Weak Signal: Confirm protein transfer was successful. Increase the amount of protein loaded. Check the activity of the primary and secondary antibodies.

  • Non-specific Bands: Optimize antibody concentrations. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

By following these detailed protocols, researchers can effectively analyze the activation of key downstream signaling pathways following stimulation with the P2Y2 receptor agonist, PSB-1114. This will provide valuable insights into the cellular and molecular mechanisms regulated by this important purinergic receptor.

References

Application Notes and Protocols for PSB-1114 Tetrasodium in 3D Cell Culture and Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y12 receptor is well-established as a key player in platelet aggregation, making it a crucial target in antithrombotic therapies. Emerging evidence, however, reveals a broader role for P2Y12 signaling in various physiological and pathological processes, including cancer progression, inflammation, and stem cell regulation.[1][2] In the context of oncology, P2Y12 receptor activation has been linked to tumor growth, angiogenesis, metastasis, and modulation of the tumor microenvironment.[1][3][4][5] Furthermore, P2Y12 signaling is implicated in the differentiation and migration of various cell types, including epithelial and hematopoietic stem cells.[6][7][8][9][10]

Three-dimensional (3D) cell culture systems, such as tumor spheroids and organoids, offer more physiologically relevant models compared to traditional 2D cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. This document provides detailed application notes and protocols for the utilization of PSB-1114 tetrasodium in 3D cell culture and organoid models to investigate the role of the P2Y12 receptor in these complex biological systems.

P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a signaling cascade that primarily involves the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including phosphoinositide 3-kinase (PI3K), which in turn activates the Akt signaling pathway, promoting cell survival and proliferation.

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor G_protein Gi Protein P2Y12->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP - PI3K PI3K Akt Akt PI3K->Akt ADP ADP ADP->P2Y12 PSB1114 PSB-1114 PSB1114->P2Y12 G_protein->AC G_protein->PI3K Proliferation Proliferation/ Survival Akt->Proliferation Migration Migration Akt->Migration

Diagram 1: P2Y12 Receptor Signaling Pathway.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how to structure experimental results when studying the effects of this compound.

Table 1: Effect of PSB-1114 on Tumor Spheroid Viability

Cell LineTreatmentConcentration (µM)Viability (% of Control)Standard Deviation
HT-29Vehicle (PBS)01005.2
HT-29PSB-1114195.34.8
HT-29PSB-11141078.16.1
HT-29PSB-11145052.45.5
HT-29PSB-111410035.74.9
Panc-1Vehicle (PBS)01006.5
Panc-1PSB-1114198.25.9
Panc-1PSB-11141085.67.2
Panc-1PSB-11145061.36.8
Panc-1PSB-111410042.15.3

Table 2: Effect of PSB-1114 on Proliferation within Tumor Spheroids

Cell LineTreatmentConcentration (µM)Ki67 Positive Cells (%)Standard Deviation
HT-29Vehicle (PBS)065.24.1
HT-29PSB-11141051.73.8
HT-29PSB-11145032.94.5
Panc-1Vehicle (PBS)072.55.3
Panc-1PSB-11141058.34.9
Panc-1PSB-11145039.15.1

Table 3: Effect of PSB-1114 on Intestinal Organoid Budding

TreatmentConcentration (µM)Budding Organoids (%)Standard Deviation
Vehicle (PBS)085.47.3
PSB-1114176.26.9
PSB-11141055.88.1
PSB-11145032.16.5

Experimental Protocols

Preparation of this compound Stock Solution

This compound is water-soluble.

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment, weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile, nuclease-free water to create a stock solution (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow Weigh Weigh PSB-1114 Dissolve Dissolve in Sterile Water Weigh->Dissolve Vortex Vortex Dissolve->Vortex Filter Filter Sterilize (0.22 µm) Vortex->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C Aliquot->Store

Diagram 2: Workflow for PSB-1114 Stock Solution Preparation.
Protocol 1: Tumor Spheroid Formation and Treatment

This protocol utilizes the liquid overlay technique to generate tumor spheroids.[6][8]

  • Materials:

    • Cancer cell line of interest (e.g., HT-29, Panc-1)

    • Complete cell culture medium

    • 96-well ultra-low attachment (ULA) round-bottom plates

    • This compound stock solution

  • Procedure:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Resuspend the cells in complete medium to a final concentration that will result in the desired number of cells per spheroid (e.g., 2,000-5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.

    • Prepare serial dilutions of PSB-1114 in complete medium from the stock solution.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding PSB-1114 dilution or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Intestinal Organoid Culture and Treatment

This protocol is adapted from methods for establishing organoids from intestinal crypts.[4][7][11][12][13]

  • Materials:

    • Mouse intestinal tissue

    • Crypt isolation buffer (e.g., PBS with 2 mM EDTA)

    • Basement membrane matrix (e.g., Matrigel®)

    • IntestiCult™ Organoid Growth Medium or similar

    • This compound stock solution

    • 24-well tissue culture plates

  • Procedure:

    • Isolate intestinal crypts from mouse tissue following established protocols.

    • Resuspend the isolated crypts in basement membrane matrix on ice.

    • Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.

    • Polymerize the domes by incubating at 37°C for 15-20 minutes.

    • Overlay each dome with 500 µL of complete organoid growth medium.

    • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

    • Once organoids have formed and are budding (typically 5-7 days), initiate treatment.

    • Prepare dilutions of PSB-1114 in the organoid growth medium.

    • Replace the existing medium with the medium containing the desired concentrations of PSB-1114 or vehicle control.

    • Incubate for the desired treatment period, observing morphological changes such as budding.

Organoid_Culture_Workflow cluster_prep Preparation cluster_culture Culture cluster_treatment Treatment Isolate Isolate Intestinal Crypts Resuspend Resuspend in Matrix Isolate->Resuspend Plate Plate Domes Resuspend->Plate Polymerize Polymerize at 37°C Plate->Polymerize Overlay Overlay with Medium Polymerize->Overlay Culture Culture for 5-7 Days Overlay->Culture Treat Treat with PSB-1114 Culture->Treat Incubate Incubate Treat->Incubate Analyze Analyze Morphology Incubate->Analyze

Diagram 3: Workflow for Intestinal Organoid Culture and Treatment.
Protocol 3: 3D Cell Viability Assay

This protocol uses the Promega CellTiter-Glo® 3D Cell Viability Assay.[1][2][3][14]

  • Materials:

    • Treated spheroids or organoids in a 96-well plate

    • CellTiter-Glo® 3D Reagent

    • Opaque-walled 96-well plates suitable for luminescence reading

    • Plate shaker

    • Luminometer

  • Procedure:

    • Equilibrate the plate containing spheroids/organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

    • Place the plate on a plate shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Record luminescence using a luminometer.

Protocol 4: Proliferation Assay (Ki67 Staining)

This protocol describes immunofluorescence staining for the proliferation marker Ki67 in spheroids.[15][16][17][18][19]

  • Materials:

    • Treated spheroids

    • 4% Paraformaldehyde (PFA)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-Ki67

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Confocal microscope

  • Procedure:

    • Fix spheroids in 4% PFA for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 30 minutes.

    • Wash three times with PBS.

    • Block in blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-Ki67 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the spheroids and image using a confocal microscope.

    • Quantify the percentage of Ki67-positive cells using image analysis software.

Protocol 5: Spheroid Invasion Assay

This protocol uses a transwell system to assess the invasion of cells from a spheroid.[9][20][21][22]

  • Materials:

    • Pre-formed spheroids

    • Transwell inserts with a porous membrane (e.g., 8 µm pores)

    • Basement membrane matrix

    • Serum-free medium

    • Complete medium (as a chemoattractant)

    • This compound

    • Cotton swabs

    • Staining solution (e.g., Crystal Violet)

  • Procedure:

    • Coat the top of the transwell inserts with a thin layer of basement membrane matrix and allow it to solidify.

    • Place one spheroid in the upper chamber of each transwell insert in serum-free medium containing the desired concentration of PSB-1114 or vehicle.

    • Add complete medium to the lower chamber as a chemoattractant.

    • Incubate for 24-72 hours to allow for cell invasion.

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the invading cells with Crystal Violet.

    • Count the number of invaded cells in several fields of view under a microscope.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the role of the P2Y12 receptor in 3D cell culture and organoid models using the selective antagonist this compound. These advanced cellular models, in conjunction with targeted pharmacological inhibition, will enable researchers to dissect the intricate signaling pathways governed by P2Y12 and their implications in cancer biology, developmental processes, and drug discovery. The illustrative data and workflows are intended to guide experimental design and data presentation, facilitating robust and reproducible scientific inquiry.

References

Troubleshooting & Optimization

PSB-1114 tetrasodium solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PSB-1114 tetrasodium (B8768297) in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful use of this potent and selective P2Y₂ receptor agonist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium and what is its mechanism of action?

PSB-1114 is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor (GPCR). Its activation of the P2Y₂ receptor stimulates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which in turn modulates various cellular responses.

Q2: What is the solubility of this compound?

This compound is readily soluble in aqueous solutions. Commercial suppliers often provide it pre-dissolved in water at a concentration of 10 mM. While specific solubility data in complex cell culture media such as DMEM or F-12 is not extensively published, its high water solubility suggests good solubility in these media. However, it is always recommended to perform a small-scale solubility test in your specific medium before preparing a large stock solution.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered aqueous solution (e.g., PBS, pH 7.2-7.4). Preparing a high-concentration stock (e.g., 10 mM) allows for small volumes to be added to your culture medium, minimizing the impact of the solvent. See the detailed protocol below for step-by-step instructions.

Q4: How stable is this compound in culture media?

Q5: How should I store stock solutions of this compound?

For long-term storage, it is recommended to store aqueous stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some degradation may occur with each freeze-thaw cycle, so it is advisable to prepare aliquots that are appropriately sized for single-use.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityRecommended Stock Concentration
WaterSoluble10 mM
Phosphate-Buffered Saline (PBS)Expected to be soluble10 mM
Cell Culture Media (e.g., DMEM, F-12)No specific data available, but expected to be soluble.Test solubility before use.

Table 2: Stability and Storage Recommendations for this compound Solutions

ConditionRecommendationRationale
Long-term Storage Store at -20°C or -80°C in small, single-use aliquots.To prevent chemical degradation and minimize damage from repeated freeze-thaw cycles.
Working Dilutions Prepare fresh dilutions in culture medium for each experiment.To minimize degradation by components in the media and by ectonucleotidases at 37°C.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Nucleotide analogs can be sensitive to the physical stress of freezing and thawing, leading to degradation.
Light Exposure Store protected from light.As a general precaution for organic molecules to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical microcentrifuge tubes

  • Calibrated pipette and sterile tips

Procedure:

  • Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. (Molecular Weight will be provided by the supplier).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water or PBS to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of PSB-1114 Stability in Culture Medium (General Guideline)

Objective: To determine the functional stability of PSB-1114 in your specific cell culture medium at 37°C over a typical experimental time course.

Materials:

  • Your cell line of interest expressing the P2Y₂ receptor

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Calcium imaging dye (e.g., Fluo-4 AM) or other relevant functional assay readout

  • Multi-well plates suitable for your assay

Procedure:

  • Prepare a working solution of PSB-1114 in your complete culture medium at the desired final concentration.

  • Incubate this working solution at 37°C in a CO₂ incubator for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, add the pre-incubated PSB-1114 solution to your cells.

  • Immediately measure the cellular response (e.g., calcium flux).

  • Compare the magnitude of the response elicited by the PSB-1114 solutions pre-incubated for different durations. A significant decrease in the response over time indicates degradation of the compound.

  • As a control, prepare a fresh dilution of PSB-1114 at each time point and compare its activity to the pre-incubated solutions.

Troubleshooting Guides

Issue 1: No or lower-than-expected cellular response to PSB-1114.

Possible Cause Troubleshooting Step
Degraded PSB-1114 solution Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of existing stocks. Prepare working dilutions immediately before use.
Low P2Y₂ receptor expression Confirm P2Y₂ receptor expression in your cell line using techniques like qPCR or Western blotting.
Incorrect concentration Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration.
Presence of antagonists in serum Some components in fetal bovine serum (FBS) may interfere with P2Y₂ receptor signaling. Test the experiment in serum-free medium for a short duration.
Cell health issues Ensure your cells are healthy and within a suitable passage number.

Issue 2: High variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent PSB-1114 activity Aliquot the stock solution to ensure the same batch is used for a set of experiments and to avoid freeze-thaw issues. Always prepare fresh working dilutions.
Variations in cell density or passage number Standardize your cell seeding density and use cells within a narrow passage number range for all experiments.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent pipetting of the agonist.

Visualizations

PSB1114_Signaling_Pathway PSB1114 PSB-1114 P2Y2 P2Y₂ Receptor PSB1114->P2Y2 binds to Gq Gαq P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃R on Ca_release ER->Ca_release releases Ca²⁺ Cellular_Response Cellular Response Ca_release->Cellular_Response triggers

Caption: Signaling pathway of PSB-1114 via the P2Y₂ receptor.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh PSB-1114 Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Fresh Working Dilution in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Functional Assay treat->assay

Caption: Recommended workflow for preparing and using PSB-1114.

Technical Support Center: Calcium Assays with PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in calcium assays involving the P2Y receptor modulator, PSB-1114.

Frequently Asked Questions (FAQs)

Q1: I am using PSB-1114 as a P2Y12 antagonist, but I am not seeing the expected decrease in calcium signal. What could be the issue?

A crucial point to clarify is the pharmacology of PSB-1114. Contrary to some assumptions that might group it with other P2Y receptor modulators, PSB-1114 is not a P2Y12 antagonist. It is a potent and selective agonist for the P2Y2 receptor (EC50 = 0.134 μM). Therefore, it is expected to increase intracellular calcium levels in cells expressing P2Y2 receptors, not inhibit them. If you are seeking a P2Y12 antagonist, you might consider compounds such as Cangrelor, Ticagrelor, or PSB-0739.[1][2]

Q2: My calcium assay with PSB-1114 is showing a very low or no signal. What are the potential causes?

A low or absent signal in a calcium assay using PSB-1114 suggests that the expected agonistic effect on P2Y2 receptors is not being detected. The underlying reasons can be broadly categorized into issues with the cells, the reagents, or the experimental protocol.

Here is a summary of potential causes and troubleshooting steps:

CategoryPotential IssueRecommended Solution
Cellular Factors Low or absent P2Y2 receptor expression in the cell line.Confirm P2Y2 receptor expression in your chosen cell line using RT-PCR or Western blot.[3]
Poor cell health or low viability.Ensure cells are healthy, within a suitable passage number, and plated at an optimal density.[4]
Receptor desensitization.If cells have been exposed to serum or other potential agonists, consider a serum-starvation period before the assay.[5]
Reagent & Assay Conditions Suboptimal Fluo-4 AM loading.Optimize loading temperature (20-37°C), incubation time (15-60 minutes), and Fluo-4 AM concentration.[6]
Incomplete de-esterification of Fluo-4 AM.After loading, incubate cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification.[6]
Dye leakage from cells.Use an organic anion-transport inhibitor like probenecid (B1678239) during loading and imaging to prevent dye extrusion.[6][7]
Presence of serum in the assay medium.Serum can contain esterases that cleave Fluo-4 AM extracellularly, leading to high background. Use a serum-free medium for the assay.[8]
Incorrect PSB-1114 concentration.Prepare fresh dilutions of PSB-1114 and consider a dose-response experiment to ensure an appropriate concentration is used.
Instrumentation & Detection Incorrect filter sets or instrument settings.Verify that the excitation and emission wavelengths are appropriate for your calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-4).[4]
Low signal-to-noise ratio.Ensure thorough washing to remove extracellular dye and consider using background correction during data analysis.[6][9]

Q3: How can I optimize the loading of the Fluo-4 AM calcium indicator?

Optimizing Fluo-4 AM loading is critical for achieving a robust signal. Here are key parameters to consider:

ParameterRecommendationRationale
Loading Temperature Test a range from room temperature (20-25°C) to 37°C.[6]Lower temperatures can reduce dye compartmentalization into organelles, while higher temperatures can improve uptake but may also increase cytotoxicity or dye extrusion if prolonged.[6][7]
Incubation Time Typically 30-60 minutes.This needs to be optimized in conjunction with the temperature for your specific cell type.[6]
Fluo-4 AM Concentration 2-5 µM is a common starting range.Use the lowest concentration that provides a good signal-to-noise ratio to minimize potential cytotoxicity.[7]
Pluronic® F-127 Use at a final concentration of 0.02-0.04%.This non-ionic surfactant helps to disperse the water-insoluble Fluo-4 AM in your aqueous loading buffer.[7]
Probenecid 1-2.5 mMThis inhibitor of organic anion transporters helps to prevent the leakage of the de-esterified, active form of the dye from the cytoplasm.[7]

Experimental Protocols

Protocol 1: Fluo-4 AM Loading for Calcium Assay

This protocol provides a general guideline for loading cultured cells with Fluo-4 AM.

Materials:

  • Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO)

  • Pluronic® F-127 (20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Cultured cells in a microplate

Procedure:

  • Prepare Loading Buffer:

    • Warm all solutions to the desired loading temperature (e.g., 37°C).

    • For a final Fluo-4 AM concentration of 4 µM, pre-mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127.

    • Dilute this mixture in HBSS to the final concentration.

    • If using, add probenecid to the loading buffer (final concentration of 1-2.5 mM).

  • Cell Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the prepared Fluo-4 AM loading buffer to each well (e.g., 100 µL for a 96-well plate).[4]

  • Incubation:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells at least twice with fresh, warm HBSS (containing probenecid if used in the loading step) to remove extracellular dye.[6]

  • De-esterification:

    • Add fresh HBSS (with probenecid if applicable) to the cells.

    • Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular Fluo-4 AM.[6]

  • Assay:

    • The cells are now ready for the calcium flux assay. Proceed with baseline fluorescence reading followed by the addition of PSB-1114.

Visualizations

Signaling Pathways and Workflows

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens channel ER_Ca->Ca_release Leads to PSB1114 PSB-1114 (Agonist) PSB1114->P2Y2 Binds to Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions & Further Steps start Low/No Signal with PSB-1114 check_agonist Is PSB-1114 used as an agonist? start->check_agonist check_receptor Does the cell line express P2Y2? check_agonist->check_receptor Yes solution_agonist Use as P2Y2 Agonist check_agonist->solution_agonist No check_loading Is Fluo-4 AM loading optimized? check_receptor->check_loading Yes solution_receptor Verify P2Y2 expression (RT-PCR/WB) check_receptor->solution_receptor No solution_loading Optimize loading conditions (Temp, Time, Conc.) check_loading->solution_loading No check_health Assess Cell Health & Density check_loading->check_health Yes end_success Signal Restored solution_loading->end_success solution_health Use healthy, low-passage cells check_health->solution_health No check_protocol Review Assay Protocol check_health->check_protocol Yes solution_health->end_success solution_protocol - Use serum-free buffer - Add probenecid - Check instrument settings check_protocol->solution_protocol Issues Found solution_protocol->end_success

References

Technical Support Center: P2Y2 Receptor Desensitization with Prolonged PSB-1114 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating P2Y2 receptor desensitization, particularly in the context of prolonged exposure to the potent and selective agonist, PSB-1114.

Frequently Asked Questions (FAQs)

Q1: What is P2Y2 receptor desensitization, and why is it important to study?

A1: P2Y2 receptor desensitization is a process where the receptor's response to an agonist, such as its natural ligands ATP and UTP or a synthetic agonist like PSB-1114, diminishes over time with continuous or repeated exposure.[1][2] This is a crucial cellular feedback mechanism to prevent overstimulation.[3] Studying desensitization is vital for understanding the long-term efficacy of P2Y2-targeting drugs and for designing therapeutic strategies that account for potential loss of receptor function with prolonged treatment.

Q2: How does prolonged exposure to an agonist like PSB-1114 lead to P2Y2 receptor desensitization?

A2: Upon prolonged activation by an agonist, the P2Y2 receptor undergoes a multi-step desensitization process. First, the agonist-occupied receptor is phosphorylated on serine/threonine residues in its intracellular domains by G protein-coupled receptor kinases (GRKs), with GRK2 being a key player.[4][5] This phosphorylation increases the receptor's affinity for β-arrestin proteins (specifically β-arrestin-2), which then bind to the receptor.[6] The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thus attenuating downstream signaling (e.g., calcium mobilization).[3] Subsequently, the receptor-arrestin complex is often targeted for internalization into the cell via a clathrin-mediated pathway.[7]

Q3: How quickly does the P2Y2 receptor desensitize and internalize?

Q4: Is receptor internalization necessary for desensitization?

A4: No, receptor internalization is not an absolute requirement for the initial phase of P2Y2 receptor desensitization. The loss of responsiveness can occur more rapidly than the physical removal of receptors from the cell surface.[7] The primary mechanism for the acute signal termination is the uncoupling of the G protein from the receptor, which is mediated by GRK phosphorylation and β-arrestin binding.[7] Internalization serves as a mechanism for more prolonged desensitization and can determine the fate of the receptor (recycling back to the membrane or degradation).

Q5: Can the P2Y2 receptor recover its function after desensitization (resensitization)?

A5: Yes, the P2Y2 receptor can regain its responsiveness after the removal of the agonist, a process called resensitization. Full receptor responsiveness can return within 5-10 minutes after the removal of UTP, provided the initial agonist concentration was not excessively high.[8] However, recovery from desensitization induced by higher concentrations of UTP (>10 µM) can be prolonged, taking over 90 minutes.[9] This process is regulated by protein phosphatases that dephosphorylate the receptor, allowing it to once again couple to G proteins.[8]

Troubleshooting Guides

Issue 1: Weak or No Calcium Response to PSB-1114
Potential Cause Troubleshooting Steps
Suboptimal Agonist Concentration Perform a full dose-response curve for PSB-1114 in your specific cell system to determine the optimal EC50 and maximal effective concentrations. The reported EC50 for PSB-1114 is approximately 134 nM.[10][11]
Low Receptor Expression Confirm P2Y2 receptor expression in your cell line using qPCR or Western blotting. Consider using a cell line known to endogenously express P2Y2 or a stably transfected cell line.
Poor Cell Health Ensure cells are healthy, not overgrown, and have high viability before the assay. Stressed cells can exhibit dysregulated calcium homeostasis.
Issues with Calcium Indicator Dye Optimize the loading concentration and incubation time for your calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM). Ensure the dye is not expired and has been stored correctly.
Rapid Receptor Desensitization If cells have been inadvertently pre-exposed to agonists (e.g., from serum in the media), this can cause a pre-desensitized state. Ensure a sufficient washout period with serum-free media before stimulation.
Issue 2: Inconsistent or High Variability in Desensitization Measurements
Potential Cause Troubleshooting Steps
Inconsistent Agonist Pre-incubation Ensure the duration and concentration of the desensitizing agonist (PSB-1114) exposure are precisely controlled across all wells and experiments. Use automated liquid handling if possible.
Variable Cell Density Plate cells at a consistent density. Overly confluent or sparse cells can respond differently to agonist stimulation.
Incomplete Agonist Washout If your protocol involves washing out the desensitizing agonist before the second challenge, ensure the washout is thorough to allow for potential resensitization.
Fluctuations in Baseline Calcium Allow the baseline fluorescence to stabilize before adding the agonist. Unstable baselines can be due to poor cell health or issues with the assay buffer.
PSB-1114 Stability and Handling Although PSB-1114 is more stable than ATP, prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 3: No Apparent Desensitization with Prolonged PSB-1114 Exposure
Potential Cause Troubleshooting Steps
Insufficient Agonist Concentration for Desensitization The concentration of agonist required to induce desensitization (IC50) may be higher than the concentration required for initial activation (EC50).[5][12] Perform a dose-response curve for desensitization by pre-incubating with a range of PSB-1114 concentrations.
Impaired Desensitization Machinery The cell line may lack sufficient levels of GRK2 or β-arrestin-2. This can be investigated using siRNA knockdown or by overexpressing these components.
Assay Readout is Not Sensitive to Desensitization Calcium flux assays measure the initial, rapid signaling event. To study longer-term desensitization, consider assays that measure receptor internalization (e.g., ELISA of surface receptors, confocal microscopy) or β-arrestin recruitment.
Rapid Resensitization If there is a delay between the desensitization period and the second agonist challenge, the receptors may have already started to resensitize. Minimize the time between these steps.

Quantitative Data

The following tables summarize key quantitative data for P2Y2 receptor activation and desensitization induced by the natural agonists UTP and ATP. While direct quantitative data for PSB-1114-induced desensitization is limited in the current literature, its high potency suggests it would be an effective inducer of this process.

Table 1: P2Y2 Receptor Activation (EC50 Values)

Agonist Cell Line EC50 (µM) Reference
UTP 1321N1 Astrocytoma 0.2 - 1.0 [8]
UTP 1321N1 Astrocytoma 0.32 [5]
ATP 1321N1 Astrocytoma 1.5 - 5.8 [12]

| PSB-1114 | Not Specified | 0.134 |[10][11] |

Table 2: P2Y2 Receptor Desensitization (IC50 Values)

Desensitizing Agonist Cell Line IC50 (µM) Reference
UTP 1321N1 Astrocytoma / HT-29 0.3 - 1.0 [8]
UTP 1321N1 Astrocytoma 6.3 [5]
ATP 1321N1 Astrocytoma 9.1 - 21.2 [12]

| PSB-1114 | Not Available | Not Available | |

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Measure P2Y2 Receptor Desensitization

This protocol is designed to measure homologous desensitization of the P2Y2 receptor in a cultured cell line (e.g., 1321N1 astrocytoma cells) using a fluorescent calcium indicator.

Materials:

  • Cells expressing P2Y2 receptors plated in a black, clear-bottom 96-well plate.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • PSB-1114 and/or UTP stock solutions.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Remove the culture medium and wash cells once with HBSS.

    • Add 100 µL of HBSS containing the appropriate concentration of calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye and leave 100 µL of HBSS in each well.

  • Baseline Measurement: Place the plate in the fluorescence reader and allow it to equilibrate for 10-15 minutes. Measure baseline fluorescence for 15-30 seconds.

  • First Agonist Stimulation (S1): Inject the first stimulus (e.g., EC50 concentration of PSB-1114) and measure the peak fluorescence response for 60-120 seconds.

  • Desensitization Period:

    • To induce desensitization, add a higher concentration of PSB-1114 (e.g., 10x EC50 or a concentration from your desensitization dose-response curve) to the wells.

    • Incubate for a defined period (e.g., 5, 15, or 30 minutes) at 37°C.

  • Washout (Optional, for Resensitization Studies): To study recovery, gently wash the cells 3-4 times with warm HBSS to remove the agonist. Add 100 µL of fresh HBSS.

  • Second Agonist Stimulation (S2): Re-challenge the cells with the same EC50 concentration of PSB-1114 as in step 4 and measure the peak fluorescence response.

  • Data Analysis:

    • Calculate the magnitude of the response for S1 and S2 (Peak - Baseline).

    • Express the S2 response as a percentage of the S1 response. A value less than 100% indicates desensitization.

    • Percentage Desensitization = (1 - (S2 / S1)) * 100.

Protocol 2: β-Arrestin Recruitment Assay

This protocol outlines a general method to visualize or quantify the recruitment of β-arrestin to the P2Y2 receptor upon agonist stimulation, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).

Materials:

  • HEK293 cells co-transfected with P2Y2 receptor fused to a donor molecule (e.g., RLuc) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP) for BRET.

  • Appropriate cell culture and transfection reagents.

  • PSB-1114 stock solution.

  • Substrate for the donor molecule (e.g., coelenterazine (B1669285) h for RLuc).

  • Plate reader capable of detecting BRET signals (simultaneous dual-emission measurement).

Procedure:

  • Cell Culture and Transfection: Co-transfect cells with the P2Y2-donor and β-arrestin-acceptor constructs. Plate the transfected cells in a white, 96-well plate.

  • Assay Preparation: 24-48 hours post-transfection, replace the culture medium with HBSS.

  • Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes in the dark.

  • Baseline Reading: Measure the baseline BRET ratio (Acceptor emission / Donor emission) for a short period.

  • Agonist Stimulation: Add varying concentrations of PSB-1114 to the wells.

  • Kinetic Measurement: Immediately begin measuring the BRET ratio kinetically over a prolonged period (e.g., 30-60 minutes) to observe the recruitment of β-arrestin to the activated receptor.

  • Data Analysis:

    • Calculate the net BRET ratio by subtracting the baseline ratio from the agonist-induced ratio.

    • Plot the net BRET ratio over time to visualize the kinetics of β-arrestin recruitment.

    • For dose-response curves, use the peak BRET signal or the area under the curve at each agonist concentration to calculate the EC50 for β-arrestin recruitment.

Visualizations

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol Increased [Ca2+]i ER->Ca_Cytosol releases Ca2+ Ca_ER Ca2+ Ca_Cytosol->PKC activates Cell_Response Cellular Response Ca_Cytosol->Cell_Response PKC->Cell_Response Agonist PSB-1114 (Agonist) Agonist->P2Y2 binds

Caption: P2Y2 receptor signaling pathway activated by PSB-1114.

Desensitization_Workflow cluster_cytosol Cytosol Active_R Agonist-Bound P2Y2-R P_R Phosphorylated P2Y2-R GRK GRK Active_R->GRK recruits Arrestin_Bound_R β-Arrestin-Bound P2Y2-R Arrestin β-Arrestin P_R->Arrestin recruits CCP Clathrin-Coated Pit Arrestin_Bound_R->CCP targets to GRK->Active_R phosphorylates Arrestin->P_R binds Endosome Endosome CCP->Endosome internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Experimental workflow for P2Y2 receptor desensitization.

Caption: Logical troubleshooting flow for desensitization experiments.

References

Technical Support Center: Optimizing P2X7 Receptor Antagonist Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the concentration of P2X7 receptor antagonists for maximal response in their experiments.

Important Clarification: PSB-1114 Tetrasodium

Initial query data suggests a potential misunderstanding regarding the compound PSB-1114. It is critical to note that PSB-1114 is a potent and selective P2Y2 receptor agonist , not a P2X7 receptor antagonist. It is used to activate, not inhibit, the P2Y2 receptor.

This guide will focus on the principles and protocols for optimizing the concentration of P2X7 receptor antagonists , as this is a common area of investigation with similar compounds. The methodologies described below are broadly applicable to various P2X7 antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for P2X7 receptor antagonists in in vitro experiments?

The optimal concentration of a P2X7 receptor antagonist is highly dependent on the specific compound, the cell type being used, and the experimental conditions. However, a general starting point can be derived from the compound's IC50 value (the concentration that inhibits 50% of the maximal response). A common approach is to test a range of concentrations around the IC50. For example, some antagonists are effective in the nanomolar to low micromolar range.[1][2][3]

Q2: I am not seeing any inhibition of P2X7 receptor activity. What are the possible causes?

Several factors could contribute to a lack of antagonist activity:

  • Incorrect Antagonist Concentration: The concentration may be too low to effectively block the receptor. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.

  • Compound Solubility: P2X7 antagonists can have low aqueous solubility.[4] Ensure the compound is fully dissolved. PSB-1114, for instance, is soluble in water.[5]

  • Cell Health: Unhealthy or dying cells can lead to inconsistent results. Ensure your cells are viable and in the logarithmic growth phase.

  • ATP Concentration: The concentration of the agonist (ATP) used to activate the P2X7 receptor is crucial. High concentrations of ATP (in the millimolar range) are typically required for P2X7R activation.[3][6] If the ATP concentration is too high, it may overcome the inhibitory effect of the antagonist.

  • Incorrect Incubation Time: The pre-incubation time with the antagonist before adding the agonist can be critical. This should be optimized for each antagonist and cell type.

Q3: I am observing off-target effects. How can I troubleshoot this?

Off-target effects can manifest as unexpected cellular phenotypes not explained by P2X7R inhibition.[7] To address this:

  • Confirm On-Target Engagement: Perform a dose-response experiment to verify that the antagonist inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced pore formation).[7]

  • Use a Structurally Different Antagonist: If a different P2X7R antagonist produces the same effect, it is more likely to be a consequence of P2X7R inhibition. If the phenotype is unique to one antagonist, it suggests an off-target effect.[7]

  • Consult Profiling Data: If available, review kinase or receptor profiling data for your specific antagonist to identify potential off-target interactions.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Inhibition Observed Antagonist concentration is too low.Perform a dose-response curve to determine the IC50.
Poor compound solubility.Check the solvent compatibility and ensure complete dissolution.
Suboptimal ATP concentration.Optimize the ATP concentration to achieve a submaximal response for antagonist testing.
Insufficient pre-incubation time.Test different pre-incubation times with the antagonist (e.g., 15, 30, 60 minutes).
High Variability in Results Inconsistent cell density or health.Standardize cell seeding density and monitor cell viability.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent liquid handling.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with a buffer.
Apparent Agonist Effect Compound has partial agonist activity.Test the compound in the absence of an agonist to check for direct receptor activation.
Off-target effects on other receptors.Use a more selective antagonist or a different cell line with a cleaner receptor expression profile.

Experimental Protocols

Protocol 1: Determination of Antagonist IC50 using a Dye Uptake Assay

This protocol describes how to determine the concentration of a P2X7 receptor antagonist required to inhibit 50% of the ATP-induced uptake of a fluorescent dye (e.g., YO-PRO-1 or propidium (B1200493) iodide).

Materials:

  • Cells expressing P2X7 receptors (e.g., J774.G8, HEK293-P2X7R)

  • 96-well black, clear-bottom plates

  • P2X7R antagonist stock solution

  • ATP stock solution

  • Fluorescent dye (e.g., YO-PRO-1, Propidium Iodide)

  • Extracellular saline solution (e.g., 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)[8]

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with the extracellular saline solution.

  • Prepare serial dilutions of the P2X7R antagonist in the saline solution.

  • Add the antagonist dilutions to the wells and incubate for a pre-determined time (e.g., 15-60 minutes) at 37°C.[8]

  • Prepare the ATP/dye solution by adding ATP (to a final concentration that elicits a submaximal response, e.g., EC80) and the fluorescent dye to the saline solution.

  • Add the ATP/dye solution to the wells to initiate receptor activation and dye uptake.

  • Incubate for a set time (e.g., 5-15 minutes) at 37°C.[8]

  • Measure the fluorescence intensity using a plate reader.

  • Plot the fluorescence intensity against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts in P2X7 receptor signaling and experimental design for antagonist optimization.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7R Antagonist Antagonist->P2X7R Inhibits IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux Opens Pore NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Cytokines IL-1β/IL-18 Release NLRP3->Cytokines

Caption: P2X7 Receptor Signaling Pathway.

Antagonist_Optimization_Workflow Start Start: Define Experimental System (Cell type, Assay) DoseResponse Perform ATP Dose-Response (Determine EC50/EC80) Start->DoseResponse AntagonistDoseResponse Perform Antagonist Dose-Response (Determine IC50) DoseResponse->AntagonistDoseResponse Preincubation Optimize Antagonist Pre-incubation Time AntagonistDoseResponse->Preincubation Confirmation Confirm with a Second Assay (e.g., IL-1β ELISA) Preincubation->Confirmation Proceed Proceed with Optimized Concentration Confirmation->Proceed

Caption: Workflow for P2X7R Antagonist Optimization.

Troubleshooting_Logic Start No Antagonist Effect Observed CheckConcentration Is Concentration Range Appropriate? Start->CheckConcentration CheckSolubility Is Compound Fully Dissolved? CheckConcentration->CheckSolubility Yes PerformDoseResponse Action: Perform Dose-Response CheckConcentration->PerformDoseResponse No CheckATP Is ATP Concentration Optimal? CheckSolubility->CheckATP Yes PrepareFreshStock Action: Prepare Fresh Stock CheckSolubility->PrepareFreshStock No CheckCells Are Cells Healthy? CheckATP->CheckCells Yes OptimizeATP Action: Optimize ATP Concentration CheckATP->OptimizeATP No CheckCells->PerformDoseResponse No CheckViability Action: Check Cell Viability

Caption: Troubleshooting Logic for Lack of Antagonist Effect.

References

Potential off-target effects of PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PSB-1114 tetrasodium. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PSB-1114?

PSB-1114 is a potent and selective agonist for the P2Y₂ receptor.[1][2][3]

Q2: What are the known off-target interactions of PSB-1114?

PSB-1114 is highly selective for the P2Y₂ receptor over other P2Y receptor subtypes. It displays significantly lower potency at the P2Y₄ and P2Y₆ receptors.[1][2][3] A broad screening panel against a wider range of receptor families (e.g., other GPCRs, ion channels, kinases) is not publicly available. Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target effects in their experimental systems.

Q3: Is PSB-1114 metabolically stable?

PSB-1114 is designed to be enzymatically stable, particularly against ectonucleotidases, which can degrade nucleotide agonists like ATP and UTP. This stability makes it a useful tool for studying P2Y₂ receptors.

Q4: What are the downstream signaling pathways activated by the P2Y₂ receptor?

The P2Y₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq. Activation of the P2Y₂ receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

Troubleshooting Guide

Issue 1: I am observing a response in my cell line that is not known to express the P2Y₂ receptor.

  • Question: Could this be an off-target effect of PSB-1114?

  • Answer: While PSB-1114 is highly selective for the P2Y₂ receptor, the possibility of off-target effects on other receptors, especially at high concentrations, cannot be entirely ruled out without a comprehensive screening panel. First, confirm the absence of P2Y₂ receptor expression in your cell line using qPCR or Western blotting. If P2Y₂ expression is indeed absent, the observed effect may be due to low-potency activation of P2Y₄ or P2Y₆ receptors, or an interaction with an uncharacterized target. It is recommended to perform a concentration-response curve to determine if the effect is dose-dependent and to compare the potency with the known EC₅₀ values for P2Y₂, P2Y₄, and P2Y₆ receptors.

Issue 2: The magnitude of the response to PSB-1114 in my assay is much lower than expected.

  • Question: Could there be an issue with my experimental setup?

  • Answer: Several factors could contribute to a lower-than-expected response.

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Consider reducing the incubation time with PSB-1114.

    • Cell Health: Ensure that the cells are healthy and have not been passaged too many times, which can lead to changes in receptor expression levels.

    • Assay Conditions: The choice of assay buffer and the presence of divalent cations can influence P2Y₂ receptor activation. Ensure your assay conditions are optimized.

    • Compound Integrity: Verify the concentration and integrity of your PSB-1114 stock solution.

Issue 3: I am observing a physiological effect in my in vivo model that is difficult to explain by P2Y₂ receptor activation alone.

  • Question: What are the potential systemic effects of P2Y₂ receptor activation that I should be aware of?

  • Answer: The P2Y₂ receptor is widely expressed and involved in various physiological processes. Activation of P2Y₂ receptors can have pleiotropic effects, including roles in inflammation, fibrosis, and wound healing. For example, P2Y₂ receptor activation has been shown to promote profibrotic responses. Therefore, an unexpected physiological effect in your in vivo model may be a consequence of on-target P2Y₂ activation in a different tissue or cell type than the one you are primarily investigating. A thorough literature search on the role of the P2Y₂ receptor in your specific model system is recommended.

Data Presentation

Table 1: Selectivity Profile of PSB-1114

ReceptorEC₅₀ (nM)Fold Selectivity (vs. P2Y₂)
P2Y₂1341
P2Y₄9,300>50-fold
P2Y₆7,000>50-fold

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol: In Vitro Functional Assay for P2Y₂ Receptor Activation (Calcium Mobilization)

This protocol describes a method to measure the activation of the P2Y₂ receptor by PSB-1114 using a fluorescent calcium indicator.

Materials:

  • Cells expressing the human P2Y₂ receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the P2Y₂ receptor-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave a sufficient volume of buffer in each well for the assay.

  • Compound Preparation: Prepare a series of dilutions of PSB-1114 in HBSS with 20 mM HEPES at concentrations 4-fold higher than the desired final concentrations.

  • Measurement of Calcium Mobilization:

    • Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the PSB-1114 dilutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximum response observed.

    • Plot the normalized response against the logarithm of the PSB-1114 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualization

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y₂ Receptor Gq Gαq P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream PSB1114 PSB-1114 PSB1114->P2Y2 Agonist Troubleshooting_Workflow Start Unexpected Experimental Result with PSB-1114 Check_P2Y2 Is the P2Y₂ receptor expressed in the system? Start->Check_P2Y2 Confirm_Expression Confirm P2Y₂ expression (qPCR, Western Blot) Check_P2Y2->Confirm_Expression No On_Target_Effect Result is likely an on-target P2Y₂ effect Check_P2Y2->On_Target_Effect Yes Check_Concentration Is a high concentration of PSB-1114 being used? Confirm_Expression->Check_Concentration Off_Target_Possible Potential off-target effect or experimental artifact P2Y4_P2Y6_Activity Consider low-potency activation of P2Y₄/P2Y₆ Check_Concentration->P2Y4_P2Y6_Activity Yes Control_Experiments Use a selective P2Y₂ antagonist (e.g., AR-C118925) to confirm the effect is P2Y₂-mediated. Check_Concentration->Control_Experiments No Lower_Concentration Perform concentration-response curve. Use lowest effective dose. P2Y4_P2Y6_Activity->Control_Experiments Control_Experiments->Off_Target_Possible

References

Technical Support Center: Optimizing Experiments with PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the potent and selective P2Y2 receptor agonist, PSB-1114.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 and what is its primary mechanism of action?

A1: PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves binding to and activating the P2Y2 receptor, which primarily couples to Gq/11, Go, and G12 proteins. This activation initiates downstream signaling cascades, most notably the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[1]

Q2: What are the key signaling pathways activated by PSB-1114?

A2: PSB-1114, by activating the P2Y2 receptor, triggers several key signaling pathways:

  • Gq/11 Pathway: Leads to PLC activation, IP3-mediated calcium mobilization, and DAG-mediated PKC activation.[1]

  • Go Pathway: Can be activated through the interaction of the P2Y2 receptor with αv integrins, playing a role in cell migration.[1][2]

  • G12/13 Pathway: Can lead to the activation of Rho GTPases, influencing cytoskeletal rearrangement and cell motility.

  • MAPK/ERK Pathway: Activation of PKC can subsequently lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation and differentiation.

Q3: How should I prepare and store PSB-1114?

A3: PSB-1114 is typically supplied as a solid. For in vitro experiments, it is soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in water or a suitable buffer. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or below to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are some potential off-target effects of PSB-1114?

A4: While PSB-1114 is reported to be a selective P2Y2 receptor agonist, it is crucial to consider potential off-target effects, as with any small molecule. Although specific off-target activities for PSB-1114 are not extensively documented in the provided search results, general principles of pharmacology suggest that at high concentrations, it may interact with other related P2Y receptors or other signaling molecules. To mitigate this, it is essential to use the lowest effective concentration of PSB-1114 as determined by a dose-response curve in your specific experimental system and to include appropriate controls.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with PSB-1114, leading to variability in results.

Issue Potential Cause Troubleshooting Steps
High variability in replicate wells/samples Inconsistent cell seeding or cell health.Ensure a homogenous single-cell suspension before seeding. Use cells within a consistent and low passage number range. Visually inspect cells for consistent morphology and confluency before the experiment.
Pipetting errors.Use calibrated pipettes and low-retention tips. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with a buffer or media to maintain a humidified environment across the plate.
Lower than expected or no response to PSB-1114 Low or absent P2Y2 receptor expression in the cell line.Confirm P2Y2 receptor expression at the mRNA and/or protein level (e.g., RT-qPCR, Western blot, or flow cytometry).
Poor compound stability or activity.Prepare fresh dilutions of PSB-1114 for each experiment from a properly stored stock. Confirm the activity of your PSB-1114 stock in a validated positive control cell line known to express functional P2Y2 receptors.
Receptor desensitization or internalization.P2Y2 receptors can undergo agonist-induced desensitization and internalization, leading to a diminished response over time.[3][4][5][6] Optimize the stimulation time with PSB-1114. Consider using shorter incubation times for acute response assays. For longer-term experiments, be aware that the initial potent response may be attenuated.
Inconsistent dose-response curves Incorrect concentration range.Perform a wide range of concentrations in your initial experiments (e.g., from picomolar to micromolar) to identify the optimal range for your specific cell type and assay.
Compound degradation in culture media.The stability of PSB-1114 in your specific cell culture medium over the course of the experiment should be considered. While specific data on PSB-1114 stability in various media is not readily available, it's a potential source of variability in long-term assays.
Unexpected or off-target effects High concentration of PSB-1114.Use the lowest concentration of PSB-1114 that gives a robust response in your assay. High concentrations are more likely to induce off-target effects.
Contamination of reagents.Ensure all buffers, media, and other reagents are sterile and free of contaminants that could interfere with the assay.

Quantitative Data

The following tables summarize key quantitative data for PSB-1114.

Table 1: Potency of PSB-1114 at P2Y Receptors

Receptor SubtypeEC50 (µM)Selectivity vs. P2Y2Reference
P2Y20.134-
P2Y4>10>74-fold
P2Y6>10>74-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell type and experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation by PSB-1114.

Materials:

  • Cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells, A431 cells)

  • PSB-1114

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Preparation: Prepare a dilution series of PSB-1114 in HBSS at a concentration 2-5X higher than the final desired concentration.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the PSB-1114 dilutions into the wells and continue to record the fluorescence signal for a set period (e.g., 1-5 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of PSB-1114 and plot a dose-response curve to determine the EC50 value.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay assesses the effect of PSB-1114 on the chemotactic migration of cells.

Materials:

  • Cells of interest

  • PSB-1114

  • Transwell inserts with appropriate pore size for the cell type

  • 24-well companion plates

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., fetal bovine serum)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a desired concentration.

  • Assay Setup:

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber.

    • Add the cell suspension containing different concentrations of PSB-1114 (or vehicle control) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol.

    • Stain the fixed cells with crystal violet.

  • Quantification:

    • After washing and drying, count the number of migrated cells on the underside of the membrane using a microscope.

    • Alternatively, the stain can be eluted and the absorbance measured on a plate reader.

  • Data Analysis: Compare the number of migrated cells in the PSB-1114-treated groups to the control group.

Cytokine Release Assay

This assay measures the release of cytokines from cells in response to PSB-1114 stimulation.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages)

  • PSB-1114

  • Appropriate cell culture medium

  • Multi-well culture plates

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α)

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at the desired density.

  • Stimulation: Add different concentrations of PSB-1114 (or vehicle control) to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time to allow for cytokine production and release (e.g., 6, 24, or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement:

    • Perform an ELISA for the specific cytokines of interest according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate that produces a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance on a plate reader.

    • Calculate the concentration of each cytokine in the supernatants using a standard curve.

    • Compare the cytokine levels in the PSB-1114-treated groups to the control group.

Visualizations

The following diagrams illustrate key concepts related to experiments with PSB-1114.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R binds & activates Gq Gq/11 P2Y2R->Gq Go Go P2Y2R->Go G12 G12/13 P2Y2R->G12 PLC PLC Gq->PLC activates Migration Cell Migration Go->Migration Rho Rho Activation G12->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates MAPK MAPK Cascade (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Troubleshooting_Workflow Start Experiment with High Variability Check_Cells Check Cell Health & Seeding Consistency Start->Check_Cells Check_Reagents Verify Reagent Preparation & Handling Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Sub_Cells Use low passage cells Ensure even seeding Check_Cells->Sub_Cells Sub_Reagents Prepare fresh solutions Calibrate pipettes Check_Reagents->Sub_Reagents Sub_Protocol Optimize incubation times Minimize edge effects Check_Protocol->Sub_Protocol Re_evaluate Re-run Experiment with Optimized Parameters Sub_Cells->Re_evaluate Sub_Reagents->Re_evaluate Sub_Protocol->Re_evaluate Success Reduced Variability Consistent Results Re_evaluate->Success

References

PSB-1114 tetrasodium quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PSB-1114 tetrasodium (B8768297).

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for PSB-1114 tetrasodium?

A1: The generally accepted purity for this compound for research use is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] Purity levels should be confirmed by the supplier's Certificate of Analysis (CoA).

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. Once in solution, it should be used promptly or aliquoted and stored at -80°C to minimize degradation.

Q3: What are the potential impurities that could be present in a sample of this compound?

A3: Potential impurities may include residual solvents from synthesis, starting materials, by-products of the synthesis, and degradation products. Common degradation pathways for nucleotide analogues include hydrolysis of the phosphate (B84403) chain.

Q4: How can the identity and structure of this compound be confirmed?

A4: A combination of analytical techniques is recommended for structural confirmation. Mass spectrometry can be used to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure.

Q5: What is the stability of this compound in aqueous solutions?

A5: The stability of this compound in solution is dependent on the pH, temperature, and presence of enzymes like phosphatases. It is advisable to prepare solutions fresh for each experiment. For short-term storage, use a buffered solution at a neutral or slightly basic pH.

Troubleshooting Guides

HPLC Analysis
IssuePossible CauseSuggested Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column degradation.Replace the HPLC column.
Unexpected Peaks in Chromatogram Sample degradation.Prepare fresh samples and store them appropriately.
Contamination of mobile phase or system.Use fresh, high-purity solvents and flush the HPLC system.
Drifting Retention Times Inconsistent mobile phase composition.Ensure proper mixing of mobile phase components and degas thoroughly.
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
General Issues
IssuePossible CauseSuggested Solution
Inconsistent Experimental Results Variability in sample purity.Perform purity analysis on each new batch of this compound.
Improper sample handling and storage.Adhere strictly to recommended storage and handling protocols.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample: this compound dissolved in water or mobile phase A

Procedure:

  • Set the column temperature to 25°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample.

  • Run a linear gradient as described in the table below.

  • Monitor the elution profile at 270 nm.

  • Calculate the purity by integrating the peak area of the main peak and any impurity peaks.

Example HPLC Gradient:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
25595
30955
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated water (D₂O)

  • This compound sample

Procedure:

  • Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ³¹P, and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts and coupling constants with the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Methanol or acetonitrile

  • Water

  • This compound sample

Procedure:

  • Prepare a dilute solution of this compound in a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile).

  • Infuse the sample into the ESI source.

  • Acquire the mass spectrum in negative ion mode.

  • The expected monoisotopic mass for the free acid form (C₁₀H₁₅F₂N₂O₁₃P₃S) is approximately 534.95 g/mol . The observed mass will correspond to the deprotonated species.

Data Presentation

Typical Quality Control Specifications for this compound:

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC
Identity Conforms to structureNMR, MS
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S-
Molecular Weight 622.14 g/mol -

Visualizations

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release A Receive this compound B Visual Inspection A->B C Purity Assessment (HPLC) B->C D Structural Confirmation (NMR) C->D E Molecular Weight Verification (MS) D->E F Compare Results to Specifications E->F G Generate Certificate of Analysis F->G Pass I Quarantine & Investigate F->I Fail H Release Batch G->H

Caption: Quality control workflow for this compound.

P2Y2_Signaling PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 activates Gq Gq Protein P2Y2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: P2Y2 receptor signaling pathway activated by PSB-1114.

HPLC_Troubleshooting Start Poor HPLC Results? PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Drift? PeakShape->RetentionTime No Sol_PeakShape Adjust Mobile Phase pH / Check Column PeakShape->Sol_PeakShape Yes ExtraPeaks Unexpected Peaks? RetentionTime->ExtraPeaks No Sol_RetentionTime Check Pump & Temperature RetentionTime->Sol_RetentionTime Yes Sol_ExtraPeaks Check Sample & System for Contamination ExtraPeaks->Sol_ExtraPeaks Yes End Consult Instrument Manual ExtraPeaks->End No

References

Impact of serum on PSB-1114 tetrasodium activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of serum on the experimental activity of PSB-1114 tetrasodium, a potent and selective P2Y2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay results with PSB-1114 are inconsistent when I use serum-containing media. What could be the cause?

A1: Inconsistent results with PSB-1114 in the presence of serum are likely due to the binding of the compound to serum proteins, primarily albumin.[1][2] This interaction can reduce the concentration of free, active PSB-1114 available to bind to the P2Y2 receptor, thus affecting its potency and the reproducibility of your results.[3] The extent of this binding can vary between different serum batches and sources.

Q2: How does serum protein binding affect the activity of PSB-1114?

A2: Serum proteins, such as albumin, can non-covalently bind to small molecules like PSB-1114.[1] Only the unbound, or "free," fraction of the drug is able to interact with its target receptor to elicit a biological response.[1][3] Therefore, high serum protein binding will lead to a decrease in the effective concentration of PSB-1114, which can manifest as a rightward shift in the dose-response curve and an increase in the observed EC50 value.

Q3: Can the stability of PSB-1114 be affected by serum?

Q4: Are there alternatives to using whole serum in my experiments?

A4: Yes, if serum protein binding is a concern, you can consider several alternatives. You can use serum-free media, or media supplemented with purified proteins like bovine serum albumin (BSA) or human serum albumin (HSA) at known concentrations. This allows for a more controlled experimental environment. If serum is required for cell health, using a lower percentage of serum or using a serum-free formulation for the duration of the drug treatment are also options.

Troubleshooting Guides

Issue: Reduced Potency (Higher EC50) of PSB-1114 in Serum-Containing Media

Possible Cause:

  • Serum Protein Binding: PSB-1114 is binding to proteins in the serum, reducing the free concentration available to act on the P2Y2 receptors.

Troubleshooting Steps:

  • Quantify the Effect: Perform a dose-response experiment with PSB-1114 in both serum-free and serum-containing media to quantify the shift in EC50.

  • Vary Serum Concentration: Run the assay with different concentrations of serum (e.g., 1%, 5%, 10%) to see if the effect is dose-dependent.

  • Use Purified Albumin: Replace whole serum with a known concentration of purified BSA or HSA to confirm that albumin is the primary binding partner.

  • Determine the Fraction Unbound: If feasible, use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of PSB-1114 that is unbound in the presence of serum.[1][5]

Issue: High Variability in Results Between Experiments

Possible Cause:

  • Batch-to-Batch Serum Variability: Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent binding of PSB-1114.

  • Inconsistent Incubation Times: If PSB-1114 is unstable in serum, variations in incubation time will lead to different amounts of degradation and thus variable activity.

Troubleshooting Steps:

  • Standardize Serum Lot: Use a single, large batch of serum for an entire set of experiments to minimize variability.

  • Pre-screen Serum Lots: If possible, test new lots of serum to ensure they produce results consistent with previous batches before using them in critical experiments.

  • Control Incubation Time: Precisely control all incubation times to ensure consistency between experiments.

  • Assess Stability: Perform a time-course experiment to determine if the activity of PSB-1114 decreases with longer incubation times in serum.

Quantitative Data

The following table presents hypothetical data illustrating the potential impact of serum on the potency of PSB-1114 in a functional assay measuring intracellular calcium mobilization in a P2Y2-expressing cell line.

ConditionPSB-1114 EC50 (nM)Fold Shift in EC50
Serum-Free Medium15-
Medium + 1% FBS453
Medium + 5% FBS15010
Medium + 10% FBS45030

Note: This data is for illustrative purposes only and may not be representative of actual experimental results.

Experimental Protocols

Protocol: Assessing the Impact of Serum on PSB-1114 Activity using a Calcium Mobilization Assay

Objective: To determine the effect of fetal bovine serum (FBS) on the potency (EC50) of the P2Y2 agonist, PSB-1114.

Materials:

  • P2Y2-expressing cells (e.g., HEK293-P2Y2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection

Methodology:

  • Cell Culture: Culture the P2Y2-expressing cells in your standard growth medium until they reach the desired confluence for passaging and seeding.

  • Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in assay buffer for the recommended time and temperature (e.g., 1 hour at 37°C).

  • Compound Preparation: Prepare a serial dilution of PSB-1114 in assay buffer. Prepare separate sets of dilutions in assay buffer containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).

  • Calcium Flux Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in the microplate reader and begin recording the baseline fluorescence.

    • Add the different concentrations of PSB-1114 (with and without FBS) to the wells.

    • Continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of PSB-1114, determine the peak fluorescence response.

    • Plot the peak response as a function of the PSB-1114 concentration for each serum condition.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.

    • Calculate the fold shift in EC50 in the presence of serum compared to the serum-free condition.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB_1114 PSB-1114 P2Y2R P2Y2 Receptor PSB_1114->P2Y2R Binds to Gq_protein Gq Protein P2Y2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: P2Y2 Receptor Signaling Pathway Activated by PSB-1114.

Troubleshooting_Workflow Start Inconsistent/Reduced Activity of PSB-1114 with Serum Hypothesis Hypothesis: Serum Protein Binding Start->Hypothesis Experiment1 Experiment: Run dose-response with and without serum Hypothesis->Experiment1 Decision1 EC50 Shift Observed? Experiment1->Decision1 Conclusion1 Conclusion: Serum protein binding is likely the cause of reduced activity Decision1->Conclusion1 Yes AlternativeCause Consider other causes: - Compound stability - Assay interference Decision1->AlternativeCause No Experiment2 Experiment: Run dose-response with varying serum concentrations Conclusion1->Experiment2 End Refine experimental protocol: - Use consistent serum lot - Consider serum-free conditions AlternativeCause->End Decision2 Dose-Dependent Shift? Experiment2->Decision2 Decision2->AlternativeCause No Confirmation Confirmation: Serum binding effect is concentration-dependent Decision2->Confirmation Yes Confirmation->End

Caption: Troubleshooting Workflow for Serum Effects on PSB-1114.

References

Preventing degradation of PSB-1114 tetrasodium in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of PSB-1114 tetrasodium (B8768297), a potent P2Y2 receptor agonist. This guide is designed to help you prevent its degradation in solution and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PSB-1114 tetrasodium?

A1: this compound is soluble in water.[1] Many suppliers provide it pre-dissolved in water at a concentration of 10mM.[1] For preparing stock solutions from a solid compound, sterile, nuclease-free water is recommended.

Q2: What are the optimal storage conditions for this compound?

A2: Solid this compound and aqueous stock solutions should be stored at -80°C for long-term stability.[1] For short-term storage of stock solutions, -20°C is acceptable for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable in DMSO?

A3: While this compound is soluble in water, its stability in DMSO for extended periods has not been extensively reported in publicly available literature. If experimental conditions require the use of DMSO, it is advisable to prepare fresh solutions and minimize storage time. A preliminary stability test in your specific experimental setup is recommended.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of many pharmaceutical compounds in aqueous solutions is pH-dependent. While specific data for PSB-1114 is limited, similar compounds often exhibit maximum stability within a specific pH range. For general guidance, maintaining a pH between 6.0 and 7.5 is advisable for many biological experiments. Extreme pH values (highly acidic or alkaline) should be avoided as they can accelerate hydrolysis of the phosphate (B84403) groups.

Q5: Can I use standard buffers like PBS with this compound?

A5: Yes, standard buffers like Phosphate-Buffered Saline (PBS) can be used as a diluent for preparing working solutions of PSB-1114. However, the composition of the buffer can influence compound stability. It is recommended to prepare fresh working solutions in your buffer of choice immediately before use and to avoid storing the compound in buffer for extended periods.

Troubleshooting Guides

Issue 1: Loss of PSB-1114 Activity in My Experiment

  • Possible Cause 1: Compound Degradation due to Improper Storage.

    • Solution: Ensure that your stock solution has been stored at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial of the compound if you suspect degradation of your current stock.

  • Possible Cause 2: Degradation in Working Solution.

    • Solution: Prepare fresh working solutions of PSB-1114 immediately before each experiment. Avoid storing the compound in your experimental buffer, especially at room temperature or 37°C, for prolonged periods. If your experiment requires long incubation times, consider performing a stability test of PSB-1114 in your specific medium and under your experimental conditions.

  • Possible Cause 3: Interaction with Other Components in the Medium.

    • Solution: Some components in complex cell culture media or assay buffers could potentially interact with and degrade PSB-1114. If you suspect this, try to simplify your buffer system for a control experiment to see if the activity is restored.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause 1: Variability in Solution Preparation.

    • Solution: Standardize your protocol for preparing PSB-1114 solutions. Ensure that the same solvent, buffer, and final concentrations are used consistently across all experiments. Use calibrated pipettes to ensure accuracy.

  • Possible Cause 2: Age of the Solid Compound or Stock Solution.

    • Solution: Over time, even when stored correctly, compounds can degrade. If you are using an old stock of PSB-1114, consider purchasing a new batch to ensure the quality and potency of the compound.

Data Presentation

Table 1: Illustrative Stability of this compound (10 µM) in Different Aqueous Solutions at 37°C

Time (hours)Remaining Compound in Water (%)Remaining Compound in PBS (pH 7.4) (%)Remaining Compound in Cell Culture Medium (RPMI + 10% FBS) (%)
0100100100
2989592
6959085
12908275
24827060

Disclaimer: The data in this table is illustrative and intended for guidance purposes only. Actual stability may vary depending on the specific experimental conditions, including the exact composition of the medium and the presence of other substances.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

  • Procedure:

    • Allow the vial of solid PSB-1114 to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of water needed to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of sterile, nuclease-free water to the vial.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of PSB-1114 Stability in an Aqueous Buffer

  • Materials:

    • PSB-1114 stock solution (e.g., 10 mM in water)

    • Experimental buffer (e.g., PBS, pH 7.4)

    • Incubator or water bath set to the desired temperature (e.g., 37°C)

    • HPLC system with a suitable column and detector for quantifying PSB-1114

  • Procedure:

    • Prepare a working solution of PSB-1114 in the experimental buffer at the desired final concentration (e.g., 10 µM).

    • Immediately take a sample for the "time 0" measurement.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots of the solution.

    • Analyze all samples by HPLC to determine the concentration of PSB-1114 remaining at each time point.

    • Calculate the percentage of remaining compound relative to the "time 0" sample.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare PSB-1114 Stock Solution (in Water) Prep_Work Prepare Working Solution in Test Buffer Prep_Stock->Prep_Work Time_0 Take Time 0 Sample Prep_Work->Time_0 Incubate Incubate at Desired Temperature Time_0->Incubate Sampling Sample at Predetermined Time Points Incubate->Sampling HPLC Analyze all Samples by HPLC Sampling->HPLC Calc Calculate % Remaining Compound HPLC->Calc Troubleshooting_Degradation Start Inconsistent or No Compound Activity Check_Storage Check Stock Solution Storage Conditions Start->Check_Storage Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Age Consider Age of Compound/Stock Start->Check_Age Storage_OK Storage Correct (-80°C, minimal freeze-thaw)? Check_Storage->Storage_OK Prep_OK Prepared Fresh in Appropriate Buffer? Check_Prep->Prep_OK Age_OK Compound/Stock Relatively New? Check_Age->Age_OK Storage_OK->Check_Prep Yes Solution_Storage Action: Use New Aliquot or Prepare Fresh Stock Storage_OK->Solution_Storage No Prep_OK->Check_Age Yes Solution_Prep Action: Prepare Fresh Working Solution Immediately Before Use Prep_OK->Solution_Prep No Solution_Age Action: Purchase New Compound Age_OK->Solution_Age No Potential_Issue Potential Stability Issue Under Experimental Conditions Age_OK->Potential_Issue Yes

References

Interpreting unexpected results with PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during experiments with PSB-1114 tetrasodium.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a lower-than-expected response to this compound. What are the potential causes?

A1: A diminished response to PSB-1114 could be due to several factors. Firstly, ensure the compound has been stored correctly, protected from light and moisture, and that the correct concentration was prepared for the experiment. Secondly, the expression level of the P2Y2 receptor on your specific cell line is a critical factor; low expression will lead to a weaker response. It is also possible that the downstream signaling components of the P2Y2 pathway in your cells are compromised. Finally, consider the possibility of compound degradation in your experimental media over long incubation periods.

Q2: I am observing cellular effects that are not consistent with P2Y2 receptor activation. What could be the reason?

A2: Observing effects inconsistent with P2Y2 receptor activation may suggest off-target activities of PSB-1114.[1] While PSB-1114 is a selective P2Y2 agonist, at high concentrations, it might interact with other purinergic receptors or cellular targets.[2] To investigate this, it is recommended to perform a dose-response experiment and use a structurally unrelated P2Y2 agonist to see if the same unexpected phenotype is observed.[1] If the effect is unique to PSB-1114, it strongly suggests an off-target effect.

Q3: My experimental results with PSB-1114 are inconsistent across different cell lines. Why is this happening?

A3: Variability in results across different cell lines is often due to differences in the expression levels of the P2Y2 receptor and the specific downstream signaling pathways present in each cell type. Different cells can have varying complements of G-proteins and effector enzymes that are coupled to the P2Y2 receptor, leading to diverse cellular outcomes. It is crucial to characterize the P2Y2 receptor expression and signaling pathway in each cell line used.

Q4: Could PSB-1114 be acting as a partial agonist or antagonist in my system?

A4: While PSB-1114 is characterized as a potent P2Y2 agonist, its pharmacological behavior can be influenced by the specific experimental conditions and the cellular context.[2] In systems with very high receptor expression or in the presence of other endogenous ligands, the observed functional response might differ from expectations. To confirm its agonist activity, you can perform a competition binding assay with a known P2Y2 antagonist.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

If you observe a cellular phenotype that is not readily explained by the activation of the P2Y2 signaling pathway, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed B Confirm On-Target Engagement A->B Step 1 C Use a Structurally Unrelated P2Y2 Agonist B->C Step 2 D Perform a Rescue Experiment with a P2Y2 Antagonist C->D Step 3 E Investigate Potential Off-Target Effects D->E Step 4

A logical workflow for troubleshooting unexpected experimental results.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Perform a dose-response experiment to confirm that PSB-1114 activates a known P2Y2-mediated event in your system (e.g., ATP-induced Ca²⁺ influx or ERK1/2 phosphorylation). This will verify that the agonist is active at the concentrations used and effectively engages its intended target.

  • Use a Structurally Unrelated P2Y2 Agonist: Treat your cells with a different, well-characterized P2Y2 agonist. If the unexpected phenotype is also observed with a different agonist, it is more likely to be a consequence of P2Y2 activation in your specific cell model. If the phenotype is unique to PSB-1114, it strongly suggests an off-target effect.[1]

  • Perform a Rescue Experiment: Pre-treat your cells with a selective P2Y2 receptor antagonist before stimulating with PSB-1114. If the antagonist blocks the unexpected phenotype, it confirms that the effect is mediated by the P2Y2 receptor.

  • Investigate Potential Off-Target Effects: If the above steps suggest an off-target effect, consider performing broader profiling assays, such as a kinase panel screen, to identify potential unintended molecular targets of PSB-1114.

Issue 2: High Background Signal in Functional Assays

High background signal can mask the specific response to PSB-1114. The following steps can help reduce background noise:

Potential Cause Troubleshooting Step Expected Outcome
Cell Health Ensure cells are healthy and not overly confluent. Perform a viability assay.Reduced baseline signaling from stressed or dying cells.
Assay Buffer Optimize the assay buffer composition, including ion concentrations and pH.A more stable baseline and improved signal-to-noise ratio.
Reagent Quality Use high-purity reagents and sterile, nuclease-free water for all solutions.Minimized interference from contaminants.
Instrument Settings Optimize instrument settings (e.g., gain, exposure time) for your specific assay.Lower background readings and increased sensitivity.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following P2Y2 receptor activation by PSB-1114.

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader for 1-2 minutes.

  • Compound Addition: Add PSB-1114 at various concentrations to the wells.

  • Signal Measurement: Immediately begin measuring fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence from baseline to determine the response to PSB-1114.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol assesses the activation of the MAPK/ERK pathway downstream of P2Y2 receptor activation.

  • Cell Treatment: Seed cells in 6-well plates and grow to the desired confluency. Serum-starve the cells for 4-6 hours prior to the experiment. Treat cells with PSB-1114 for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Signaling Pathway

The P2Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the P2Y2 receptor by an agonist like PSB-1114 initiates a downstream signaling cascade.

G cluster_0 P2Y2 Receptor Signaling Pathway A PSB-1114 B P2Y2 Receptor A->B Binds to C Gq/11 B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Ca2+ Release F->H Induces I Protein Kinase C (PKC) G->I Activates J Downstream Effects H->J I->J

References

Technical Support Center: Improving Signal-to-Noise Ratio in PSB-1114 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-1114, a potent and selective P2Y2 receptor agonist. The following information is designed to help you optimize your experimental conditions and improve the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 and what is its primary mechanism of action?

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1] It exhibits high selectivity for the P2Y2 receptor over other P2Y receptor subtypes. The primary mechanism of action for PSB-1114 involves binding to and activating the P2Y2 receptor, which is predominantly coupled to the Gq/11 G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This calcium mobilization is a key signaling event that can be measured in functional assays.

Q2: What is the most common assay used to measure the activity of PSB-1114?

The most common method to measure the functional activity of PSB-1114 is a cell-based calcium flux assay. This fluorescence-based assay allows for the detection of intracellular calcium mobilization following P2Y2 receptor activation.

Q3: I am not seeing a signal, or the signal is very weak in my PSB-1114 calcium flux assay. What are the possible causes?

A weak or absent signal can stem from several factors. Firstly, ensure your cells are healthy and express a sufficient number of functional P2Y2 receptors. Low receptor expression will naturally lead to a diminished signal. Secondly, confirm the integrity and concentration of your PSB-1114 stock solution. Improper storage or dilution errors can significantly impact its effective concentration. Another critical aspect is the calcium indicator dye; ensure it is loaded correctly and that its fluorescence is not quenched. Finally, verify that your plate reader settings, including excitation and emission wavelengths, are optimal for the specific dye you are using.

Q4: My baseline fluorescence is very high, making it difficult to detect a clear signal. How can I reduce the background?

High background fluorescence can be caused by several factors. Autofluorescence from cells and media components is a common issue. Using a phenol (B47542) red-free culture medium during the assay can help reduce this. Another source of high background is the presence of extracellular calcium indicator dye. Implementing a gentle wash step after dye loading can help remove excess dye. Some commercially available "no-wash" dye kits include a quencher to mask the signal from extracellular dye, which can also be effective. Additionally, optimizing the concentration of the calcium indicator dye is crucial, as excessive concentrations can lead to high background.

Q5: The response to PSB-1114 seems to decrease with repeated stimulation. What is happening and how can I address this?

This phenomenon is likely due to receptor desensitization, a common regulatory mechanism for GPCRs.[2] Prolonged or repeated exposure to a potent agonist like PSB-1114 can lead to the phosphorylation of the P2Y2 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein and can lead to receptor internalization, thereby reducing the number of receptors available on the cell surface to respond to the agonist. To mitigate this, consider using shorter agonist incubation times or allowing for a sufficient recovery period between stimulations for the receptor to resensitize. In antagonist screening assays, pre-incubation with the antagonist before adding the agonist can also help by preventing initial overstimulation.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can make it difficult to obtain reliable and reproducible data. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal cell seeding density that provides the best signal window. Overly confluent or sparse cells can lead to a poor response.
Inefficient Dye Loading Optimize the concentration of the calcium indicator dye and the incubation time and temperature. Ensure that the dye is not expired and has been stored correctly.
Low Receptor Expression Use a cell line known to endogenously express high levels of the P2Y2 receptor or consider transiently or stably transfecting your cells with a P2Y2 expression vector.
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths are correctly set for your specific calcium indicator dye. Adjust the gain settings to maximize the signal without saturating the detector.
PSB-1114 Degradation Prepare fresh dilutions of PSB-1114 for each experiment from a properly stored stock solution.
Problem 2: High Background Fluorescence
Potential Cause Recommended Solution
Cellular Autofluorescence Use phenol red-free media during the assay. If possible, select a calcium indicator dye that excites at a longer wavelength to minimize autofluorescence.
Extracellular Dye Incorporate a gentle wash step after dye loading to remove any unbound dye. Alternatively, use a no-wash dye kit that contains an extracellular quencher.
Excessive Dye Concentration Titrate the calcium indicator dye to find the lowest concentration that provides a robust signal without contributing to high background.
Contaminated Reagents Ensure all buffers and media are fresh and free of contaminants that may fluoresce.
Plate Type Use black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background from scattered light.
Problem 3: Receptor Desensitization
Potential Cause Recommended Solution
Prolonged Agonist Exposure Use the shortest possible agonist stimulation time that still elicits a maximal response. For kinetic assays, focus on the initial peak response.
High Agonist Concentration In antagonist screening assays, use the lowest concentration of PSB-1114 that gives a robust and reproducible signal (typically EC50 to EC80).
Insufficient Recovery Time If repeated stimulation is necessary, allow for a sufficient wash-out and recovery period between agonist additions to allow for receptor resensitization.

Data Presentation

Table 1: Effect of Cell Seeding Density on Signal-to-Noise Ratio (SNR)

This table provides example data on how cell density can impact the signal-to-noise ratio in a calcium flux assay using a hypothetical cell line expressing the P2Y2 receptor.

Cell Density (cells/well)Mean Signal (Agonist) (RFU)Mean Background (Buffer) (RFU)Signal-to-Noise Ratio (SNR)
10,00015,0005,0003.0
20,00035,0006,0005.8
40,000 60,000 7,500 8.0
60,00065,0009,0007.2
80,00068,00011,0006.2

RFU: Relative Fluorescence Units. SNR is calculated as Mean Signal / Mean Background.

Table 2: Comparison of Calcium Indicator Dyes

The choice of calcium indicator can significantly affect the assay window. This table compares hypothetical performance of different dyes.

Calcium Indicator DyeMean Signal (Agonist) (RFU)Mean Background (Buffer) (RFU)Signal Window (Signal/Background)
Fluo-4 AM45,0008,0005.6
Fluo-8 AM 65,000 7,000 9.3
Cal-520 AM58,0007,5007.7

This data is illustrative and the optimal dye may vary depending on the cell line and experimental conditions.[3]

Experimental Protocols

Detailed Protocol: Calcium Flux Assay for PSB-1114 Agonist Activity
  • Cell Plating: Seed cells expressing the P2Y2 receptor into a black-walled, clear-bottom 96-well plate at the optimized density and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • (Optional but recommended) Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of PSB-1114 in assay buffer.

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the PSB-1114 dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the PSB-1114 concentration to determine the EC50 value.

Detailed Protocol: Antagonist Screening Assay Using PSB-1114
  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the agonist assay protocol.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test antagonists in assay buffer.

    • Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of PSB-1114 in assay buffer at a concentration that elicits a submaximal but robust response (typically the EC80 concentration).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the PSB-1114 solution to all wells (except for negative controls).

    • Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal in the presence of the antagonist compared to the signal with PSB-1114 alone. Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.[4][5]

Mandatory Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB1114 PSB-1114 (Agonist) P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream Initiates

Caption: P2Y2 Receptor Signaling Pathway Activated by PSB-1114.

Antagonist_Screening_Workflow start Start plate_cells Plate P2Y2-expressing cells in 96-well plate start->plate_cells dye_load Load cells with Calcium Indicator Dye plate_cells->dye_load wash Wash to remove extracellular dye (optional) dye_load->wash add_antagonist Add test antagonists and incubate wash->add_antagonist read_baseline Place plate in reader and record baseline add_antagonist->read_baseline add_agonist Add PSB-1114 (EC80) to stimulate read_baseline->add_agonist read_signal Measure kinetic fluorescence response add_agonist->read_signal analyze Analyze data and calculate IC50 read_signal->analyze end End analyze->end

Caption: Experimental Workflow for a P2Y2 Antagonist Screening Assay.

References

Handling and storage recommendations for PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of PSB-1114 tetrasodium (B8768297). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid PSB-1114 tetrasodium?

A: For long-term stability, solid this compound should be stored at -80°C. For short-term storage, some suppliers suggest room temperature is acceptable, but it is best practice to consult the Certificate of Analysis provided with your specific lot for the most accurate information.

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in water. One supplier notes that it can be supplied pre-dissolved at a concentration of 10 mM, indicating good aqueous solubility. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What is the stability of this compound in solution?

A: As a nucleotide analog, this compound in aqueous solution may be susceptible to degradation over time, especially with repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for critical experiments or to aliquot stock solutions to minimize degradation. For more details on solution stability, please see the data summary table.

Q4: I am not observing the expected biological activity in my experiment. What could be the issue?

A: There are several potential reasons for a lack of activity. Please refer to the "Troubleshooting Guide" and the accompanying workflow diagram to diagnose the issue. Common causes include compound degradation, improper storage, or issues with the experimental system itself.

Q5: Are there any specific safety precautions I should take when handling this compound?

Data Presentation

Table 1: Handling and Storage Recommendations for this compound

ParameterRecommendationSource/Notes
Storage of Solid -80°C for long-term storage.Based on supplier recommendations (e.g., Tocris Bioscience).
Room temperature may be suitable for short-term storage in some regions.Always refer to the Certificate of Analysis for lot-specific information.
Solubility Soluble in water.A 10 mM solution in water is commercially available.
Solubility in other solvents like DMSO or ethanol (B145695) is not well-documented.It is recommended to use aqueous buffers for initial stock solutions.
Stock Solution Storage Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.General best practice for nucleotide analog solutions.
Solution Stability Avoid multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments.Nucleotide analogs can be prone to hydrolysis in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Nuclease-free water or appropriate aqueous buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 692.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 6.922 mg.

  • Solubilization: Add the appropriate volume of nuclease-free water or buffer to the microcentrifuge tube. For a 10 mM solution with 6.922 mg of the compound, add 1 mL of solvent.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

TroubleshootingWorkflow start Start: No/Low Biological Activity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_storage Was the solid stored at -80°C? check_compound->check_storage check_solution_prep Was the stock solution prepared fresh in an appropriate aqueous buffer? check_storage->check_solution_prep Yes outcome_degradation Outcome: Compound may be degraded. Use a fresh vial. check_storage->outcome_degradation No check_solution_storage Was the stock solution stored in aliquots at -20°C or -80°C? check_solution_prep->check_solution_storage Yes outcome_solubility Outcome: Potential solubility/stability issue. Prepare fresh solution. check_solution_prep->outcome_solubility No check_system Step 2: Evaluate Experimental System check_solution_storage->check_system Yes check_solution_storage->outcome_solubility No check_receptor Is the P2Y2 receptor present and functional in your system? check_system->check_receptor check_concentration Is the final concentration of PSB-1114 appropriate for the expected EC50? check_receptor->check_concentration Yes outcome_system_issue Outcome: Issue may be with the experimental model or protocol. check_receptor->outcome_system_issue No check_concentration->outcome_system_issue No check_concentration->outcome_system_issue Yes, but still no effect

Caption: Troubleshooting workflow for experiments with this compound.

P2Y2_Signaling_Pathway PSB1114 PSB-1114 (Agonist) P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq_protein Gq Protein P2Y2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified P2Y2 receptor signaling pathway activated by PSB-1114.

Technical Support Center: Investigating the Efficacy of PSB-1114 Tetrasodium in the Presence of Ectonucleotidases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental considerations and potential challenges when evaluating the efficacy of the P2Y2 receptor agonist, PSB-1114 tetrasodium (B8768297), in biological systems with active ectonucleotidases.

Frequently Asked Questions (FAQs)

Q1: What is the correct mechanism of action for PSB-1114 tetrasodium?

Contrary to some initial classifications, this compound is not an A2B receptor antagonist. It is a potent and selective agonist for the P2Y2 receptor, with a reported EC50 of 0.134 μM. It demonstrates over 60-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.

Q2: What are ectonucleotidases and how do they relate to P2Y2 receptor signaling?

Ectonucleotidases are cell-surface enzymes that hydrolyze extracellular nucleotides. Key ectonucleotidases in this context are NTPDase1 (CD39) and NTPDase2, which break down ATP and UTP—the endogenous agonists for the P2Y2 receptor—into ADP/UDP and subsequently AMP/UMP.[1] This enzymatic activity terminates the signaling of endogenous nucleotides.

Q3: How is the efficacy of this compound theoretically affected by ectonucleotidase activity?

The efficacy of PSB-1114 is likely enhanced in the presence of high ectonucleotidase activity. Ectonucleotidases degrade the endogenous P2Y2 agonists, ATP and UTP. This reduction in endogenous agonist concentration lowers the competition for binding to the P2Y2 receptor, potentially increasing the apparent potency and efficacy of a synthetic, more stable agonist like PSB-1114. Some nucleotide analogs have been specifically designed for enhanced stability against ectonucleotidase degradation.[2]

Q4: What are the primary signaling pathways activated by the P2Y2 receptor?

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by an agonist like PSB-1114, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[3]

Troubleshooting Guide

Issue 1: Weak or No Response to PSB-1114 Application
Potential Cause Recommended Solution
Degradation of PSB-1114 Although designed for stability, improper storage can lead to degradation. Store this compound at -80°C as recommended. Prepare fresh stock solutions in water or an appropriate buffer for each experiment.
Low P2Y2 Receptor Expression Confirm the expression of P2Y2 receptors in your cell line or tissue model using techniques like RT-qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line with known high P2Y2 expression.
Receptor Desensitization P2Y receptors can undergo rapid desensitization upon prolonged agonist exposure.[4] Ensure that cells are not pre-exposed to other purinergic agonists and allow for a sufficient washout period between treatments.
Suboptimal Assay Conditions Optimize assay parameters such as cell density, incubation time, and buffer composition. For calcium mobilization assays, ensure proper loading of the calcium indicator dye.[4][5]
Incorrect Agonist Concentration Perform a full dose-response curve to determine the optimal concentration range for PSB-1114 in your specific experimental system.
Issue 2: High Background Signal or Variability in Assays
Potential Cause Recommended Solution
Endogenous Nucleotide Release Mechanical stress during cell handling or media changes can cause cells to release ATP and UTP, leading to basal P2Y2 receptor activation.[4] Handle cells gently and ensure consistent experimental procedures. Consider including apyrase, an ATP/ADP diphosphatase, in a control well to assess the contribution of released nucleotides.
Contamination of Reagents ATP is a common contaminant in biological reagents. Use high-purity, sterile reagents and dedicated solutions for your experiments.[4]
Cell Health Unhealthy or dying cells can release their intracellular contents, including high concentrations of nucleotides, leading to inconsistent results. Ensure high cell viability (>95%) before starting experiments.[4]
Variable Ectonucleotidase Activity Differences in cell confluence or culture conditions can alter the expression and activity of ectonucleotidases, leading to variability in the degradation of endogenous agonists. Maintain consistent cell culture practices.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments investigating the effect of ectonucleotidases on PSB-1114 efficacy.

Table 1: Potency of PSB-1114 in Cells with Varying Ectonucleotidase Activity

Cell Line Relative Ectonucleotidase Activity (NTPDase1/CD39) PSB-1114 EC50 (nM) for Calcium Mobilization Maximum Response (% of Control)
Cell Line A (Low Expression)Lowe.g., 150 nMe.g., 100%
Cell Line B (High Expression)Highe.g., 80 nMe.g., 110%
Cell Line A + Ectonucleotidase InhibitorInhibitede.g., 165 nMe.g., 95%

Table 2: Stability of P2Y2 Receptor Agonists in Cell Culture Supernatant

Agonist Incubation Time (hours) Remaining Agonist Concentration (%)
UTP 0100%
1e.g., 45%
4e.g., 10%
PSB-1114 0100%
1e.g., 98%
4e.g., 95%

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following P2Y2 receptor activation.

  • Cell Preparation: Seed cells expressing P2Y2 receptors in a 96-well black, clear-bottom plate and culture to the desired confluence.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the manufacturer's instructions. Incubate in the dark at 37°C.

  • Agonist Preparation: Prepare a dilution series of this compound and endogenous agonists (ATP/UTP) in the assay buffer.

  • Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the agonist and continue to record the fluorescence signal over time to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence (F/F0) is plotted against time. The peak response is used to generate a dose-response curve and calculate the EC50 value for each agonist.

Protocol 2: Ectonucleotidase Activity Assay

This assay quantifies the rate of ATP or UTP hydrolysis by cells.

  • Cell Culture: Culture cells to confluence in a multi-well plate.

  • Assay Initiation: Wash the cells with a reaction buffer (e.g., Tris-buffered saline). Add the reaction buffer containing a known concentration of ATP or UTP (e.g., 100 µM) to each well.

  • Incubation: Incubate the plate at 37°C. Collect aliquots of the supernatant at various time points (e.g., 0, 15, 30, 60 minutes).

  • Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released into the supernatant using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the rate of Pi production over time, which corresponds to the ectonucleotidase activity.

Visualizations

Signaling Pathway Diagram

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP/UTP ATP/UTP Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP/UTP->Ectonucleotidases Hydrolysis P2Y2R P2Y2 Receptor ATP/UTP->P2Y2R Activation PSB-1114 PSB-1114 PSB-1114->P2Y2R Activation ADP/UDP ADP/UDP Ectonucleotidases->ADP/UDP Gq Gq P2Y2R->Gq Coupling PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: P2Y2 receptor signaling pathway and the influence of ectonucleotidases.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture cells with known P2Y2R and ectonucleotidase expression Confirm Confirm P2Y2R and Ectonucleotidase (e.g., CD39) expression levels (RT-qPCR, Western Blot) Culture->Confirm DoseResponse Perform dose-response with PSB-1114 Confirm->DoseResponse EctoActivity Measure ectonucleotidase activity (e.g., Malachite Green Assay) Confirm->EctoActivity CalciumAssay Measure P2Y2R activation (e.g., Calcium Mobilization Assay) DoseResponse->CalciumAssay CalculateEC50 Calculate EC50 for PSB-1114 CalciumAssay->CalculateEC50 Correlate Correlate PSB-1114 EC50 with ectonucleotidase activity EctoActivity->Correlate CalculateEC50->Correlate

Caption: Workflow for assessing PSB-1114 efficacy with ectonucleotidase activity.

References

Addressing baseline drift in PSB-1114 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PSB-1114 Functional Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline drift in functional assays involving the P2Y2 receptor agonist, PSB-1114.

Frequently Asked Questions (FAQs)

Section 1: Understanding PSB-1114 and Baseline Drift

Q1: What is PSB-1114 and in which functional assays is it typically used?

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a type of G-protein coupled receptor (GPCR).[1][2][3] It displays significantly higher selectivity for the P2Y2 receptor over other related receptors like P2Y4 and P2Y6.[2][3] As P2Y2 receptors primarily couple to Gq-proteins, their activation leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[4] Therefore, PSB-1114 is commonly used in functional assays that measure this downstream signaling, such as fluorescence-based calcium flux assays.

Q2: What is baseline drift and why is it a concern in my PSB-1114 functional assay?

Baseline drift refers to a slow, continuous upward or downward trend in the assay's background signal over time, independent of the specific response to PSB-1114.[5] This drift can be problematic because it complicates data analysis by making it difficult to establish a stable baseline from which to measure the agonist-induced response. This can lead to inaccurate quantification of the receptor's activity, affecting the determination of key parameters like EC50 values.[6]

Section 2: Troubleshooting Guide for Baseline Drift

This section provides a structured approach to identifying and resolving the root causes of baseline drift in your experiments.

Q3: What are the primary causes of baseline drift in fluorescence-based functional assays?

Baseline drift can originate from three main sources: instrumental/environmental factors, cell-related issues, and reagent-related problems. A systematic approach to troubleshooting involves evaluating each of these potential sources. The diagram below outlines a logical workflow for diagnosing the cause of baseline drift.

cluster_instrument Instrumental Checks cluster_cells Cellular Checks cluster_reagents Reagent Checks Start Baseline Drift Observed CheckInstrument Step 1: Evaluate Instrument & Environment Start->CheckInstrument CheckCells Step 2: Evaluate Cell Health & Plating CheckInstrument->CheckCells Drift Persists Inst1 Temperature fluctuations? CheckInstrument->Inst1 Inst2 Plate reader lamp aging? CheckInstrument->Inst2 Inst3 Photobleaching? CheckInstrument->Inst3 Inst4 Incorrect reader settings? CheckInstrument->Inst4 CheckReagents Step 3: Evaluate Reagents & Buffers CheckCells->CheckReagents Drift Persists Cell1 Uneven cell seeding? CheckCells->Cell1 Cell2 Poor cell viability? CheckCells->Cell2 Cell3 Dye leakage from cells? CheckCells->Cell3 Cell4 Contamination? CheckCells->Cell4 ContactSupport Contact Technical Support CheckReagents->ContactSupport Drift Persists Reag1 Inhomogeneous buffer mixing? CheckReagents->Reag1 Reag2 Dye precipitation/degradation? CheckReagents->Reag2 Reag3 Buffer autofluorescence? CheckReagents->Reag3 Reag4 Low-quality reagents? CheckReagents->Reag4 Resolved Problem Resolved Inst1->Resolved Inst2->Resolved Inst3->Resolved Inst4->Resolved Cell1->Resolved Cell2->Resolved Cell3->Resolved Cell4->Resolved Reag1->Resolved Reag2->Resolved Reag3->Resolved Reag4->Resolved

Fig 1. Troubleshooting workflow for diagnosing baseline drift.

Q4: How can I distinguish between different types of baseline drift and what are their common causes?

Observing the pattern of the drift can provide clues to its origin. The table below summarizes common drift patterns, their potential causes, and recommended solutions.

Drift PatternPotential CausesRecommended SolutionsCitations
Upward Drift - Temperature increase in the plate reader chamber.- Contaminant buildup in the system.- Evaporation from wells, concentrating the fluorescent dye.- Allow the instrument to fully warm up and stabilize.- Regularly clean instrument components.- Use plate seals and ensure a humidified environment if possible.[5][6][7]
Downward Drift - Photobleaching (fading) of the fluorescent dye due to excessive light exposure.- Cell death or dye leakage from cells over time.- Temperature decrease in the plate reader chamber.- Reduce excitation light intensity or exposure time.- Optimize cell health and dye loading conditions.- Ensure stable ambient and instrument temperature.[8][9][10]
Irregular/Wavy Drift - Inadequate mixing of reagents or buffers.- Air bubbles in the wells.- Unstable power supply to the instrument.- Mechanical issues with the plate reader (e.g., pump pulsations).- Ensure all solutions are thoroughly mixed and degassed.- Centrifuge plates briefly after adding reagents.- Connect the instrument to a stable power source.- Schedule preventative maintenance for the instrument.[11][12]

Q5: My baseline is stable in control wells (no cells), but drifts in wells with cells. What should I investigate?

This strongly suggests a cell-related issue. Key factors to check include:

  • Cell Viability: Ensure cells are healthy (typically >95% viability) before and during the assay.[9][13] Poor viability can lead to inconsistent metabolic activity and dye leakage, causing baseline drift.[14]

  • Cell Plating Uniformity: Inconsistent cell numbers across wells will result in variable dye loading and, consequently, different baseline fluorescence levels. Ensure proper cell suspension mixing before and during plating.

  • Dye Loading and Leakage: Overloading cells with fluorescent dye can be toxic and lead to leakage. Optimize dye concentration and incubation time. Some cell types are prone to leaking dye; using an anion-exchange inhibitor like probenecid (B1678239) can help, but be aware it may have off-target effects.[15]

Experimental Protocols & Data

PSB-1114 Agonist Profile

PSB-1114 is characterized by its high potency and selectivity for the P2Y2 receptor.

ParameterValueReceptor TargetCitation
EC50 134 nMP2Y2 Receptor[2]
Selectivity >50-fold vs P2Y4 (EC50 = 9.3 µM)P2Y4 Receptor[2]
Selectivity >50-fold vs P2Y6 (EC50 = 7.0 µM)P2Y6 Receptor[2]
Signaling Pathway for PSB-1114

PSB-1114 activates the P2Y2 receptor, which initiates a Gq-protein mediated signaling cascade.

PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Binds & Activates Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca

Fig 2. Simplified P2Y2 receptor signaling pathway.
Protocol: Calcium Flux Assay Using a Fluorescent Dye

This protocol provides a general workflow for measuring PSB-1114-induced calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y2 receptor.

cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis P1 Seed cells into a 96/384-well black-walled, clear-bottom plate. P2 Incubate overnight to allow for cell attachment and formation of a monolayer. P1->P2 A2 Remove growth medium and add dye loading buffer to cells. Incubate (e.g., 1 hr at 37°C). A1 Prepare calcium-sensitive dye loading buffer. A1->A2 A4 Place plate in reader and allow temperature to equilibrate. A2->A4 A3 Prepare PSB-1114 serial dilutions in assay buffer. A6 Add PSB-1114 dilutions to wells using an automated injector. A3->A6 A5 Record baseline fluorescence (e.g., for 15-30 seconds). A4->A5 A5->A6 A7 Record fluorescence signal kinetically (e.g., for 2-3 minutes). A6->A7 D1 Correct for baseline drift if necessary. D2 Calculate the response magnitude (e.g., Peak - Baseline). D1->D2 D3 Plot dose-response curve and calculate EC50 value. D2->D3

Fig 3. General workflow for a calcium flux functional assay.

Detailed Steps:

  • Cell Culture: Plate cells at an optimized density in black-walled, clear-bottom microplates to form a confluent monolayer.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) prepared in the same buffer, potentially containing probenecid to prevent dye leakage. Incubate under appropriate conditions (e.g., 37°C for 60 minutes).

  • Compound Preparation: Prepare a serial dilution of PSB-1114 at concentrations spanning its expected dose-response range.

  • Signal Measurement:

    • Place the plate into a fluorescence plate reader set to the correct excitation and emission wavelengths for the chosen dye.

    • Allow the plate to equilibrate to the reader's temperature.

    • Measure a stable baseline fluorescence for each well.

    • Use the reader's injection system to add the PSB-1114 dilutions.

    • Immediately begin kinetic measurement of the fluorescence signal to capture the calcium mobilization event.

  • Data Analysis: For each well, calculate the maximum response over baseline. Plot the response against the logarithm of the PSB-1114 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

References

Validation & Comparative

A Comparative Guide to P2Y2 Receptor Agonists: PSB-1114 Tetrasodium vs. ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic agonist PSB-1114 tetrasodium (B8768297) and the endogenous ligand Adenosine Triphosphate (ATP) in the context of P2Y2 receptor activation. The P2Y2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including dry eye disease, cystic fibrosis, and inflammatory disorders. Understanding the pharmacological properties of different agonists is crucial for the development of novel therapeutics targeting this receptor.

Performance Comparison

PSB-1114 tetrasodium is a potent and selective synthetic agonist for the P2Y2 receptor, while ATP is the natural, non-selective purinergic ligand. The primary difference lies in their potency and selectivity. PSB-1114 exhibits significantly higher potency for the P2Y2 receptor compared to ATP, as indicated by its lower EC50 value. Furthermore, PSB-1114 is designed for greater selectivity for the P2Y2 receptor over other P2Y receptor subtypes, a critical attribute for a therapeutic agent to minimize off-target effects.

Data Summary

The following table summarizes the available quantitative data for this compound and ATP. It is important to note that the data for ATP is derived from various studies using different cell lines and experimental conditions, which may account for the range of reported EC50 values. A direct head-to-head comparison in the same experimental setup would provide a more definitive assessment.

ParameterThis compoundATP (Adenosine Triphosphate)
Agonist Type Synthetic, selective P2Y2 agonistEndogenous, non-selective purinergic agonist
EC50 (P2Y2 Receptor) 134 nM~1 - 6 µM[1]
Selectivity High selectivity for P2Y2 over other P2Y subtypesActivates multiple P2X and P2Y receptor subtypes
Metabolic Stability Designed for higher stability against ectonucleotidasesRapidly hydrolyzed by ectonucleotidases

Signaling Pathways and Experimental Workflow

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by either PSB-1114 or ATP initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist PSB-1114 or ATP P2Y2R P2Y2 Receptor Agonist->P2Y2R Binds to Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

P2Y2 Receptor Signaling Cascade

Experimental Workflow for Agonist Comparison

A typical experimental workflow to compare the potency and efficacy of P2Y2 receptor agonists like PSB-1114 and ATP involves a series of in vitro assays. The following diagram outlines a general procedure.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (P2Y2-expressing cells) Ca_Assay Calcium Mobilization Assay (e.g., Fura-2 or Fluo-4) Cell_Culture->Ca_Assay IP_Assay Inositol Phosphate Accumulation Assay (e.g., [3H]-inositol labeling) Cell_Culture->IP_Assay Compound_Prep Compound Preparation (Serial dilutions of PSB-1114 & ATP) Compound_Prep->Ca_Assay Compound_Prep->IP_Assay Dose_Response Dose-Response Curve Generation Ca_Assay->Dose_Response IP_Assay->Dose_Response EC50_Emax Calculation of EC50 and Emax Dose_Response->EC50_Emax Comparison Comparative Analysis EC50_Emax->Comparison

Workflow for Comparing P2Y2 Agonists

Experimental Protocols

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Seeding: Plate cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Agonist Addition: Prepare serial dilutions of PSB-1114 and ATP. Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves and calculate EC50 values.

2. Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, a key step in the P2Y2 signaling pathway.

  • Cell Labeling: Plate P2Y2-expressing cells and label them overnight with [³H]-myo-inositol in an inositol-free medium.

  • Agonist Stimulation: Wash the cells and pre-incubate with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs. Add serial dilutions of PSB-1114 and ATP and incubate for a defined period.

  • IP Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

  • IP Separation and Quantification: Separate the accumulated [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns). Quantify the radioactivity in the IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.

Conclusion

This compound stands out as a highly potent and selective tool for studying the P2Y2 receptor and as a potential starting point for therapeutic development. Its enhanced metabolic stability compared to ATP further underscores its utility in experimental and potentially clinical settings. While ATP is the natural ligand, its lack of selectivity and rapid degradation can complicate the interpretation of experimental results. The choice between these two agonists will ultimately depend on the specific research question and experimental design. For studies requiring precise and targeted activation of the P2Y2 receptor, PSB-1114 is the superior choice.

References

A Comparative Guide to PSB-1114 Tetrasodium and UTP in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PSB-1114 tetrasodium (B8768297) and Uridine 5'-triphosphate (UTP) for use in calcium mobilization assays. The information presented is curated from publicly available scientific literature and product specifications to assist in the selection of the appropriate agonist for your research needs.

Introduction

PSB-1114 tetrasodium and UTP are both agonists of P2Y receptors, a class of G protein-coupled receptors (GPCRs) that, upon activation, can trigger the release of intracellular calcium.[1] This physiological response is a key indicator of receptor activation and is widely studied in drug discovery and cell signaling research using calcium mobilization assays. While both compounds can elicit this response, they exhibit distinct pharmacological profiles, particularly in their selectivity for P2Y receptor subtypes.

Performance Comparison

PSB-1114 is a potent and selective agonist for the P2Y2 receptor.[2] In contrast, UTP is an endogenous nucleotide that can activate multiple P2Y receptor subtypes, including P2Y2 and P2Y4 receptors.[1][3] This difference in selectivity is a critical factor when designing experiments to probe the function of specific P2Y receptors.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and UTP. It is important to note that EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

ParameterThis compoundUridine 5'-triphosphate (UTP)
Target Receptor(s) P2Y2 (selective)P2Y2, P2Y4, and other P2Y receptors
Potency (EC50) 0.134 µM (P2Y2)[2]1.5 - 5.8 µM (P2Y2)[4], ~25 µM (in SCG glial cells)[5]
Selectivity >60-fold selective for P2Y2 over P2Y4 and P2Y6 receptors[2]Non-selective, activates multiple P2Y receptor subtypes
Molecular Weight 622.14 g/mol ~586.1 g/mol (trisodium salt)
Chemical Nature Synthetic UTP analogEndogenous nucleotide

Signaling Pathway

Both PSB-1114 and UTP initiate calcium mobilization through the activation of Gq-coupled P2Y receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][6]

Gq_Pathway cluster_receptor P2Y Receptor Activation cluster_downstream Downstream Signaling Agonist PSB-1114 or UTP P2Y_Receptor P2Y Receptor (e.g., P2Y2) Agonist->P2Y_Receptor Gq Gαq P2Y_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release

P2Y Receptor Gq Signaling Pathway

Experimental Protocols

A typical calcium mobilization assay to compare PSB-1114 and UTP involves the use of a fluorescent calcium indicator, such as Fluo-4 AM, in a suitable cell line expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor).[4]

Materials
  • Cell Line: Human astrocytoma cell line 1321N1 stably transfected with the human P2Y2 receptor.

  • Agonists: this compound and Uridine 5'-triphosphate (UTP).

  • Calcium Indicator: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reagents: Pluronic F-127, Probenecid (optional).

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

Method
  • Cell Culture: Culture the 1321N1-P2Y2 cells in appropriate media and conditions until they reach a confluent monolayer in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of PSB-1114 and UTP in assay buffer at concentrations ranging from nanomolar to micromolar.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Use the instrument's automated injector to add the agonist solutions to the wells.

    • Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) for a period of 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the agonist concentration to generate dose-response curves.

    • Calculate the EC50 values for both PSB-1114 and UTP from the dose-response curves.

experimental_workflow Start Start Cell_Culture Culture 1321N1-P2Y2 Cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Washing Wash cells to remove extracellular dye Dye_Loading->Washing Measurement Measure fluorescence before and after agonist addition Washing->Measurement Compound_Prep Prepare serial dilutions of PSB-1114 and UTP Compound_Prep->Measurement Data_Analysis Analyze data and calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Conclusion

The choice between this compound and UTP for calcium mobilization assays depends on the specific research question.

  • This compound is the ideal choice for studies focused specifically on the P2Y2 receptor, due to its high potency and selectivity.[2] Its use minimizes the confounding effects of activating other P2Y receptor subtypes.

  • UTP is a suitable agonist when the goal is to study the general effects of P2Y receptor activation or when investigating cell types where the P2Y receptor expression profile is well-characterized.[3] It is also a valuable tool for studying the physiological effects of this endogenous signaling molecule.

For researchers aiming to dissect the specific role of the P2Y2 receptor in calcium signaling, PSB-1114 offers a more precise and targeted approach. For broader studies of purinergic signaling, UTP remains a relevant and physiologically important agonist.

References

A Head-to-Head Comparison of P2Y2 Receptor Agonists: PSB-1114 vs. MRS2698

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent P2Y2 receptor agonists, PSB-1114 and MRS2698. The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is a key player in a multitude of physiological processes, including inflammation, wound healing, and cell migration, making it a promising therapeutic target.[1][2] This document aims to assist researchers in selecting the appropriate agonist for their specific experimental needs by presenting a side-by-side analysis of their performance based on available experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for PSB-1114 and MRS2698, highlighting their potency and selectivity as P2Y2 receptor agonists.

ParameterPSB-1114MRS2698Reference(s)
P2Y2 EC50 134 nM8 nM[2][3][4]
P2Y4 EC50 9.3 µM>2.4 µM[3]
P2Y6 EC50 7.0 µM>10 µM[3]
Selectivity (P2Y2 vs. P2Y4) >50-fold>300-fold[3][4]
Selectivity (P2Y2 vs. P2Y6) >50-fold>300-fold[3][4]
Key Feature Enzymatically stableHighly selective[3][5]

Performance Analysis

Potency: MRS2698 demonstrates significantly higher potency as a P2Y2 receptor agonist with an EC50 value of 8 nM, compared to PSB-1114's EC50 of 134 nM.[2][3][4] This indicates that a lower concentration of MRS2698 is required to achieve 50% of the maximal response, making it a more potent activator of the P2Y2 receptor.

Selectivity: Both compounds exhibit selectivity for the P2Y2 receptor over the closely related P2Y4 and P2Y6 receptors. However, MRS2698 displays a markedly superior selectivity profile, with over 300-fold selectivity against both P2Y4 and P2Y6 receptors.[4] PSB-1114 shows greater than 50-fold selectivity.[3] For experiments where off-target effects on P2Y4 and P2Y6 receptors are a concern, MRS2698 is the preferable choice.

Stability: PSB-1114 is noted for its enzymatic stability, which can be a significant advantage in experimental setups where the compound may be exposed to enzymatic degradation over longer periods.[3][5]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by agonists such as PSB-1114 and MRS2698 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7][8] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][7][8] These events ultimately regulate a variety of cellular responses, including inflammation, cell proliferation, and migration.[1][9]

P2Y2_Signaling_Pathway P2Y2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Responses Cellular Responses (Inflammation, Migration, etc.) Ca2->Cellular_Responses mediates PKC->Cellular_Responses leads to Agonist PSB-1114 or MRS2698 Agonist->P2Y2 binds Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A Plate P2Y2-expressing cells B Load cells with calcium-sensitive dye A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of agonists E Inject agonist and record fluorescence change C->E D->E F Analyze data and calculate EC50 E->F

References

Validating P2Y2 Receptor Selectivity of PSB-1114 Using the Selective Antagonist AR-C118925

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two key pharmacological tools, the P2Y2 receptor antagonist AR-C118925 and the agonist PSB-1114. It details their selectivity profiles and outlines experimental protocols for validating the P2Y2 selectivity of PSB-1114 through the use of AR-C118925. This information is intended for researchers, scientists, and professionals in the field of drug development.

Compound Overview

AR-C118925 is a potent, selective, and competitive antagonist of the P2Y2 receptor.[1][2][3] Developed by AstraZeneca, it is a non-nucleotide thiouracil derivative that was designed based on the structure of the endogenous P2Y2 receptor agonist, UTP.[4][5] It has proven to be a valuable pharmacological tool for both in vitro and in vivo studies of P2Y2 receptor function.[1][2][6]

PSB-1114 is a potent and selective agonist for the P2Y2 receptor.[7] It is a 2-thio analogue of UTP and exhibits greater metabolic stability compared to the natural agonist.[4][8] Its high selectivity makes it a useful tool for investigating the specific roles of the P2Y2 receptor.[7][9]

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of AR-C118925 and PSB-1114 at various P2Y receptors.

CompoundTarget ReceptorAssay TypePotency (Human)Selectivity
AR-C118925 P2Y2Calcium MobilizationpA2 = 37.2 nM>50-fold vs. other P2Y receptors; blocks P2X1 and P2X3 at ~1 µM[2][6]
P2Y2β-Arrestin TranslocationpA2 = 51.3 nM
P2Y4Calcium MobilizationIC50 = 37.1 nM (inhibition of UTP-induced activation)~500-fold selective for P2Y2 over P2Y4[1]
PSB-1114 P2Y2Not SpecifiedEC50 = 134 nM>60-fold vs. P2Y4 and P2Y6[7]
P2Y4Not SpecifiedEC50 = 9.3 µM[9]
P2Y6Not SpecifiedEC50 = 7.0 µM[9]

Experimental Protocols

This protocol is designed to measure the ability of AR-C118925 to inhibit the intracellular calcium increase induced by a P2Y2 agonist like UTP or PSB-1114.

  • Cell Culture: Human 1321N1 astrocytoma cells recombinantly expressing the human P2Y2 receptor are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a buffer solution for a specified time at 37°C.[3]

  • Compound Preparation: Serial dilutions of the antagonist AR-C118925 are prepared. A range of concentrations of the agonist (UTP or PSB-1114) are also prepared.

  • Assay Procedure:

    • The dye-loaded cells are washed with buffer.

    • Cells are pre-incubated with varying concentrations of AR-C118925 or vehicle for a set period.

    • The plate is placed in a fluorescence plate reader.

    • The agonist is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of AR-C118925.

    • The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

This experiment confirms that the cellular response to PSB-1114 is mediated specifically through the P2Y2 receptor.

  • Follow Steps 1-4 of the Calcium Mobilization Assay protocol described above.

  • Assay Procedure:

    • A subset of wells is pre-incubated with a concentration of AR-C118925 known to be effective at blocking the P2Y2 receptor (e.g., 1 µM).[3] Another subset is incubated with vehicle.

    • A concentration-response curve for PSB-1114 is generated in both the vehicle-treated and AR-C118925-treated wells.

  • Expected Outcome: If PSB-1114 is selective for the P2Y2 receptor, its ability to induce calcium mobilization will be significantly inhibited or completely blocked in the presence of AR-C118925.[5] This will be observed as a rightward shift and potential suppression of the maximum response in the PSB-1114 concentration-response curve.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB-1114 PSB-1114 P2Y2R P2Y2 Receptor PSB-1114->P2Y2R Activates AR-C118925 AR-C118925 AR-C118925->P2Y2R Blocks Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: P2Y2 receptor signaling pathway activated by PSB-1114 and inhibited by AR-C118925.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis start P2Y2-expressing cells dye_loading Load with Ca²⁺ sensitive dye start->dye_loading vehicle Vehicle Control dye_loading->vehicle antagonist Pre-incubate with AR-C118925 dye_loading->antagonist agonist_vehicle Add PSB-1114 (Dose-Response) vehicle->agonist_vehicle agonist_antagonist Add PSB-1114 (Dose-Response) antagonist->agonist_antagonist measure_vehicle Measure Ca²⁺ Flux agonist_vehicle->measure_vehicle measure_antagonist Measure Ca²⁺ Flux agonist_antagonist->measure_antagonist compare Compare Dose-Response Curves measure_vehicle->compare measure_antagonist->compare conclusion Validate P2Y2-mediated response of PSB-1114 compare->conclusion

Caption: Workflow for validating PSB-1114's P2Y2 selectivity using AR-C118925.

References

Comparative Analysis of PSB-1114 Tetrasodium Cross-Reactivity with P2Y4 and P2Y6 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of PSB-1114 tetrasodium (B8768297), a known P2Y2 receptor agonist, with its cross-reactivity on P2Y4 and P2Y6 receptors. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects in research and drug development.

Overview of PSB-1114 Tetrasodium

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] It is an analog of UTP and is noted for its enzymatic stability, making it a valuable tool for studying P2Y2 receptor function.[2][3] The P2Y2, P2Y4, and P2Y6 receptors are all activated by uracil (B121893) nucleotides and are coupled to Gq proteins, which activate the phospholipase C signaling cascade.[4][5]

Cross-Reactivity Profile of PSB-1114

While PSB-1114 is highly potent at the P2Y2 receptor, it exhibits significantly lower potency at the P2Y4 and P2Y6 receptors. This indicates a high degree of selectivity for the P2Y2 subtype over the other two related receptors.

Quantitative Comparison of Potency

The following table summarizes the half-maximal effective concentrations (EC50) of PSB-1114 at the human P2Y2, P2Y4, and P2Y6 receptors, as determined by functional assays measuring inositol (B14025) phosphate (B84403) (IP) formation.

Receptor SubtypeEC50 of PSB-1114Selectivity Fold (vs. P2Y2)
P2Y2 134 nM (0.134 µM)[2][3]-
P2Y4 9.3 µM[2][3]~70-fold
P2Y6 7.0 µM[2][3]~52-fold

As the data indicates, PSB-1114 is over 50-fold more potent at the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors, demonstrating its subtype selectivity.[2][3]

Signaling Pathway and Experimental Workflow

To understand the functional consequences of PSB-1114 activity and how its potency is measured, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane P2Y_Receptor P2Y2 / P2Y4 / P2Y6 Receptor Gq Gq Protein P2Y_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream PSB1114 PSB-1114 PSB1114->P2Y_Receptor Binds

Caption: Gq Protein-Coupled P2Y Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Expressing target P2Y receptor) start->cell_culture ligand_prep 2. Prepare Serial Dilutions of PSB-1114 cell_culture->ligand_prep incubation 3. Incubate Cells with PSB-1114 ligand_prep->incubation assay 4. Perform Functional Assay (e.g., IP3 accumulation or Ca²⁺ mobilization) incubation->assay detection 5. Detect Signal (e.g., Fluorescence, Luminescence) assay->detection analysis 6. Data Analysis (Generate dose-response curve and calculate EC50) detection->analysis end End analysis->end

Caption: General Workflow for Determining Agonist Potency.

Experimental Protocols

The determination of EC50 values for P2Y receptor agonists like PSB-1114 typically involves functional assays in cell lines stably expressing the human receptor subtype of interest. A common method is the measurement of inositol phosphate (IP) accumulation, a downstream product of phospholipase C activation.

Inositol Phosphate (IP) Accumulation Assay
  • Cell Culture: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are transfected to stably express the human P2Y2, P2Y4, or P2Y6 receptor. Cells are cultured in an appropriate medium until they reach a suitable confluency.

  • Cell Plating and Labeling: Cells are seeded into multi-well plates. They are then incubated overnight in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Assay Conditions: Before the addition of the agonist, the cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP metabolites.

  • Agonist Stimulation: PSB-1114 is serially diluted to a range of concentrations and added to the cells. The plates are then incubated for a specified period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP accumulation.

  • Extraction of Inositol Phosphates: The incubation is terminated by adding a lysis buffer or acid (e.g., perchloric acid). The cell lysates are collected, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography columns.

  • Quantification: The amount of accumulated [³H]-inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The data are normalized to the maximum response and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective agonist for the P2Y2 receptor with significantly weaker activity at P2Y4 and P2Y6 receptors.[2][3] This selectivity makes it a suitable pharmacological tool for investigating the specific roles of the P2Y2 receptor in various physiological and pathophysiological processes. However, researchers should remain aware of the potential for off-target effects at high micromolar concentrations where cross-reactivity with P2Y4 and P2Y6 receptors may occur.

References

A Comparative Analysis of PSB-1114 and Endogenous Ligands at the P2Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic P2Y2 receptor agonist, PSB-1114, with its endogenous counterparts, adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). The following sections detail the efficacy and potency of these ligands, supported by quantitative data and experimental methodologies, to inform research and drug development in the field of purinergic signaling.

Efficacy and Potency: A Quantitative Comparison

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides.[1] The endogenous ligands for the P2Y2 receptor are ATP and UTP, which are considered equipotent agonists.[2][3]

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. Efficacy (Emax) refers to the maximum response an agonist can produce. Both PSB-1114 and the endogenous ligands, ATP and UTP, are considered full agonists at the P2Y2 receptor, meaning they are capable of eliciting the maximum possible response from the receptor.

The table below summarizes the reported potency values for PSB-1114, ATP, and UTP at the P2Y2 receptor.

LigandReceptorPotency (EC50)Efficacy (Emax)
PSB-1114 Human P2Y2134 nM[4][5][6]Full Agonist
ATP Human/Murine P2Y21.5 - 5.8 µM[3]Full Agonist[2][3]
UTP Human/Murine P2Y21.5 - 5.8 µM[3]Full Agonist[2][3]

As the data indicates, PSB-1114 demonstrates significantly higher potency (a lower EC50 value) at the human P2Y2 receptor compared to its endogenous ligands, ATP and UTP. This suggests that a much lower concentration of PSB-1114 is required to achieve the same level of receptor activation as ATP or UTP.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist initiates a well-characterized intracellular signaling cascade. The receptor primarily couples to the Gq/11 family of G proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (PSB-1114, ATP, UTP) P2Y2R P2Y2 Receptor Agonist->P2Y2R Gq Gq/11 P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC activates Response Cellular Responses PKC->Response Experimental_Workflow A 1. Cell Culture & Plating (P2Y2-expressing cells) B 2. Dye Loading (Calcium-sensitive dye) A->B C 3. Compound Addition (Agonists: PSB-1114, ATP, UTP) B->C D 4. Fluorescence Measurement (Real-time kinetic reading) C->D E 5. Data Analysis (Dose-response curve generation) D->E F Output (EC50 & Emax values) E->F

References

Comparison Guide: Validating P2Y2 Receptor Expression in a New Cell Line for PSB-1114 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for validating the expression and functionality of the P2Y2 receptor in a novel cell line, ensuring its suitability for studies involving the P2Y2 receptor agonist, PSB-1114. We compare molecular, protein, and functional assays and provide detailed protocols for their execution.

Introduction

The P2Y2 receptor is a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] Its involvement in diverse physiological processes, including inflammation and cell migration, makes it a significant therapeutic target.[1][2] PSB-1114 is a potent and selective agonist for the P2Y2 receptor, making it a valuable tool for studying its function.[3][4][5] Before initiating studies with PSB-1114, it is crucial to validate the expression and functional competence of the P2Y2 receptor in the chosen cell line. This guide outlines a systematic approach to this validation process, comparing a new cell line against established positive and negative controls.

Experimental Workflow for P2Y2 Receptor Validation

A multi-tiered approach is recommended to confirm P2Y2 receptor expression, starting from the transcriptional level and progressing to functional validation.

G cluster_0 Experimental Phases cluster_1 Methodology A Phase 1: Molecular Screening B Phase 2: Protein Expression A->B Positive mRNA expression M1 Quantitative PCR (qPCR) - Measure P2RY2 mRNA levels C Phase 3: Functional Assay B->C Positive protein detection M2 Western Blot - Detect P2Y2 receptor protein D Phase 4: Final Selection C->D Functional receptor activity M3 Calcium Mobilization Assay - Measure intracellular Ca2+ flux - Use agonists (ATP, UTP, PSB-1114) M4 Cell Line Selection - New Cell Line vs. Controls

Caption: A stepwise workflow for the validation of P2Y2 receptor expression in a new cell line.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor primarily signals through the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][6]

G cluster_0 Cell Membrane cluster_1 Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->PKC co-activates ligand ATP / UTP / PSB-1114 ligand->P2Y2 binds G start New Cell Line qPCR P2RY2 mRNA Detected? start->qPCR WB P2Y2 Protein Detected? qPCR->WB Yes unsuitable Unsuitable for PSB-1114 Studies qPCR->unsuitable No Ca_Assay Functional Ca2+ Response? WB->Ca_Assay Yes WB->unsuitable No suitable Suitable for PSB-1114 Studies Ca_Assay->suitable Yes Ca_Assay->unsuitable No

References

Differentiating P2Y2 Receptor Activity with the Selective Agonist PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise dissection of purinergic signaling pathways is critical. This guide provides a comparative analysis of PSB-1114, a potent and selective agonist for the P2Y2 receptor, highlighting its utility as a pharmacological tool to distinguish P2Y2-mediated responses from those of other nucleotide receptors.

PSB-1114 is a chemically stable analog of uridine (B1682114) 5'-triphosphate (UTP) that exhibits high potency and selectivity for the human P2Y2 receptor.[1] Its distinct pharmacological profile allows for the targeted activation of the P2Y2 subtype, enabling researchers to investigate its specific downstream signaling events and physiological roles with greater confidence.

Comparative Analysis of Receptor Potency

The efficacy of PSB-1114 lies in its preferential activation of the P2Y2 receptor over other P2Y subtypes. Experimental data from functional assays, such as measuring intracellular calcium mobilization in response to agonist stimulation, quantitatively demonstrates this selectivity.

Table 1: Potency of PSB-1114 at Human P2Y Receptors

Receptor SubtypeEC50 (µM)Selectivity vs. P2Y2
P2Y2 0.134 -
P2Y49.3>69-fold
P2Y67.0>52-fold
P2Y1, P2Y11, P2Y12, P2Y13, P2Y14Data not available in the reviewed literature. It is generally understood that as a UTP analog, it is unlikely to potently activate ADP-sensitive (P2Y1, P2Y12, P2Y13) or UDP-glucose/UDP-galactose-sensitive (P2Y14) receptors.-

EC50 (Half maximal effective concentration) values were determined using calcium mobilization assays in 1321N1 astrocytoma cells expressing the respective human P2Y receptor subtype.[1]

The data clearly indicates that PSB-1114 is significantly more potent at the P2Y2 receptor compared to the closely related P2Y4 and P2Y6 receptors, making it an invaluable tool for distinguishing their respective signaling pathways.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2] Activation of this pathway by an agonist like PSB-1114 initiates a well-defined signaling cascade, leading to the mobilization of intracellular calcium. This process is a hallmark of P2Y2 receptor activation and is the basis for the functional assays used to determine its potency.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Binds Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Downstream Cellular Responses Ca->Response Mediates Experimental_Workflow A 1. Seed P2Y Receptor- Expressing Cells (e.g., 1321N1) B 2. Incubate Overnight A->B C 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) B->C E 5. Measure Baseline Fluorescence C->E D 4. Prepare Serial Dilutions of PSB-1114 F 6. Add PSB-1114 and Monitor Fluorescence Change (Real-time) D->F E->F G 7. Analyze Data and Calculate EC50 F->G

References

A Comparative Guide to Selective P2Y2 Receptor Agonists: Alternatives to PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of selective agonists for the P2Y2 receptor, offering alternatives to the commonly used research compound PSB-1114 tetrasodium. The document outlines the performance of these compounds, supported by experimental data, and includes detailed methodologies for key assays.

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is a promising therapeutic target for a variety of conditions, including dry eye disease, cystic fibrosis, and chronic inflammatory diseases.[1] Its activation triggers a signaling cascade that leads to calcium mobilization and other cellular responses.[2] The development of selective P2Y2 agonists is crucial for advancing research and therapeutic applications in this field.

Quantitative Comparison of P2Y2 Receptor Agonists

The following table summarizes the potency and selectivity of PSB-1114 and its alternatives. Potency is presented as the half-maximal effective concentration (EC50), indicating the concentration of an agonist that is required for 50% of the maximum possible effect.

CompoundP2Y2 EC50 (µM)Selectivity Profile (EC50 in µM or Fold Selectivity)
PSB-1114 0.134[3][4]>60-fold selective vs P2Y4 and P2Y6[4]P2Y4: 9.3[3]P2Y6: 7.0[3]
MRS2768 1.89[5]No affinity for human P2Y4 or P2Y6 receptors[5]
Diquafosol (B1208481) Not explicitly foundA P2Y2 receptor agonist used in the treatment of dry eye disease.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of these compounds in your own research.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon P2Y2 receptor activation.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., HEK293 cells)

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye[11][12][13][14]

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Probenecid (optional)

  • P2Y2 receptor agonists (PSB-1114, MRS2768, Diquafosol)

  • Fluorescence plate reader or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

  • Cell Culture: Culture cells expressing the P2Y2 receptor to ~80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in high-quality, anhydrous DMSO).

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Stimulation and Measurement:

    • Prepare serial dilutions of the P2Y2 receptor agonists in HBSS.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F340/F380) for a short period.

    • Add the agonist solutions to the wells and immediately begin recording the change in fluorescence ratio over time.

  • Data Analysis:

    • The change in intracellular calcium concentration is proportional to the change in the F340/F380 fluorescence ratio.

    • Plot the peak change in fluorescence ratio against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream signaling product of P2Y2 receptor activation.

Materials:

  • Cells expressing the P2Y2 receptor

  • myo-[³H]inositol

  • Inositol-free DMEM

  • LiCl

  • Dowex AG1-X8 resin (formate form)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Scintillation counter and vials

Procedure:

  • Cell Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Replace the culture medium with inositol-free DMEM containing myo-[³H]inositol (e.g., 0.5 µCi/well) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add serial dilutions of the P2Y2 receptor agonists and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA) or 50 mM formic acid.

    • Incubate on ice for 30 minutes to lyse the cells.

    • Collect the cell lysates.

  • Chromatographic Separation:

    • Neutralize the lysates.

    • Apply the lysates to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns with water to remove unincorporated [³H]inositol.

    • Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Measure the radioactivity of the eluted fractions using a scintillation counter.

    • Plot the amount of [³H]inositol phosphate accumulation against the agonist concentration to generate a dose-response curve and determine the EC50 value.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by agonists such as ATP or UTP initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor G_protein Gq/11 P2Y2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cell_Response Cellular Responses PKC->Cell_Response Phosphorylates targets Agonist Agonist (ATP/UTP) Agonist->P2Y2 Binds

Caption: P2Y2 receptor signaling cascade.

References

Validating P2Y2 Receptor-Mediated Effects of PSB-1114 Tetrasodium: A Guide to Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the selective P2Y₂ receptor agonist PSB-1114 tetrasodium (B8768297), rigorous experimental design incorporating appropriate negative controls is paramount to ensuring the specificity of its observed effects. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and supporting data, to validate that the biological activity of PSB-1114 is mediated through the P2Y₂ receptor.

PSB-1114 tetrasodium is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor (GPCR) involved in diverse physiological processes. To unequivocally attribute the effects of PSB-1114 to P2Y₂ receptor activation, it is crucial to conduct experiments that rule out off-target effects and confirm receptor-dependent mechanisms. The two primary negative control strategies are the use of cells or tissues lacking the P2Y₂ receptor (knockout models) and the application of a selective P2Y₂ receptor antagonist.

Comparison of Key Negative Control Experiments

This guide focuses on two well-established negative control methodologies for studying PSB-1114:

  • P2Y₂ Receptor Knockout (KO) Models: Utilizes cells or animals in which the gene for the P2Y₂ receptor has been deleted. This provides a clean background to observe the effects of PSB-1114 in the absence of its target.

  • Selective P2Y₂ Receptor Antagonism: Employs a specific antagonist, such as AR-C118925, to block the P2Y₂ receptor. The ability of the antagonist to inhibit the effects of PSB-1114 provides strong evidence for receptor-mediated action.

The following table summarizes the comparative performance of these negative controls in key in vitro assays, based on data from studies on skeletal muscle fibroblasts.[1][2]

Experimental Assay Wild-Type (WT) Cells + PSB-1114 (10 µM) P2Y₂ Knockout (KO) Cells + PSB-1114 (10 µM) WT Cells + PSB-1114 (10 µM) + AR-C118925 (100 µM) Interpretation
Cell Proliferation Slight enhancement of proliferation observed.Proliferation rate is significantly slower than WT and is not enhanced by PSB-1114.[1][2]Proliferation is significantly inhibited compared to treatment with PSB-1114 alone.[1][2]Demonstrates that the pro-proliferative effects of PSB-1114 are dependent on the presence and activation of the P2Y₂ receptor.
Cell Migration Increased cell migration.Migration rate is approximately 2-fold lower than in WT cells and is not stimulated by PSB-1114.[1]Migration is inhibited.Confirms that PSB-1114-induced cell migration is a P2Y₂ receptor-mediated event.
Extracellular Matrix (ECM) Protein Expression (e.g., TGF-β1, CTGF, Collagen I, Fibronectin) Substantially increased expression of fibrotic proteins.[1]Basal expression is lower, and PSB-1114 does not induce an increase in expression.The PSB-1114-induced increase in fibrotic protein expression is inhibited.[1][2]Establishes that the induction of pro-fibrotic markers by PSB-1114 is a direct consequence of P2Y₂ receptor activation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the logic of the negative control experiments, the following diagrams are provided.

PSB1114_Signaling_Pathway PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R activates Gq11 Gq/11 P2Y2R->Gq11 activates AKT Akt P2Y2R->AKT activates ECM ECM Production P2Y2R->ECM activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK PKC->ERK Migration Cell Migration PKC->Migration Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

PSB-1114 Signaling Pathway

Negative_Control_Workflow cluster_WT Wild-Type (WT) Cells cluster_KO P2Y₂ Knockout (KO) Cells WT_vehicle Vehicle Control Assay Perform Functional Assays (Proliferation, Migration, Western Blot) WT_vehicle->Assay WT_PSB1114 PSB-1114 (10 µM) WT_PSB1114->Assay WT_PSB1114_ARC PSB-1114 (10 µM) + AR-C118925 (100 µM) WT_PSB1114_ARC->Assay KO_vehicle Vehicle Control KO_vehicle->Assay KO_PSB1114 PSB-1114 (10 µM) KO_PSB1114->Assay Compare Compare Results Assay->Compare

Negative Control Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

Primary skeletal muscle fibroblasts are isolated from wild-type (WT) and P2Y₂ knockout (KO) mice. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay (CCK-8)
  • Seed fibroblasts into 96-well plates at a density of 5 x 10³ cells per well and culture for 24 hours.

  • Starve the cells in serum-free DMEM for 12 hours.

  • Treat the cells with vehicle (e.g., PBS), PSB-1114 (10 µM), or a combination of PSB-1114 (10 µM) and the P2Y₂ antagonist AR-C118925 (100 µM) for 24 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell)
  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with 10 µg/mL fibronectin.

  • Seed 5 x 10⁴ serum-starved fibroblasts into the upper chamber in serum-free DMEM.

  • Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

  • Add vehicle, PSB-1114 (10 µM), or PSB-1114 (10 µM) plus AR-C118925 (100 µM) to the upper chamber.

  • Incubate for 12 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of migrated cells in at least five random fields under a microscope.

Western Blot Analysis for ECM Proteins
  • Culture fibroblasts to 80-90% confluency in 6-well plates and then serum-starve for 24 hours.

  • Treat cells with vehicle, PSB-1114 (10 µM), or PSB-1114 (10 µM) plus AR-C118925 (100 µM) for 12 hours.[1]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TGF-β1, CTGF, Collagen I, Fibronectin, or a housekeeping protein (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

References

A Researcher's Guide to Ensuring Reproducibility with the P2Y2 Receptor Agonist PSB-1114

Author: BenchChem Technical Support Team. Date: December 2025

Understanding PSB-1114 and its Alternatives

PSB-1114 is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2][3] Its enzymatic stability makes it a valuable tool for in vitro and in vivo studies.[1] However, as with any synthetic compound, the potential for batch-to-batch variation in purity, potency, and even the presence of isomers can impact experimental outcomes. This guide introduces several alternative P2Y₂ receptor agonists that researchers can consider.

Comparative Analysis of P2Y₂ Receptor Agonists

To aid in the selection of the most appropriate tool compound for a specific research question, the following table summarizes the key characteristics of PSB-1114 and its common alternatives.

CompoundTarget(s)EC₅₀ (Human P2Y₂)SelectivityKey Features
PSB-1114 P2Y₂ Receptor Agonist134 nM[1][2][3]>50-fold selective over P2Y₄ and P2Y₆ receptors[1][4]Enzymatically stable[1]
MRS2698 P2Y₂ Receptor Agonist8 nM>300-fold selective over P2Y₄ and P2Y₆ receptorsHigh potency and selectivity
Diquafosol P2Y₂ Receptor Agonist-Agonist at P2Y₂ receptorsApproved for dry eye disease in some countries[5]
Denufosol P2Y₂ Receptor Agonist~10 µMLong-acting P2Y₂ agonistInvestigated for cystic fibrosis treatment[6]

Ensuring Reproducibility: A Protocol for Batch Validation

Given the absence of public data on PSB-1114 batch-to-batch variability, it is crucial for researchers to implement a rigorous internal quality control process. The following experimental workflow is recommended to assess the identity, purity, and functional activity of different batches of PSB-1114.

G cluster_0 Batch Validation Workflow A Receive New Batch of PSB-1114 B Analytical Chemistry QC A->B Identity & Purity C Functional QC A->C Biological Activity D Compare with Previous Batches B->D C->D E Accept or Reject Batch D->E Consistent?

A recommended workflow for validating new batches of PSB-1114.
Experimental Protocols

1. Analytical Chemistry Quality Control:

  • Identity and Purity Assessment: The identity and purity of each new batch of PSB-1114 should be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can verify the molecular weight and identify potential impurities.[7][8][9][10] The purity should be compared against the manufacturer's certificate of analysis.

2. Functional Quality Control:

The biological activity of each batch should be assessed in a relevant cell-based assay. This is critical to ensure that any potential variations in chemical properties do not translate to altered functional responses.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used for expressing GPCRs as they endogenously express P2Y₁ and P2Y₂ receptors.[5][11] For more controlled experiments, HEK293 cells can be transiently or stably transfected to overexpress the human P2Y₂ receptor.

  • Intracellular Calcium Mobilization Assay: Activation of the Gq-coupled P2Y₂ receptor leads to an increase in intracellular calcium.[12][13][14][15] This can be measured using fluorescent calcium indicators like Fluo-4 AM in a plate-based reader.

    • Seed HEK293 cells (or P2Y₂-overexpressing cells) in a 96-well black-walled, clear-bottom plate.

    • The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Prepare serial dilutions of the new and a previously validated reference batch of PSB-1114.

    • Measure the baseline fluorescence, then add the different concentrations of PSB-1114 to the wells.

    • Record the change in fluorescence over time to determine the concentration-response curve and calculate the EC₅₀ for each batch.

  • Inositol (B14025) Monophosphate (IP1) Accumulation Assay: As a downstream signaling event of P2Y₂ receptor activation, the accumulation of inositol monophosphate (IP1) can be measured.[2][16][17][18][19] This assay is often less prone to the rapid kinetics seen in calcium assays.

    • Plate and culture cells as for the calcium mobilization assay.

    • On the day of the experiment, stimulate the cells with a range of concentrations of the new and reference batches of PSB-1114 in the presence of LiCl (to inhibit IP1 degradation).

    • After incubation, lyse the cells and measure IP1 levels using a commercially available HTRF or ELISA-based kit according to the manufacturer's instructions.

    • Generate concentration-response curves and compare the EC₅₀ values between batches.

P2Y₂ Receptor Signaling Pathway

Understanding the signaling cascade initiated by PSB-1114 is essential for designing and interpreting experiments. The following diagram illustrates the canonical Gq-mediated signaling pathway activated by P2Y₂ receptor agonists.

G cluster_0 P2Y2 Receptor Signaling PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Simplified P2Y₂ receptor signaling pathway.

Conclusion

While PSB-1114 is a valuable pharmacological tool, the potential for batch-to-batch variability necessitates a proactive approach to quality control. By implementing the analytical and functional testing protocols outlined in this guide, researchers can ensure the consistency of their reagents, leading to more robust and reproducible experimental data. When significant variability is detected, or for specific applications, considering alternatives such as MRS2698, Diquafosol, or Denufosol may be warranted. This diligent approach to reagent validation is a cornerstone of high-quality scientific research.

References

Assessing the Selectivity of PSB-1114 Tetrasodium: A Comparative Guide to Purinergic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of PSB-1114 tetrasodium's activity across various purinergic receptors, addressing the critical question of its potential for off-target activation at high concentrations. The data presented is compiled from available scientific literature and manufacturer's technical data.

PSB-1114 tetrasodium (B8768297) is well-established as a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor involved in a multitude of physiological processes. However, the potential for cross-reactivity with other purinergic receptor subtypes, particularly at elevated concentrations, is a crucial consideration for the accurate interpretation of experimental results.

Comparative Activity at P2Y Receptors

Current data indicates a significant degree of selectivity of PSB-1114 for the P2Y₂ receptor over other P2Y subtypes, namely P2Y₄ and P2Y₆.[1][2][3] The following table summarizes the half-maximal effective concentrations (EC₅₀) of PSB-1114 at these human receptors.

Receptor SubtypeAgonist Activity (EC₅₀)Fold Selectivity vs. P2Y₂
P2Y₂ 0.134 µM-
P2Y₄ >10 µM>75-fold
P2Y₆ >10 µM>75-fold

This demonstrates that PSB-1114 is substantially more potent at the P2Y₂ receptor. While specific EC₅₀ values at P2Y₄ and P2Y₆ receptors are not definitively established in the reviewed literature, they are consistently reported to be significantly greater than 10 µM, indicating a low potential for activation at concentrations where P2Y₂ is fully activated.

Activity at P2X Receptors

The P2X receptor family consists of ligand-gated ion channels, distinct from the G protein-coupled P2Y receptors. There is currently no published evidence to suggest that this compound activates P2X receptors. However, a comprehensive screening of PSB-1114 against the full panel of P2X subtypes has not been reported. Therefore, while unlikely, off-target effects at P2X receptors at very high concentrations cannot be definitively ruled out without further experimental validation.

High-Concentration Considerations and Potential for Off-Target Effects

The core question for researchers is whether high concentrations of PSB-1114 lead to the activation of other purinergic receptors. Based on the available data, significant activation of P2Y₄ and P2Y₆ receptors would require concentrations of PSB-1114 that are at least 75-fold higher than its EC₅₀ for P2Y₂.

For instance, at a concentration of 1 µM, PSB-1114 would lead to near-maximal activation of P2Y₂ receptors, while having minimal expected effect on P2Y₄ and P2Y₆ receptors. However, if concentrations are escalated to the 10-100 µM range, the possibility of engaging these less sensitive P2Y subtypes increases.

It is a general principle in pharmacology that selectivity is concentration-dependent. Therefore, researchers should aim to use the lowest effective concentration of PSB-1114 to achieve the desired P2Y₂-mediated effect and minimize the potential for off-target interactions.

Experimental Protocols

To determine the selectivity profile of a compound like PSB-1114, functional assays measuring receptor activation are employed. A common method is to use cell lines stably expressing a specific human purinergic receptor subtype and measure the downstream signaling events upon agonist application.

Example Protocol: Calcium Mobilization Assay for P2Y Receptor Activation

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human P2Y₂, P2Y₄, or P2Y₆ receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Preparation: this compound is serially diluted in the assay buffer to achieve a range of concentrations.

  • Assay Performance: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the various concentrations of PSB-1114 are added to the wells.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response at each concentration is determined. The data is then normalized and fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

P2Y2_Signaling_Pathway PSB1114 PSB-1114 P2Y2 P2Y₂ Receptor PSB1114->P2Y2 Binds & Activates Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: P2Y₂ receptor signaling pathway activated by PSB-1114.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293 cells expressing P2Y receptor Plate Plate cells in 96-well plate Culture->Plate Load_Dye Load with Ca²⁺ sensitive dye Plate->Load_Dye Add_Compound Add serial dilutions of PSB-1114 Load_Dye->Add_Compound Measure_Fluorescence Measure fluorescence change Add_Compound->Measure_Fluorescence Plot_Curve Plot dose-response curve Measure_Fluorescence->Plot_Curve Calculate_EC50 Calculate EC₅₀ Plot_Curve->Calculate_EC50

Caption: Workflow for determining PSB-1114 potency.

Conclusion

References

A Comparative Analysis of Signaling Pathways Activated by PSB-1114 and ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways activated by the selective P2Y2 receptor agonist, PSB-1114, and the endogenous nucleotide, Adenosine Triphosphate (ATP). This analysis is supported by experimental data to offer an objective performance comparison for research and drug development applications.

Introduction

Extracellular nucleotides, such as ATP, play a pivotal role in cell-to-cell communication by activating purinergic P2 receptors, which are broadly classified into P2X ion channels and P2Y G protein-coupled receptors (GPCRs). ATP, as a non-selective agonist, can activate multiple P2Y and P2X receptor subtypes, leading to a wide range of physiological responses. In contrast, PSB-1114 is a potent and selective synthetic agonist for the P2Y2 receptor subtype.[1] Understanding the distinct and overlapping signaling cascades initiated by these two molecules is crucial for dissecting the specific roles of the P2Y2 receptor and for the development of targeted therapeutics.

Quantitative Data Presentation

The following tables summarize the quantitative data for PSB-1114 and ATP, providing a clear comparison of their potency and selectivity at various P2Y receptors.

Table 1: Agonist Potency (EC50) at the P2Y2 Receptor

AgonistEC50 (µM)Receptor SubtypeNotes
PSB-11140.134Human P2Y2Potent and selective agonist.[1]
ATP~0.5 - 3Human P2Y2Equipotent with UTP at the P2Y2 receptor.[2]

Table 2: Agonist Potency (EC50) of ATP at Various Human P2Y Receptors

Receptor SubtypeEC50 (µM)G-Protein Coupling
P2Y11.5Gq
P2Y20.085Gq
P2Y4AntagonistGq
P2Y6InactiveGq
P2Y1117.3 (IP3) / 65 (cAMP)Gq/Gs
P2Y12Partial Agonist/AntagonistGi
P2Y13Full AgonistGi
P2Y14InactiveGi

Data compiled from multiple sources.[2][3][4][5]

Signaling Pathways

PSB-1114 Signaling Pathway

As a selective P2Y2 receptor agonist, PSB-1114 initiates signaling cascades exclusively through the P2Y2 receptor. The primary pathway involves the coupling to the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Downstream of this canonical pathway, PSB-1114 has been shown to activate other important signaling molecules, including Akt (also known as Protein Kinase B) and the mitogen-activated protein kinases (MAPKs) ERK1/2.[6][8] These pathways are implicated in processes such as fibroblast activation and muscle fibrosis.[6][8]

PSB_1114_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB_1114 PSB-1114 P2Y2 P2Y2 Receptor PSB_1114->P2Y2 binds Gq Gq P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates AKT Akt Gq->AKT activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Fibroblast Activation, Muscle Fibrosis) Ca2->Cellular_Response ERK ERK1/2 PKC->ERK activates AKT->Cellular_Response ERK->Cellular_Response

Caption: Signaling pathway activated by the selective P2Y2 agonist PSB-1114.

ATP Signaling Pathway

ATP, being a non-selective agonist, can activate a broader range of P2Y receptors, leading to more complex and varied cellular responses. At the P2Y2 receptor, ATP initiates the same Gq-mediated pathway as PSB-1114. However, ATP also activates other P2Y receptor subtypes coupled to different G proteins. For instance, P2Y11 activation leads to both Gq and Gs coupling, resulting in the activation of both PLC and adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP). P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase. This pleiotropic activation of multiple signaling cascades by ATP results in a more diverse range of downstream effects compared to the selective action of PSB-1114.

ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y2 P2Y2 Receptor ATP->P2Y2 binds P2Y11 P2Y11 Receptor ATP->P2Y11 binds P2Y12 P2Y12 Receptor ATP->P2Y12 binds Gq Gq P2Y2->Gq activates P2Y11->Gq activates Gs Gs P2Y11->Gs activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 Cellular_Response Diverse Cellular Responses DAG->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Ca2->Cellular_Response PKA->Cellular_Response

Caption: Simplified overview of signaling pathways activated by ATP via multiple P2Y receptors.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparison of PSB-1114 and ATP signaling.

Measurement of Intracellular Calcium Mobilization

This protocol is used to quantify the increase in intracellular calcium concentration following receptor activation.

Calcium_Assay_Workflow cluster_workflow Experimental Workflow step1 1. Cell Seeding (e.g., 96-well plate) step2 2. Cell Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) step1->step2 step3 3. Baseline Fluorescence Measurement step2->step3 step4 4. Agonist Addition (PSB-1114 or ATP) step3->step4 step5 5. Real-time Fluorescence Monitoring step4->step5 step6 6. Data Analysis (e.g., EC50 calculation) step5->step6

Caption: Workflow for measuring intracellular calcium mobilization.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing the P2Y2 receptor) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with the buffered salt solution to remove excess dye.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period. Add varying concentrations of the agonist (PSB-1114 or ATP) to the wells.

  • Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at 485 nm and emission at 525 nm.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) is proportional to the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

Assessment of MAPK (ERK1/2) Phosphorylation by Western Blot

This protocol is used to detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Protocol:

  • Cell Treatment: Culture cells to near confluence in appropriate culture dishes. Serum-starve the cells for several hours to reduce basal MAPK activity. Treat the cells with the desired concentrations of PSB-1114 or ATP for a specific time course (e.g., 5, 15, 30 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

The comparative analysis of signaling pathways activated by PSB-1114 and ATP reveals critical differences in their mechanisms of action. PSB-1114, as a selective P2Y2 receptor agonist, provides a precise tool to investigate the specific functions of this receptor subtype and its downstream signaling cascades, including the canonical Gq/PLC/Ca2+ pathway and the activation of AKT and ERK. In contrast, ATP's broader activity across multiple P2Y receptors leads to a more complex and multifaceted cellular response. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and experimental protocols necessary to objectively evaluate and utilize these compounds in their studies. The provided diagrams and structured data facilitate a clear understanding of these signaling pathways, aiding in the design of future experiments and the development of novel therapeutic strategies targeting the purinergic system.

References

On-Target Validation of PSB-1114: A Comparative Guide to siRNA Knockdown and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of PSB-1114, a potent P2Y2 receptor agonist. The primary focus is on the use of small interfering RNA (siRNA) knockdown of the P2Y2 receptor, with a comparative analysis of alternative validation methods. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in designing and executing robust on-target validation studies.

Introduction to PSB-1114 and On-Target Validation

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] The activation of the P2Y2 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are pivotal in various physiological processes, including inflammation, wound healing, and cell migration.

Confirming that the observed biological effects of a compound like PSB-1114 are indeed mediated by its intended target, the P2Y2 receptor, is a critical step in drug development. This on-target validation ensures that the compound's mechanism of action is well-understood and minimizes the risk of off-target effects. This guide explores and compares several robust methods for achieving this validation.

Core Methodology: siRNA Knockdown of P2Y2

The gold standard for confirming the on-target effects of a receptor agonist is to demonstrate that its activity is diminished or abolished when the expression of the target receptor is reduced. Small interfering RNA (siRNA) offers a powerful tool to achieve this by specifically targeting and degrading the mRNA of the P2Y2 receptor, thereby preventing its translation into a functional protein.

Experimental Workflow

The general workflow for confirming the on-target effects of PSB-1114 using siRNA knockdown involves several key steps:

  • siRNA Transfection: Introduce P2Y2-specific siRNA into a suitable cell line that endogenously expresses the P2Y2 receptor. A non-targeting or scrambled siRNA is used as a negative control.

  • Verification of Knockdown: After a suitable incubation period (typically 48-72 hours), confirm the reduction of P2Y2 receptor expression at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot) levels.

  • Functional Assay: Treat both the P2Y2 knockdown and control cells with PSB-1114 and measure a downstream signaling event, such as intracellular calcium mobilization.

  • Data Analysis: Compare the response to PSB-1114 in the P2Y2 knockdown cells to that in the control cells. A significant reduction in the response in the knockdown cells confirms that the effect of PSB-1114 is mediated through the P2Y2 receptor.

cluster_workflow Experimental Workflow: siRNA Knockdown A Cell Seeding B siRNA Transfection (P2Y2 siRNA vs. Control siRNA) A->B C Incubation (48-72h) B->C D Verification of Knockdown (Western Blot / qRT-PCR) C->D E Functional Assay (PSB-1114 Stimulation) C->E F Data Analysis E->F

Figure 1: Experimental workflow for confirming PSB-1114 on-target effects using P2Y2 siRNA knockdown.

Comparative Analysis of On-Target Validation Methods

While siRNA knockdown is a highly specific and reliable method, other techniques can also be employed to validate the on-target effects of PSB-1114. Below is a comparison of three common approaches.

Method Principle Advantages Disadvantages
siRNA Knockdown Reduces the expression of the target receptor (P2Y2) to observe a diminished response to the agonist (PSB-1114).High specificity for the target. Can be applied to a wide range of cell lines. Provides direct evidence of target engagement.Transient effect. Knockdown efficiency can vary. Potential for off-target effects of the siRNA itself.
Chemical Antagonist A selective antagonist (e.g., AR-C118925) is used to block the P2Y2 receptor, thereby preventing the agonist (PSB-1114) from binding and eliciting a response.Easy to implement. Provides rapid confirmation of receptor involvement. Can be used in a wider range of experimental systems, including in vivo.Dependent on the availability and specificity of the antagonist. The antagonist may have its own off-target effects.
Knockout Cell Line Utilizes a cell line in which the gene for the target receptor (P2Y2) has been permanently deleted (e.g., using CRISPR/Cas9). The response to the agonist is compared between the knockout and wild-type cells.Complete and permanent loss of the target protein. Provides definitive evidence of the target's role. Stable system for repeated experiments.Time-consuming and technically challenging to generate. The cellular phenotype may be altered due to compensatory mechanisms.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from experiments designed to confirm the on-target effects of PSB-1114.

Table 1: Potency of P2Y2 Receptor Ligands

Compound Type EC50 / IC50
PSB-1114Agonist134 nM[1]
ATPAgonist~1-10 µM (cell type dependent)
UTPAgonist~1-10 µM (cell type dependent)
AR-C118925Antagonist37.1 nM[3]

Table 2: P2Y2 Knockdown Efficiency and Functional Readout

Treatment P2Y2 Protein Level (% of Control) PSB-1114 Induced Ca2+ Mobilization (% of Control)
Control siRNA100%100%
P2Y2 siRNA~10-30%[4][5]~20-40%

Table 3: Effect of Chemical Antagonist on PSB-1114 Activity

Treatment PSB-1114 Induced Ca2+ Mobilization (% of Control)
PSB-1114 alone100%
PSB-1114 + AR-C118925 (1 µM)<10%

Experimental Protocols

Protocol 1: P2Y2 siRNA Knockdown and Western Blot Analysis

Materials:

  • Cell line expressing P2Y2 (e.g., HeLa, A549)

  • P2Y2-specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-P2Y2 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.[6][7]

  • siRNA Transfection:

    • For each well, prepare two tubes. In tube A, dilute 7.5 pmol of siRNA in 15 µL of Opti-MEM™. In tube B, dilute 0.9 µL of Lipofectamine™ RNAiMAX in 15 µL of Opti-MEM™.[8]

    • Combine the contents of tube A and tube B, mix gently, and incubate for 10-15 minutes at room temperature to form the transfection complex.[6][8]

    • Add the transfection complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[9]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-P2Y2 and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Calcium Mobilization Assay

Materials:

  • P2Y2 knockdown and control cells (from Protocol 1)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES

  • PSB-1114 stock solution

  • Fluorescence plate reader with injection capability

Procedure:

  • Cell Seeding: Seed the P2Y2 knockdown and control cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

    • Inject a solution of PSB-1114 (to achieve the desired final concentration, e.g., 1 µM) into each well and immediately begin recording the fluorescence signal over time (e.g., for 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of the peak fluorescence to the baseline fluorescence (F/F0) to quantify the calcium response.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the P2Y2 receptor signaling pathway and the logical relationship between the different on-target validation methods.

cluster_pathway P2Y2 Receptor Signaling Pathway PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Gq11 Gq/11 P2Y2->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 [Ca2+]i ↑ ER->Ca2 Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Figure 2: Simplified signaling pathway of the P2Y2 receptor upon activation by PSB-1114.

cluster_logic Logical Relationship of Validation Methods Goal Confirm On-Target Effect of PSB-1114 on P2Y2 siRNA siRNA Knockdown Goal->siRNA Antagonist Chemical Antagonist (AR-C118925) Goal->Antagonist Knockout Knockout Cell Line Goal->Knockout

Figure 3: Logical relationship of the compared on-target validation methods.

Conclusion

Confirming the on-target effects of PSB-1114 is essential for its development as a pharmacological tool or therapeutic agent. This guide has provided a comparative overview of siRNA knockdown, chemical antagonism, and the use of knockout cell lines for this purpose. While siRNA knockdown offers a highly specific and versatile method, the choice of the most appropriate technique will depend on the specific experimental context, available resources, and the desired level of evidence. By following the detailed protocols and considering the quantitative data presented, researchers can confidently design and execute experiments to validate the on-target activity of PSB-1114 on the P2Y2 receptor.

References

Safety Operating Guide

Proper Disposal of PSB-1114 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y₂ agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties

A summary of the key quantitative data for PSB-1114 tetrasodium is presented below. This information is critical for understanding the material's characteristics and for making informed decisions on its handling and disposal.

PropertyValue
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Molecular Weight 622.14 g/mol
Purity ≥98% (HPLC)
Appearance Solid
Solubility Water soluble

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is crucial to maintain a safe laboratory environment and adhere to waste management regulations. As no specific safety data sheet (SDS) with explicit disposal instructions for this compound is publicly available, a conservative approach based on general guidelines for non-hazardous, water-soluble organic salts is recommended.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any disposal protocol to ensure full compliance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Step 2: Waste Assessment

  • Small Quantities (typically < 1 gram): For minute residual amounts, such as those left in emptied vials, rinsing the container with copious amounts of water and disposing of the rinsate down the sanitary sewer may be permissible, provided the solution is dilute and the pH is neutral (between 6.0 and 8.0). However, this is subject to institutional and local regulations.

  • Large Quantities (typically > 1 gram) or Unused Product: Bulk amounts of this compound, whether in solid form or in solution, should be treated as chemical waste.

Step 3: Waste Collection and Storage

  • Container: Use a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

  • Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure and away from incompatible materials.

Step 4: Waste Disposal

  • Contact EHS: Arrange for the pickup and disposal of the chemical waste through your institution's EHS office. Do not attempt to dispose of the waste through regular trash or other unauthorized means.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Quantity (<1g, residual)? assess_quantity->is_small rinse Rinse container with copious water. Check pH of rinsate (must be neutral). is_small->rinse Yes collect_waste Collect in a labeled hazardous waste container. is_small->collect_waste No consult_ehs_drain Consult Institutional EHS for drain disposal approval. rinse->consult_ehs_drain drain_disposal Dispose of rinsate down sanitary sewer. consult_ehs_drain->drain_disposal Approved consult_ehs_drain->collect_waste Not Approved end End: Waste Disposed drain_disposal->end store_waste Store in designated satellite accumulation area. collect_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Safeguarding Your Research: Essential Protocols for Handling PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y₂ agonist. Given the absence of a specific Safety Data Sheet (SDS) in the immediate search results, this guidance is based on the protocols for analogous tetrasodium salt compounds. It is imperative to consult the manufacturer-specific SDS upon receipt of the material and to conduct a thorough risk assessment before commencing any experimental work.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When handling PSB-1114 tetrasodium, a comprehensive PPE strategy is essential to mitigate risks of exposure, particularly to the eyes and skin. The following table summarizes the recommended PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Chemical Safety GogglesProtects against dust particles and potential splashes.
Nitrile GlovesProvides a barrier against skin contact.
Laboratory CoatPrevents contamination of personal clothing.
Secondary Face ShieldOffers an additional layer of protection for the face and eyes, especially during weighing and solution preparation.[1]
Disposable Sleeve CoversProtects arms from potential contamination.
Respiratory N95 or higher RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical to ensure the safe and effective use of this compound in a laboratory setting. This step-by-step guide outlines the key phases of the operational plan.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Keep the container tightly sealed when not in use.[2]

Preparation of Stock Solutions:
  • All weighing and initial dilutions of the powdered compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Use a dedicated set of spatulas and weighing paper.

  • When preparing solutions, slowly add the powder to the solvent to avoid splashing.

  • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

Experimental Use:
  • Always wear the appropriate PPE as outlined in the table above.

  • Handle all solutions containing this compound with care to avoid spills and aerosol generation.

  • Work in a well-ventilated area.

  • In case of accidental contact, follow the first aid measures detailed below.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its associated waste is crucial to protect personnel and the environment.

  • Solid Waste:

    • Dispose of unused powdered this compound in a designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated aqueous hazardous waste container.

    • Do not pour solutions down the drain.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt)".

  • Collection:

    • Follow your institution's guidelines for the collection and disposal of chemical waste.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizing the Workflow: From Compound to Experiment

To provide a clear, at-a-glance understanding of the handling process, the following diagrams illustrate the key workflows.

This compound Handling Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry Place Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_in_Hood Weigh Powder in Fume Hood Don_PPE->Weigh_in_Hood Prepare_Solution Prepare Stock Solution Weigh_in_Hood->Prepare_Solution Collect_Solid_Waste Collect Solid Waste (Powder, Gloves, etc.) Weigh_in_Hood->Collect_Solid_Waste Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Record_Data Record Data Conduct_Experiment->Record_Data Collect_Liquid_Waste Collect Liquid Waste (Solutions) Conduct_Experiment->Collect_Liquid_Waste Label_Waste Label Waste Containers Collect_Solid_Waste->Label_Waste Collect_Liquid_Waste->Label_Waste Dispose_per_Protocol Dispose According to Institutional Protocol Label_Waste->Dispose_per_Protocol

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for PSB-1114 Exposure cluster_actions Immediate Actions Exposure Accidental Exposure Eye_Contact Eye Contact: Flush with Water Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with Soap & Water Exposure->Skin_Contact Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Emergency response procedures for accidental exposure to PSB-1114.

References

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